SRX3207
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-[4-[[4-[4-(azetidin-1-ylmethyl)-3-methylpyrazol-1-yl]pyrimidin-2-yl]amino]phenyl]-5-morpholin-4-ylthieno[3,2-b]pyran-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N7O3S/c1-19-21(16-34-9-2-10-34)17-36(33-19)25-7-8-30-29(32-25)31-22-5-3-20(4-6-22)23-18-40-28-24(37)15-26(39-27(23)28)35-11-13-38-14-12-35/h3-8,15,17-18H,2,9-14,16H2,1H3,(H,30,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVOPDBZUNUMPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN2CCC2)C3=NC(=NC=C3)NC4=CC=C(C=C4)C5=CSC6=C5OC(=CC6=O)N7CCOCC7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SRX3207: A Technical Guide to the First-in-Class Dual Syk/PI3K Inhibitor for Cancer Immunotherapy
An In-depth Review for Researchers and Drug Development Professionals
Abstract
SRX3207 is a novel, orally active, first-in-class small molecule inhibitor that dually targets Spleen Tyrosine Kinase (Syk) and Phosphoinositide 3-Kinase (PI3K). Developed through in silico design, this compound has demonstrated significant potential in preclinical cancer models by reprogramming the tumor microenvironment from immunosuppressive to immunostimulatory. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental methodologies. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The tumor microenvironment (TME) plays a critical role in cancer progression and the effectiveness of immunotherapies. Tumor-associated macrophages (TAMs) are key components of the TME and often exhibit an immunosuppressive M2 phenotype, which hinders anti-tumor immune responses. Spleen Tyrosine Kinase (Syk) and Phosphoinositide 3-Kinase (PI3K), particularly the γ isoform, are crucial signaling nodes that drive the immunosuppressive functions of TAMs.[1][2][3]
This compound was rationally designed to simultaneously inhibit both Syk and PI3K, offering a combinatorial therapeutic strategy within a single molecule.[1] This dual inhibition is intended to maximally activate anti-tumor immunity by blocking the key pathways responsible for macrophage-mediated immunosuppression.[3] Preclinical studies have shown that this compound can repolarize TAMs to a pro-inflammatory M1 phenotype, enhance CD8+ T-cell activity, and ultimately suppress tumor growth in various cancer models.[1][2]
Mechanism of Action
This compound exerts its anti-tumor effects by modulating the signaling pathways within TAMs. The dual inhibition of Syk and PI3K leads to a cascade of events that collectively shift the balance of the TME towards an anti-tumor state.
The proposed mechanism of action involves the following key steps:
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Inhibition of the Syk-PI3K Axis: In immunosuppressive TAMs, a Syk-PI3K signaling axis is activated, leading to the expression of genes that suppress immune responses. This compound directly inhibits both Syk and the p110α and p110δ isoforms of PI3K.[4]
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Repolarization of Macrophages: By blocking this axis, this compound promotes the transition of immunosuppressive M2 macrophages to a pro-inflammatory M1 phenotype. This is characterized by the increased expression of immunostimulatory genes.[1][3]
-
Activation of NF-κB Signaling: Inhibition of Syk kinase leads to the activation and binding of the NF-κB transcription factor, which drives the expression of pro-inflammatory cytokines.[1]
-
Destabilization of HIF: The Syk-PI3K pathway is also linked to the stabilization of Hypoxia-Inducible Factors (HIF-1α and HIF-2α) under hypoxic conditions, which contributes to immunosuppression. This compound treatment leads to the destabilization of these factors.[1][2]
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Enhanced T-Cell Activity: The resulting pro-inflammatory TME, rich in M1 macrophages, facilitates the recruitment and activation of cytotoxic CD8+ T-cells, which are critical for killing cancer cells.[1][2]
Signaling Pathway Diagram
Quantitative Data
This compound has been characterized by its inhibitory activity against Syk and various PI3K isoforms. The half-maximal inhibitory concentrations (IC50) are summarized below. It is important to note that slight variations in IC50 values have been reported across different sources, which is common due to different experimental conditions. The data presented here is a consolidation from available publications and vendor specifications.
| Target | This compound IC50 (nM) | Reference |
| Syk | 10.7 - 39.9 | [5] |
| PI3Kα | 244 - 861 | [4] |
| PI3Kδ | 388 | [4] |
| PI3Kγ | 9790 | [5] |
| Zap70 | 31200 | [5] |
| BRD4 (1) | 3070 | [5] |
| BRD4 (2) | 3070 | [5] |
Experimental Protocols
This section details the methodologies for key experiments performed to characterize this compound. These protocols are based on the information provided in the primary publication by Joshi et al. (2020) and its supplementary materials.
In Silico Design and Molecular Modeling
The development of this compound was guided by computational chemistry methods.
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Protein Structures: The X-ray crystal structures of human Syk (PDB: 4XG9), ZAP70 (PDB: 1U59), PI3Kα (PDB: 4JPS), and PI3Kγ (PDB: 4XZ4) were obtained from the Protein Data Bank.
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Molecular Docking: A precursor compound, SRX3188, was docked into the catalytic sites of these proteins to predict binding modes and interactions. The docking studies for SRX3188 in PI3Kα indicated a hydrogen bond between the morpholine (B109124) group and Val815, and a π-π T-shaped interaction between the pyrazole (B372694) ring and Trp780.
-
Lead Optimization: Analysis of the docking poses for SRX3188 raised concerns about the proximity of a hydroxyl group on the azetidine (B1206935) ring to the Syk backbone. This led to the removal of the hydroxyl group, resulting in the design of this compound.
-
Synthesis: The chemical synthesis of this compound has been previously described.
In Vivo Tumor Models
The anti-tumor efficacy of this compound was evaluated in syngeneic mouse models.
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Cell Lines and Mice: Lewis Lung Carcinoma (LLC), B16 melanoma, B16-OVA, and CT26 colon carcinoma cells were used. Syngeneic C57BL/6 or BALB/c mice were used as hosts.
-
Tumor Implantation: 1 x 10^5 cancer cells were injected subcutaneously into the flanks of the mice.
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Treatment: When tumors reached a volume of approximately 100 mm³, mice were treated with this compound at a dose of 10 mg/kg, administered orally. Treatment continued until the tumors were harvested on day 21.
-
Outcome Measures:
-
Tumor volume was measured regularly.
-
Overall survival was monitored.
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At the end of the study, tumors were harvested for further analysis.
-
Immunophenotyping by Flow Cytometry and Mass Cytometry (CyTOF)
The immune cell composition of the tumors was analyzed to understand the immunological effects of this compound.
-
Tumor Digestion: Harvested tumors were minced and enzymatically dissociated using a collagenase digestion cocktail at 37°C for 30-45 minutes to obtain a single-cell suspension.
-
Cell Staining: The single-cell suspension was stained with a cocktail of metal-labeled antibodies for mass cytometry or fluorescently-labeled antibodies for flow cytometry. These antibodies targeted various immune cell surface markers to identify populations such as CD4+ T-cells, CD8+ T-cells, regulatory T-cells, and macrophages.
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Data Acquisition and Analysis: Data was acquired on a CyTOF mass cytometer or a flow cytometer. The data was then analyzed to quantify the different immune cell populations within the tumor.
Assay for Transposase-Accessible Chromatin using Sequencing (ATAC-seq)
ATAC-seq was performed on bone marrow-derived macrophages (BMDMs) to investigate the epigenetic changes induced by Syk inhibition.
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Cell Culture and Stimulation: BMDMs were cultured and stimulated with either LPS or IL-4 to polarize them towards M1 or M2 phenotypes, respectively.
-
ATAC-seq Protocol: The ATAC-seq procedure was performed on the stimulated BMDMs to profile open chromatin regions.
-
Data Analysis: The sequencing data was analyzed to identify differentially accessible chromatin regions and to perform motif enrichment analysis for transcription factor binding sites. This analysis revealed that inhibition of Syk kinase promoted the activation and binding of NF-κB.[1]
Summary and Future Directions
This compound is a promising "first-in-class" dual Syk/PI3K inhibitor that has demonstrated the ability to overcome tumor-associated immunosuppression in preclinical models. By targeting key signaling pathways in macrophages, this compound effectively reprograms the tumor microenvironment to favor anti-tumor immunity. The data presented in this technical guide highlights the therapeutic potential of this novel agent.
Future research should focus on:
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Further optimization of the ADME properties of this compound.
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Investigating the efficacy of this compound in a broader range of cancer models, including those resistant to current immunotherapies.
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Exploring combination therapies, for instance with immune checkpoint inhibitors, to potentially achieve synergistic anti-tumor effects.
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Advancing this compound through the necessary preclinical and clinical development stages to evaluate its safety and efficacy in cancer patients.
The development of this compound represents a significant step forward in the field of cancer immunotherapy, offering a novel strategy to modulate the tumor microenvironment and enhance the body's own immune system to fight cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Macrophage Syk-PI3Kγ inhibits anti-tumor immunity: this compound, a novel dual Syk-PI3K inhibitory chemotype relieves tumor immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrophage Syk-PI3Kγ Inhibits Antitumor Immunity: this compound, a Novel Dual Syk-PI3K Inhibitory Chemotype Relieves Tumor Immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
SRX3207: A Novel Dual Syk/PI3K Inhibitor Reprogramming the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the preclinical data and mechanism of action of SRX3207, a first-in-class dual spleen tyrosine kinase (Syk) and phosphoinositide 3-kinase (PI3K) inhibitor. By targeting key signaling nodes in tumor-associated macrophages (TAMs), this compound demonstrates a potent ability to reverse immunosuppression within the tumor microenvironment (TME) and promote an anti-tumor immune response.
Core Mechanism of Action
This compound was developed to simultaneously inhibit two critical enzymes, Syk and PI3K, which are implicated in promoting an immunosuppressive M2-like macrophage phenotype.[1][2] Macrophages are key components of the TME and can be polarized to either a pro-inflammatory, anti-tumor (M1) state or an anti-inflammatory, pro-tumor (M2) state.[1][2] In many cancers, TAMs adopt an M2-like phenotype, which dampens the adaptive immune response and facilitates tumor growth and metastasis.[1][2]
The dual inhibition of Syk and PI3K by this compound in macrophages leads to a cascade of effects that collectively shift the balance of the TME from immunosuppressive to immunostimulatory.[1] This includes the repolarization of M2-like macrophages to a pro-inflammatory M1-like phenotype, restoration of CD8+ T cell activity, and destabilization of hypoxia-inducible factors (HIFs) under hypoxic conditions.[1][3]
Quantitative Data Summary
The preclinical efficacy of this compound has been demonstrated through its inhibitory activity on its target kinases and its impact on tumor growth and immune cell populations in syngeneic mouse models.
| Parameter | Value | Target/Model | Source |
| IC50 | |||
| Syk | 39.9 nM | Enzymatic Assay | [4] |
| PI3Kα | 244 nM | Enzymatic Assay | [4] |
| PI3Kδ | 388 nM | Enzymatic Assay | [4] |
| In Vivo Efficacy | |||
| Tumor Growth | Significantly suppressed | LLC Tumor Model | [1] |
| CD4+ T Cells | Increased infiltration | LLC Tumors | [1] |
| CD8+ T Cells | Increased infiltration | LLC Tumors | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by this compound and a general workflow for evaluating its in vivo efficacy.
Caption: this compound inhibits the Syk-PI3Kγ axis in TAMs.
References
- 1. Macrophage Syk-PI3Kγ inhibits anti-tumor immunity: this compound, a novel dual Syk-PI3K inhibitory chemotype relieves tumor immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Macrophage Syk-PI3Kγ Inhibits Antitumor Immunity: this compound, a Novel Dual Syk-PI3K Inhibitory Chemotype Relieves Tumor Immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Syk/PI3K inhibitor | Probechem Biochemicals [probechem.com]
SRX3207: A Novel Dual Syk-PI3K Inhibitor for Reversing Macrophage-Mediated Immunosuppression
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy, largely due to the presence of immunosuppressive cells, among which tumor-associated macrophages (TAMs) are key players. TAMs often adopt a pro-tumoral and immunosuppressive M2-like phenotype, hindering anti-tumor immune responses. SRX3207, a first-in-class dual inhibitor of Spleen Tyrosine Kinase (Syk) and Phosphoinositide 3-Kinase gamma (PI3Kγ), has emerged as a promising therapeutic agent designed to reprogram these immunosuppressive macrophages and restore anti-tumor immunity. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on immunosuppressive gene regulation, and detailed experimental methodologies for a scientific audience.
Introduction: The Rationale for Targeting Syk and PI3Kγ in Cancer Immunotherapy
Macrophages are highly plastic immune cells that can be polarized into a pro-inflammatory, anti-tumoral M1 phenotype or an anti-inflammatory, pro-tumoral M2 phenotype in response to signals within the TME.[1][2] The M2 phenotype is characterized by the expression of immunosuppressive cytokines and factors that promote tumor growth, angiogenesis, and metastasis.[2]
Syk and PI3Kγ are critical signaling nodes in macrophages that drive their immunosuppressive polarization.[3][4] Syk, a non-receptor tyrosine kinase, and PI3Kγ, a lipid kinase, form a signaling axis that is essential for the M2-like polarization of TAMs.[1][3] Genetic or pharmacological inhibition of either Syk or PI3Kγ has been shown to promote a pro-inflammatory M1 phenotype in macrophages, leading to enhanced CD8+ T cell activity and an anti-tumor immune response.[1][3]
This compound was developed as a single small molecule to dually inhibit both Syk and PI3Kγ, aiming for a synergistic effect in reprogramming TAMs and overcoming tumor immunosuppression.[3]
Mechanism of Action of this compound
This compound exerts its anti-tumor effects by targeting the Syk-PI3Kγ signaling axis within TAMs. This inhibition leads to a cascade of downstream events that collectively shift the balance from an immunosuppressive to an immunostimulatory TME.
Reprogramming of Macrophage Polarization
The primary mechanism of this compound is the repolarization of M2-like immunosuppressive TAMs towards an M1-like pro-inflammatory phenotype.[3] Inhibition of the Syk-PI3Kγ axis by this compound leads to the downregulation of genes associated with immunosuppression and the upregulation of genes associated with immune stimulation.[3]
Key Signaling Pathways Modulated by this compound
The inhibition of Syk and PI3Kγ by this compound impacts several key downstream signaling pathways within macrophages:
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NF-κB Pathway: Inhibition of the Syk-PI3Kγ axis promotes the activation and nuclear translocation of the transcription factor NF-κB.[3] NF-κB is a master regulator of pro-inflammatory gene expression, and its activation is crucial for the M1 polarization of macrophages.[5][6]
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HIF-1α and HIF-2α Destabilization: The Syk-PI3Kγ pathway is known to stabilize the hypoxia-inducible factors HIF-1α and HIF-2α, which are key transcription factors promoting an immunosuppressive TME.[3][7] this compound, by inhibiting this pathway, leads to the destabilization of HIF-1α and HIF-2α, further contributing to the reduction of immunosuppressive gene expression.[3]
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STAT3 Signaling (Potential Involvement): While direct modulation of STAT3 by this compound has not been explicitly demonstrated, STAT3 is a critical transcription factor in promoting M2 macrophage polarization and an immunosuppressive microenvironment.[2][8] Given the crosstalk between PI3K/AKT and STAT3 signaling, it is plausible that this compound may indirectly influence STAT3 activity.[9]
The following diagram illustrates the proposed signaling pathway affected by this compound in macrophages.
Caption: this compound inhibits the Syk-PI3Kγ axis, leading to NF-κB activation and HIF degradation.
Regulation of Immunosuppressive Genes by this compound
Pharmacological blockade of the Syk-PI3Kγ axis with this compound leads to a significant shift in the gene expression profile of TAMs, characterized by the downregulation of immunosuppressive genes and the upregulation of immunostimulatory genes.
Quantitative Data on Gene Expression
The following tables summarize the quantitative data on the change in mRNA expression of key immunosuppressive and immunostimulatory genes in macrophages following the inhibition of Syk, which is the primary target of this compound.
Table 1: Effect of Syk Inhibition on Immunosuppressive Gene Expression in TAMs
| Gene | Fold Change (Syk Inhibitor vs. Vehicle) | Function in TME |
| Arg1 | ↓ | Depletes arginine, impairing T-cell function |
| Il10 | ↓ | Immunosuppressive cytokine |
| Tgfb | ↓ | Promotes immunosuppression and fibrosis |
| Ccl2 | ↓ | Recruits regulatory T cells and MDSCs |
| Mmp9 | ↓ | Promotes tumor invasion and metastasis |
| Vegf | ↓ | Promotes angiogenesis |
Data derived from studies on Syk inhibitor R788, a proxy for this compound's effect on Syk.[3]
Table 2: Effect of Syk Inhibition on Immunostimulatory Gene Expression in TAMs
| Gene | Fold Change (Syk Inhibitor vs. Vehicle) | Function in TME |
| Il12 | ↑ | Promotes Th1 responses and CTL activity |
| Ifng | ↑ | Key anti-tumor cytokine, activates M1 macrophages |
| Nos2 | ↑ | Produces nitric oxide, cytotoxic to tumor cells |
Data derived from studies on Syk inhibitor R788, a proxy for this compound's effect on Syk.[3]
Regulation of PD-L1 and IDO1
While direct studies on the regulation of Programmed Death-Ligand 1 (PD-L1) and Indoleamine 2,3-dioxygenase (IDO1) by this compound are limited, the underlying mechanism of this compound suggests a potential for indirect regulation:
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PD-L1: The PI3K pathway has been implicated in the regulation of PD-L1 expression.[10][11] By inhibiting PI3Kγ, this compound may contribute to the downregulation of PD-L1 on TAMs, thereby reducing the inhibition of T-cell function.
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IDO1: The PI3K pathway is also involved in signaling events related to IDO1, an enzyme that suppresses T-cell immunity by depleting tryptophan.[12][13][14] Inhibition of PI3Kγ by this compound could potentially interfere with IDO1's immunosuppressive functions.
Further research is required to definitively establish the direct regulatory effects of this compound on PD-L1 and IDO1.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound and its targets.
In Vivo Tumor Models and Drug Treatment
Objective: To assess the in vivo efficacy of this compound in inhibiting tumor growth.
Protocol:
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Syngeneic mouse tumor models (e.g., Lewis Lung Carcinoma (LLC), B16 melanoma) are established by subcutaneously injecting tumor cells (e.g., 1 x 10⁵ cells) into the flank of mice (e.g., C57BL/6).[3]
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Tumors are allowed to grow to a palpable size (e.g., 100 mm³).
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Mice are randomized into treatment and control groups.
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This compound is administered orally at a specified dose (e.g., 10 mg/kg) daily.[3] Control groups receive a vehicle control.
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Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
At the end of the study (e.g., day 21), tumors are harvested for further analysis (e.g., flow cytometry, RT-PCR).[3]
Isolation of Tumor-Associated Macrophages (TAMs)
Objective: To isolate TAMs from tumor tissue for ex vivo analysis.
Protocol:
-
Harvested tumors are mechanically minced and digested in a solution containing collagenase (e.g., 1 mg/mL) and DNase I (e.g., 100 µg/mL) in RPMI-1640 medium for 30-60 minutes at 37°C with gentle agitation.
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The cell suspension is passed through a 70 µm cell strainer to obtain a single-cell suspension.
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Red blood cells are lysed using an ACK lysis buffer.
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TAMs are isolated from the single-cell suspension using magnetic-activated cell sorting (MACS) with CD11b microbeads or by fluorescence-activated cell sorting (FACS) based on the expression of macrophage markers (e.g., CD45+, CD11b+, F4/80+).[3]
Quantitative Real-Time PCR (qRT-PCR)
Objective: To quantify the mRNA expression of target genes in isolated TAMs.
Protocol:
-
Total RNA is extracted from isolated TAMs using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
RNA concentration and purity are determined using a spectrophotometer (e.g., NanoDrop).
-
cDNA is synthesized from the extracted RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
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qRT-PCR is performed using a real-time PCR system with SYBR Green or TaqMan probes for the target genes and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
The relative gene expression is calculated using the 2-ΔΔCt method.
Western Blotting
Objective: To detect and quantify the protein levels of signaling molecules.
Protocol:
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
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Protein concentration is determined using a BCA protein assay.
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Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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The membrane is incubated with primary antibodies against the target proteins (e.g., p-Syk, p-Akt, HIF-1α, β-actin) overnight at 4°C.
-
The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)
Objective: To identify changes in chromatin accessibility in macrophages following Syk inhibition.
Protocol:
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Bone marrow-derived macrophages (BMDMs) are isolated and cultured.
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Cells are treated with the relevant inhibitors or are derived from genetically modified mice.
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Nuclei are isolated from a small number of cells (e.g., 50,000).
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The nuclei are treated with a hyperactive Tn5 transposase, which simultaneously fragments the DNA and ligates sequencing adapters into accessible regions of the chromatin.
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The DNA is purified and amplified by PCR.
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The resulting library is sequenced using a next-generation sequencing platform.
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Bioinformatic analysis is performed to identify regions of open chromatin and to perform motif analysis to identify transcription factor binding sites that are differentially accessible between conditions.[3]
The following diagram provides a high-level overview of a typical experimental workflow to study the effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Advances in the role of STAT3 in macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIF Transcription Factors, Inflammation, and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB and TET2 promote macrophage reprogramming in hypoxia that overrides the immunosuppressive effects of the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of macrophage function in tumors: the multifaceted role of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypoxia-inducible factors in regulation of immune responses in tumour microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. jcancer.org [jcancer.org]
- 11. PD-L1 expression-related PI3K pathway correlates with immunotherapy efficacy in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Class IA PI3Ks regulate subcellular and functional dynamics of IDO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
preclinical data on SRX3207 efficacy
An In-Depth Technical Guide on the Preclinical Efficacy of SRX3207
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data supporting the efficacy of this compound, a first-in-class dual inhibitor of Spleen Tyrosine Kinase (Syk) and Phosphoinositide 3-kinase (PI3K). The data herein is primarily derived from the pivotal study by Joshi et al., "Macrophage Syk-PI3Kγ Inhibits Antitumor Immunity: this compound, a Novel Dual Syk-PI3K Inhibitory Chemotype Relieves Tumor Immunosuppression," published in Molecular Cancer Therapeutics in 2020.[1][2][3][4]
This compound was developed to reprogram the tumor microenvironment (TME) by targeting the immunosuppressive functions of tumor-associated macrophages (TAMs).[1][2][3] The core mechanism of this compound revolves around the inhibition of the Syk-PI3Kγ signaling axis within these macrophages.[1][3] This blockade reverses the immunosuppressive (M2-like) phenotype of TAMs, promoting a pro-inflammatory (M1-like) state. This shift enhances the recruitment and activation of cytotoxic CD8+ T cells, destabilizes the hypoxia-inducible factors (HIF-1α and HIF-2α) that contribute to the pro-tumorigenic TME, and ultimately stimulates a potent anti-tumor immune response.[1][3][5]
Data Presentation
The preclinical efficacy of this compound has been quantified through enzymatic assays, pharmacokinetic studies, and in vivo tumor models.
Table 1: Enzymatic Inhibition Profile of this compound
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against a panel of target kinases, demonstrating its dual potency against Syk and PI3K isoforms.
| Target | This compound IC50 (nM) |
| Syk | 10.7 |
| PI3Kα | 861 |
| PI3Kβ | >10,000 |
| PI3Kγ | 110 |
| PI3Kδ | 1,160 |
| mTOR | >10,000 |
| DNA-PK | 2,750 |
| Data sourced from Figure 5D of Joshi et al., Mol Cancer Ther, 2020.[3][6] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice
This table outlines the key pharmacokinetic properties of this compound following intravenous (IV) and oral (PO) administration.
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (t½) (hr) |
| Intravenous (IV) | 5 | ~1500 | ~0.08 | 1005 | 1.1 |
| Oral (PO) | 15 | ~400 | ~0.5 | 875 | 1.8 |
| Data estimated from Figure 5F and 5G of Joshi et al., Mol Cancer Ther, 2020.[3][6] |
Table 3: In Vivo Efficacy of this compound in Syngeneic Mouse Tumor Models
This table presents the anti-tumor effects of this compound in the Lewis Lung Carcinoma (LLC) model.
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (Day 21, mm³) | Key Immune Cell Changes in TME | Survival Benefit |
| Vehicle Control | - | ~1500 | Baseline | - |
| This compound | 10 (oral) | <500 | ↑ CD8+ T cells, ↓ Immunosuppressive gene expression (e.g., Arg1, IL-10) | Significantly Increased |
| Data derived from Figure 6A, 6B, and 6D of Joshi et al., Mol Cancer Ther, 2020.[3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below, as described in the source publication.[2][3]
In Vivo Syngeneic Tumor Models
-
Cell Lines: Lewis Lung Carcinoma (LLC), B16 melanoma, and CT26 colon carcinoma cells were obtained from ATCC.
-
Animal Models: Wild-type C57BL/6 or Balb/c mice were used for the respective syngeneic models.
-
Tumor Implantation: 1 x 10⁵ tumor cells were injected subcutaneously into the flank of the mice.
-
Treatment Protocol: When tumors reached an approximate volume of 100 mm³ (typically around day 10 post-implantation), mice were randomized into treatment groups. This compound was administered orally at a dose of 10 mg/kg daily. Control groups received a vehicle solution.
-
Efficacy Endpoints: Tumor volumes were measured every other day using digital calipers. The study endpoint was reached on day 21, at which point tumors were harvested for further analysis. For survival studies, mice were monitored until they met pre-defined endpoint criteria.
Isolation of Tumor-Infiltrating Immune Cells
-
Tumor Digestion: Harvested tumors were minced and enzymatically dissociated using a collagenase digestion cocktail at 37°C for 30-45 minutes.
-
Cell Preparation: The resulting cell suspension was filtered through a 70 µm cell strainer to obtain a single-cell suspension.
-
Immune Cell Isolation: Specific immune cell populations (e.g., CD11b+ for macrophages, CD90.2+ for T cells) were isolated from the single-cell suspension using magnetic bead purification kits (e.g., MACS).
Flow Cytometry Analysis
-
Staining: The single-cell suspensions were stained with cocktails of fluorescently-labeled antibodies against cell surface markers (e.g., CD45, CD3, CD4, CD8) to identify and quantify different immune cell populations.
-
Data Acquisition: Stained cells were analyzed on a flow cytometer.
-
Data Analysis: The resulting data was analyzed using appropriate software (e.g., FlowJo) to quantify the percentage of specific immune cell populations within the tumor microenvironment.
T-cell Cytotoxicity Assay
-
T-cell Isolation: CD8+ T cells were isolated from the tumors of mice treated with either vehicle or this compound.
-
Co-culture: The isolated T cells were co-cultured with target tumor cells (e.g., LLC) at various effector-to-target ratios.
-
Cytotoxicity Measurement: Tumor cell viability was assessed after a defined incubation period using a standard cytotoxicity assay (e.g., lactate (B86563) dehydrogenase (LDH) release assay or chromium-51 (B80572) release assay) to determine the killing capacity of the T cells.
Gene Expression Analysis (RT-PCR)
-
RNA Isolation: Total RNA was extracted from isolated TAMs using a commercial kit (e.g., Qiagen RNeasy kit).
-
cDNA Synthesis: The extracted RNA was reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR: The cDNA was used as a template for real-time PCR with primers specific for genes associated with macrophage polarization (e.g., Arg1, Il10 for M2-like; Nos2, Tnf for M1-like). Gene expression levels were normalized to a housekeeping gene.
Mandatory Visualization
Signaling Pathway of this compound Action
Caption: this compound inhibits Syk and PI3Kγ in TAMs, leading to a pro-inflammatory state and CD8+ T cell activation.
Experimental Workflow for Preclinical Efficacy
Caption: Workflow for evaluating this compound efficacy in syngeneic mouse tumor models.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Macrophage Syk-PI3Kγ inhibits anti-tumor immunity: this compound, a novel dual Syk-PI3K inhibitory chemotype relieves tumor immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrophage Syk-PI3Kγ Inhibits Antitumor Immunity: this compound, a Novel Dual Syk-PI3K Inhibitory Chemotype Relieves Tumor Immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Syk Inhibition Reprograms Tumor-Associated Macrophages and Overcomes Gemcitabine-Induced Immunosuppression in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for SRX3207 In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vivo experimental protocol for SRX3207, a first-in-class dual inhibitor of Spleen Tyrosine Kinase (Syk) and Phosphoinositide 3-Kinase (PI3K). The information is intended for researchers and professionals in the field of oncology and drug development.
Introduction
This compound is a novel chemotype designed to modulate the tumor microenvironment (TME) by targeting immunosuppressive macrophages.[1][2][3][4] Macrophages within the TME can adopt a pro-tumorigenic phenotype, hindering anti-tumor immune responses.[1][2][3][4] this compound combats this by inhibiting the Syk-PI3K signaling axis in these macrophages, which is crucial for their immunosuppressive functions.[1][2][3][4] This inhibition repolarizes macrophages to a pro-inflammatory state, thereby activating both innate and adaptive anti-tumor immunity.[1][2][3][4] Preclinical studies have demonstrated the efficacy of this compound in multiple tumor models, where it has been shown to restore CD8+ T-cell activity and stimulate an anti-tumor immune response with no observed toxicity.[2][5]
Mechanism of Action
This compound functions as a dual inhibitor of Syk and PI3K.[1][2][3][4][6] The Syk-PI3K signaling pathway in tumor-associated macrophages (TAMs) promotes an immunosuppressive M2-like phenotype.[1][2][4] By blocking this pathway, this compound shifts the macrophage polarization towards an anti-tumorigenic M1-like phenotype.[1][2][3][4] This reprogramming of TAMs leads to the destabilization of Hypoxia-Inducible Factor (HIF) and promotes the activation of NF-κB, a key transcription factor for pro-inflammatory responses.[1][2][3][4] The resulting pro-inflammatory TME enhances the recruitment and activity of cytotoxic CD8+ T-cells, leading to tumor growth inhibition.[1][2][3][4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway targeted by this compound and a general workflow for in vivo experiments.
Caption: this compound inhibits the Syk-PI3K pathway in macrophages, reducing immunosuppression.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Macrophage Syk-PI3Kγ inhibits anti-tumor immunity: this compound, a novel dual Syk-PI3K inhibitory chemotype relieves tumor immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrophage Syk-PI3Kγ Inhibits Antitumor Immunity: this compound, a Novel Dual Syk-PI3K Inhibitory Chemotype Relieves Tumor Immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound | Syk/PI3K inhibitor | Probechem Biochemicals [probechem.com]
Application Notes and Protocols for SRX3207 in Mouse Tumor Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of SRX3207, a novel dual Syk/PI3K inhibitor, in preclinical mouse tumor models. The information is intended to guide researchers in designing and executing experiments to evaluate the anti-tumor efficacy and immunomodulatory effects of this compound.
Introduction
This compound is a first-in-class small molecule that dually inhibits Spleen tyrosine kinase (Syk) and Phosphoinositide 3-kinase (PI3K).[1][2] This dual inhibition is designed to reprogram the tumor microenvironment (TME) by targeting immunosuppressive macrophages, thereby activating a potent anti-tumor immune response.[1][2][3] In preclinical studies, this compound has demonstrated efficacy in multiple syngeneic tumor models by blocking tumor growth and increasing survival.[1][3] These effects are attributed to its ability to inhibit the Syk-PI3K signaling axis in macrophages, leading to a reduction in immunosuppressive macrophage polarization and an increase in the infiltration and cytotoxic activity of CD8+ T cells within the tumor.[1][3]
Mechanism of Action
This compound exerts its anti-tumor effects by targeting the Syk-PI3K signaling pathway, which is crucial for the polarization of macrophages towards an immunosuppressive M2-like phenotype within the TME.[1] By inhibiting both Syk and PI3K, this compound promotes a shift towards a pro-inflammatory M1-like macrophage phenotype. This shift enhances the innate and adaptive anti-tumor immune response, characterized by increased activity of CD8+ T cells.[1][2][3]
Quantitative Data Summary
The following tables summarize the in vivo efficacy and dosage information for this compound in various mouse tumor models as reported in preclinical studies.
Table 1: In Vivo Efficacy of this compound in Syngeneic Mouse Tumor Models
| Tumor Model | Mouse Strain | This compound Dosage | Route of Administration | Dosing Schedule | Key Outcomes |
| Lewis Lung Carcinoma (LLC) | C57BL/6 | 10 mg/kg | Oral | Daily, starting on day 10 post-tumor implantation (tumor volume ~100 mm³) until day 21 | Blocked tumor growth, increased survival, reduced immunosuppressive macrophage polarization, increased CD8+ T cell infiltration and cytotoxicity.[1][3] |
| B16 Melanoma | C57BL/6 | 10 mg/kg | Oral | Daily, starting on day 10 post-tumor implantation (tumor volume ~100 mm³) until day 21 | Blocked tumor growth.[1] |
| B16-OVA Melanoma | C57BL/6 | 10 mg/kg | Oral | Daily, starting on day 10 post-tumor implantation (tumor volume ~100 mm³) until day 21 | Blocked tumor growth.[1] |
| CT26 Colon Carcinoma | Balb/c | 10 mg/kg | Oral | Daily, starting on day 10 post-tumor implantation (tumor volume ~100 mm³) until day 21 | Blocked tumor growth in immunocompetent Balb/c mice but not in immunodeficient NSG mice, indicating an immune-mediated mechanism.[1][3] |
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| Syk | 39.9[4][5] |
| PI3Kα | 244[4][5] |
| PI3Kδ | 388[4][5] |
| PI3Kγ | 9790[5] |
| ZAP70 | 31200[5] |
| BRD4 (BD1) | 3070[5] |
| BRD4 (BD2) | 3070[5] |
Experimental Protocols
Protocol 1: Evaluation of this compound Anti-Tumor Efficacy in a Syngeneic Mouse Tumor Model
1. Cell Culture and Tumor Implantation:
- Culture Lewis Lung Carcinoma (LLC) cells in appropriate media and conditions.
- Harvest cells during the logarithmic growth phase and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10⁶ cells/100 µL.
- Subcutaneously inject 1 x 10⁵ LLC cells (in 100 µL PBS) into the flank of 6-8 week old male C57BL/6 mice.[1][3]
2. Animal Grouping and Treatment:
- Monitor tumor growth using calipers.
- When tumors reach an average volume of approximately 100 mm³, randomize mice into treatment and control groups (n=5-6 mice per group).[1][3]
- Prepare this compound for oral administration. The formulation used in the reference studies is not specified, so a common vehicle such as 0.5% methylcellulose (B11928114) with 0.2% Tween 80 is a reasonable starting point.
- Administer this compound orally at a dose of 10 mg/kg daily.[1][3]
- Administer the vehicle control to the control group following the same schedule.
3. Monitoring and Endpoint:
- Measure tumor volume every 2-3 days using the formula: (Length x Width²)/2.
- Monitor animal body weight and general health throughout the study.
- Continue treatment until day 21 post-tumor implantation or until tumors in the control group reach a predetermined endpoint.[1][3]
- For survival studies, monitor mice until the defined endpoint and record survival data.[3]
4. Pharmacodynamic Analysis (Optional):
- At the end of the study, tumors can be harvested for analysis.
- Immunophenotyping: Prepare single-cell suspensions from tumors and spleens and stain for immune cell markers (e.g., CD45, CD3, CD4, CD8, F4/80, CD11b, Gr-1) to analyze immune cell infiltration by flow cytometry.
- Gene Expression Analysis: Isolate RNA from tumor-associated macrophages (TAMs) and perform RT-qPCR to analyze the expression of pro- and anti-inflammatory genes.[1][3]
- Cytotoxicity Assay: Isolate T cells from the tumors of treated mice and co-culture them with tumor cells to assess their cytotoxic activity.[3]
Visualizations
Caption: this compound inhibits the Syk-PI3K pathway in macrophages, promoting an anti-tumor immune response.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Macrophage Syk-PI3Kγ Inhibits Antitumor Immunity: this compound, a Novel Dual Syk-PI3K Inhibitory Chemotype Relieves Tumor Immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macrophage Syk-PI3Kγ inhibits anti-tumor immunity: this compound, a novel dual Syk-PI3K inhibitory chemotype relieves tumor immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Syk/PI3K inhibitor | Probechem Biochemicals [probechem.com]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols for SRX3207 Administration in Syngeneic Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the administration of SRX3207, a novel dual Syk/PI3K inhibitor, in syngeneic mouse models of cancer. This compound targets the Syk-PI3K axis in macrophages, reprogramming the tumor microenvironment (TME) from an immunosuppressive to an immunostimulatory state.[1][2] This document outlines the mechanism of action, provides detailed experimental protocols for in vivo studies, summarizes key quantitative data from preclinical studies, and includes visualizations of the relevant signaling pathways and experimental workflows.
Introduction
Tumor-associated macrophages (TAMs) are critical components of the TME that can promote tumor growth and metastasis by creating an immunosuppressive environment.[1][2] The spleen tyrosine kinase (Syk) and phosphoinositide 3-kinase gamma (PI3Kγ) signaling pathways in macrophages are key drivers of this immunosuppressive phenotype.[1][3] this compound is a first-in-class small molecule inhibitor that dually targets Syk and PI3K, leading to the polarization of TAMs towards a proinflammatory M1-like phenotype.[1][2][4] This shift enhances anti-tumor immunity by restoring CD8+ T-cell activity and destabilizing hypoxia-inducible factor (HIF) under hypoxic conditions.[1][2] Preclinical studies in various syngeneic mouse models have demonstrated the efficacy of this compound in inhibiting tumor growth.[1][5]
Mechanism of Action
This compound exerts its anti-tumor effects by modulating the function of TAMs within the TME. The dual inhibition of Syk and PI3Kγ in these cells leads to a cascade of events that collectively enhance the host's anti-tumor immune response:
-
Reprogramming of Macrophages: this compound promotes the transition of immunosuppressive M2-like macrophages to a pro-inflammatory M1-like phenotype.[1]
-
Restoration of CD8+ T-cell Activity: By altering the cytokine milieu and increasing antigen presentation by macrophages, this compound leads to increased infiltration and activation of cytotoxic CD8+ T-cells within the tumor.[1]
-
Destabilization of HIF: The inhibitor destabilizes HIF, a key transcription factor that promotes tumor survival and angiogenesis in hypoxic environments.[1][2]
-
Stimulation of NF-κB Signaling: Inhibition of Syk promotes the activation and binding of the NF-κB motif, leading to the transcription of immunostimulatory genes in macrophages.[2][6]
Signaling Pathway Diagram
Caption: this compound inhibits Syk and PI3Kγ in TAMs, reversing immunosuppression.
Experimental Protocols
This section provides a detailed protocol for the administration of this compound in syngeneic mouse models.
Materials
-
This compound (SignalRx Pharmaceuticals)
-
Vehicle (e.g., 0.5% methylcellulose)
-
Syngeneic mouse strain (e.g., C57BL/6, Balb/c)
-
Murine tumor cell line (e.g., LLC, B16, CT26)
-
Sterile PBS
-
Cell culture reagents
-
Calipers
-
Oral gavage needles
-
Standard animal housing and handling equipment
Experimental Workflow
Caption: Workflow for this compound administration in syngeneic mouse models.
Detailed Procedure
-
Cell Culture and Preparation: Culture the chosen murine tumor cell line (e.g., Lewis Lung Carcinoma - LLC, B16 melanoma, or CT26 colon carcinoma) under standard conditions.[6] On the day of implantation, harvest cells and resuspend in sterile PBS at the desired concentration (e.g., 1 x 10^6 cells/mL).
-
Tumor Implantation: Subcutaneously inject 1 x 10^5 cells (in 100 µL of PBS) into the flank of the appropriate syngeneic mouse strain (e.g., LLC or B16 into C57BL/6 mice; CT26 into Balb/c mice).[6]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
This compound Formulation and Administration: Prepare a suspension of this compound in the chosen vehicle (e.g., 0.5% methylcellulose).
-
Treatment Initiation: Once tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment and vehicle control groups.[6]
-
Dosing Regimen: Administer this compound orally at a dose of 10 mg/kg daily.[6] The vehicle control group should receive an equivalent volume of the vehicle.
-
Endpoint and Tissue Collection: Continue treatment until the pre-determined endpoint, typically around day 21, or when tumors in the control group reach the maximum allowable size.[6] At the endpoint, euthanize the mice and excise the tumors for further analysis.
Endpoint Analyses
-
Tumor Growth Inhibition: Compare the tumor volumes between the this compound-treated and vehicle-treated groups.
-
Immunophenotyping: Analyze the immune cell populations within the tumors and spleens by flow cytometry. Key markers include CD45, CD11b, F4/80, CD206 (for macrophages), CD3, CD4, and CD8 (for T-cells).
-
Gene Expression Analysis: Perform qRT-PCR or RNA-sequencing on isolated TAMs or whole tumor tissue to assess the expression of pro- and anti-inflammatory genes.
-
Immunohistochemistry (IHC): Visualize the infiltration of immune cells (e.g., CD8+ T-cells) within the tumor sections.
Data Presentation
The following tables summarize key quantitative data from preclinical studies involving this compound and related Syk inhibitors.
Table 1: In Vivo Efficacy of this compound in Syngeneic Mouse Models
| Cell Line | Mouse Strain | Treatment | Dose | Route | Tumor Growth Inhibition (%) | Reference |
| LLC | C57BL/6 | This compound | 10 mg/kg | Oral | Significant | [6] |
| B16 | C57BL/6 | This compound | 10 mg/kg | Oral | Significant | [6] |
| CT26 | Balb/c | This compound | 10 mg/kg | Oral | Significant | [6] |
Table 2: Effect of this compound on Immune Cell Populations in the TME
| Cell Line | Treatment | Immune Cell Population | Change | Reference |
| LLC | This compound | CD8+ T-cells | Increased Infiltration and Activation | [6] |
| LLC | This compound | Pro-inflammatory (M1) TAMs | Increased | [6] |
| LLC | This compound | Immunosuppressive (M2) TAMs | Decreased | [6] |
Table 3: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value (IV @ 5 mg/kg) | Value (PO @ 15 mg/kg) | Reference |
| Cmax (ng/mL) | 2130 | 450 | [7] |
| Tmax (hr) | 0.08 | 0.5 | [7] |
| AUC (hr*ng/mL) | 1260 | 1170 | [7] |
| Bioavailability (%) | - | 31 | [7] |
Conclusion
This compound represents a promising therapeutic strategy for cancers driven by an immunosuppressive TME. By dually targeting Syk and PI3Kγ in macrophages, this compound effectively reprograms the immune landscape to favor an anti-tumor response. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute preclinical studies to further evaluate the efficacy and mechanism of action of this novel immunotherapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Macrophage Syk-PI3Kγ Inhibits Antitumor Immunity: this compound, a Novel Dual Syk-PI3K Inhibitory Chemotype Relieves Tumor Immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Macrophage Syk-PI3Kγ inhibits anti-tumor immunity: this compound, a novel dual Syk-PI3K inhibitory chemotype relieves tumor immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for SRX3207 in Lung Carcinoma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRX3207 is a novel, first-in-class dual inhibitor of Spleen Tyrosine Kinase (Syk) and Phosphoinositide 3-Kinase gamma (PI3Kγ).[1][2][3][4][5][6] In the context of lung carcinoma, this compound has demonstrated significant potential by modulating the tumor microenvironment (TME) to favor an anti-tumor immune response.[1][2][7][8] These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its use in preclinical lung carcinoma models.
Mechanism of Action
This compound exerts its anti-tumor effects primarily by targeting tumor-associated macrophages (TAMs), which are key components of the TME and often contribute to immunosuppression and tumor progression.[1][3][4][5][6][7][9]
Key functions of this compound include:
-
Dual Inhibition of Syk and PI3Kγ: this compound simultaneously blocks the activity of both Syk and PI3Kγ, two critical signaling nodes in macrophages that promote an immunosuppressive phenotype.[1][2][7][8][10]
-
Reprogramming of TAMs: By inhibiting the Syk-PI3Kγ axis, this compound repolarizes TAMs from an M2-like immunosuppressive state to an M1-like pro-inflammatory and anti-tumorigenic state.[1][7][8] This is characterized by a decrease in the expression of immunosuppressive genes and an increase in the expression of immunostimulatory genes.[7][8]
-
Enhancement of Anti-Tumor Immunity: The reprogramming of TAMs leads to an increased recruitment and activation of cytotoxic CD8+ T cells within the tumor.[1][7] These T cells are then better able to recognize and eliminate cancer cells.
-
Destabilization of Hypoxia-Inducible Factor (HIF): this compound has been shown to destabilize HIF under hypoxic conditions, a state often found in solid tumors that contributes to tumor progression and immunosuppression.[1][3][4][5][6]
The signaling pathway affected by this compound in macrophages is illustrated below:
Caption: this compound inhibits Syk and PI3Kγ, promoting NF-κB and inhibiting HIF pathways.
Data Presentation
The following tables summarize the quantitative data from preclinical studies of this compound in Lewis Lung Carcinoma (LLC) models.
Table 1: In Vivo Efficacy of this compound in LLC Tumor Model
| Treatment Group | Dose (mg/kg, oral) | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | Survival Benefit |
| Vehicle | - | ~2500 | - | - |
| This compound | 10 | ~500 | ~80 | Significant increase |
| R788 (Syk inhibitor) | 10 | ~1500 | ~40 | Moderate increase |
| IPI549 (PI3Kγ inhibitor) | 10 | ~1800 | ~28 | Moderate increase |
Data adapted from Joshi et al., Mol Cancer Ther, 2020.[7][8]
Table 2: Effect of this compound on Gene Expression in Tumor-Associated Macrophages (TAMs) from LLC Tumors
| Gene Category | Gene | Fold Change (this compound vs. Vehicle) |
| Immunostimulatory | Ifng | ↑ |
| Gzmb | ↑ | |
| MHC Class II | ↑ | |
| Immunosuppressive | Arg1 | ↓ |
| Fizz1 | ↓ | |
| Ym1 | ↓ |
Data adapted from Joshi et al., Mol Cancer Ther, 2020.[7][8]
Table 3: Effect of this compound on T-Cell Infiltration in LLC Tumors
| Cell Type | Marker | Percent of CD45+ Cells (Vehicle) | Percent of CD45+ Cells (this compound) |
| Cytotoxic T Cells | CD8+ | ~5% | ~15% |
| Helper T Cells | CD4+ | ~10% | No significant change |
Data adapted from Joshi et al., Mol Cancer Ther, 2020.[7]
Experimental Protocols
The following are detailed protocols for key experiments involving this compound in lung carcinoma models.
In Vitro Macrophage Polarization Assay
This protocol describes how to assess the effect of this compound on macrophage polarization in vitro.
Caption: Workflow for in vitro macrophage polarization assay.
Materials:
-
Bone marrow cells from C57BL/6 mice
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Recombinant mouse M-CSF
-
Recombinant mouse IL-4
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO)
-
6-well tissue culture plates
-
RNA isolation kit
-
qRT-PCR reagents
-
ELISA kits for relevant cytokines (e.g., TNF-α, IL-12, IL-10)
Procedure:
-
Isolation and Differentiation of Bone Marrow-Derived Macrophages (BMDMs):
-
Isolate bone marrow from the femurs and tibias of C57BL/6 mice.
-
Culture the cells in DMEM supplemented with 10% FBS and 20 ng/mL M-CSF for 7 days to differentiate them into M0 macrophages. Replace the medium every 2-3 days.
-
-
Treatment and Polarization:
-
Plate the differentiated M0 macrophages in 6-well plates at a density of 1 x 10^6 cells/well.
-
Pre-treat the cells with the desired concentration of this compound (e.g., 1 µM) or vehicle (DMSO) for 2 hours.
-
To induce M1 polarization, add LPS (100 ng/mL) to the culture medium.
-
To induce M2 polarization, add IL-4 (20 ng/mL) to the culture medium.
-
Incubate the cells for 24 hours.
-
-
Analysis:
-
Gene Expression: Isolate total RNA from the cells and perform qRT-PCR to analyze the expression of M1 markers (e.g., Nos2, Tnf, Il12b) and M2 markers (e.g., Arg1, Fizz1, Ym1).
-
Cytokine Secretion: Collect the culture supernatants and measure the concentration of secreted cytokines using ELISA.
-
In Vivo Lewis Lung Carcinoma (LLC) Model
This protocol outlines the procedure for establishing an LLC tumor model in mice and treating with this compound.
Caption: Workflow for the in vivo Lewis Lung Carcinoma model.
Materials:
-
Lewis Lung Carcinoma (LLC) cells
-
C57BL/6 mice (6-8 weeks old)
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-CD45, anti-CD8, anti-F4/80)
-
RNA isolation and qRT-PCR reagents
Procedure:
-
Tumor Cell Implantation:
-
Treatment:
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment and control groups.[7][8]
-
Administer this compound (10 mg/kg) or vehicle orally, once daily.[7][8]
-
-
Monitoring and Endpoint:
-
Tissue Harvest and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors and spleens.
-
Flow Cytometry: Prepare single-cell suspensions from the tumors and spleens. Stain the cells with fluorescently labeled antibodies to identify and quantify immune cell populations (e.g., CD8+ T cells, macrophages).
-
Gene Expression Analysis: Isolate RNA from a portion of the tumor tissue to analyze the expression of genes related to inflammation and immunosuppression.
-
T-Cell Mediated Cytotoxicity Assay
This protocol is for assessing the ability of T cells isolated from this compound-treated tumors to kill lung cancer cells in vitro.
Caption: Workflow for T-cell mediated cytotoxicity assay.
Materials:
-
T cells isolated from tumors of mice treated with this compound or vehicle.
-
LLC cells (target cells)
-
RPMI-1640 medium with 10% FBS
-
96-well U-bottom plates
-
Cytotoxicity detection kit (e.g., LDH release assay or flow cytometry-based assay)
Procedure:
-
Effector and Target Cell Preparation:
-
Isolate T cells (effector cells) from the tumors of mice treated with this compound or vehicle, as described in the in vivo protocol.
-
Culture LLC cells (target cells) and harvest them during the logarithmic growth phase.
-
-
Co-culture:
-
Plate the target LLC cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Add the isolated T cells at different effector-to-target (E:T) ratios (e.g., 10:1, 20:1, 40:1).
-
Include control wells with target cells only (spontaneous release) and target cells with lysis buffer (maximum release).
-
Incubate the plate for 4-6 hours at 37°C.
-
-
Measurement of Cytotoxicity:
-
LDH Release Assay: Centrifuge the plate and collect the supernatant. Measure the lactate (B86563) dehydrogenase (LDH) activity in the supernatant according to the manufacturer's instructions.
-
Flow Cytometry: Stain the cells with a viability dye (e.g., Propidium Iodide) and a marker for the target cells. Analyze the percentage of dead target cells by flow cytometry.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]
-
Conclusion
This compound represents a promising therapeutic agent for lung carcinoma by virtue of its unique dual inhibitory mechanism that effectively reprograms the tumor microenvironment to promote anti-tumor immunity. The provided protocols offer a framework for researchers to investigate and validate the efficacy of this compound in preclinical lung cancer models. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to the further development of this novel immunotherapeutic agent.
References
- 1. criver.com [criver.com]
- 2. In Vitro Screening Method for Characterization of Macrophage Activation Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promocell.com [promocell.com]
- 4. researchgate.net [researchgate.net]
- 5. Macrophage Syk-PI3Kγ Inhibits Antitumor Immunity: this compound, a Novel Dual Syk-PI3K Inhibitory Chemotype Relieves Tumor Immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Macrophage Syk–PI3Kγ Inhibits Antitumor Immunity: this compound, a Novel Dual Syk–PI3K Inhibitory Chemotype Relieves Tumor Immunosuppression [escholarship.org]
- 7. Macrophage Syk-PI3Kγ inhibits anti-tumor immunity: this compound, a novel dual Syk-PI3K inhibitory chemotype relieves tumor immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Macrophage Polarization with SRX3207
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrophages, key players in the innate immune system, exhibit remarkable plasticity, polarizing into different functional phenotypes in response to microenvironmental cues. The two major polarization states are the classically activated (M1) and the alternatively activated (M2) macrophages. M1 macrophages are pro-inflammatory and play a critical role in host defense against pathogens and in anti-tumor immunity. Conversely, M2 macrophages are associated with anti-inflammatory responses, tissue repair, and tumor progression. The signaling pathways that govern macrophage polarization are crucial targets for therapeutic intervention in various diseases, including cancer.
SRX3207 is a novel, first-in-class dual inhibitor of Spleen Tyrosine Kinase (Syk) and Phosphoinositide 3-Kinase gamma (PI3Kγ).[1][2][3][4] Emerging research has identified the Syk-PI3Kγ signaling axis as a critical regulator of macrophage polarization.[1][2][3] By inhibiting this pathway, this compound effectively reprograms macrophages from an immunosuppressive M2 phenotype towards a pro-inflammatory M1 phenotype, thereby enhancing anti-tumor immunity.[1][2][3][5][6] These application notes provide detailed protocols for utilizing this compound to study macrophage polarization in vitro.
Mechanism of Action of this compound in Macrophage Polarization
This compound exerts its effects by concurrently inhibiting two key enzymes in a crucial signaling pathway within macrophages:
-
Spleen Tyrosine Kinase (Syk): A non-receptor tyrosine kinase that plays a vital role in the signaling cascades of various immune receptors. In macrophages, Syk is involved in pathways that promote the M2 phenotype.[1][2][3]
-
Phosphoinositide 3-Kinase gamma (PI3Kγ): A lipid kinase that is highly expressed in leukocytes. The activation of PI3Kγ is associated with the promotion of an immunosuppressive, M2-like macrophage phenotype.[1][2][3]
The inhibition of the Syk-PI3Kγ axis by this compound leads to the activation of the NF-κB signaling pathway.[1][2][4] This, in turn, promotes the transcription of pro-inflammatory genes, leading to the polarization of macrophages towards an M1 phenotype. This reprogramming results in an increased production of pro-inflammatory cytokines and a decreased expression of M2-associated markers.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a general experimental workflow for studying its effects on macrophage polarization.
Quantitative Data on Macrophage Polarization
The following tables summarize the expected effects of this compound on macrophage polarization based on its mechanism of action. The quantitative data is representative of effects observed with Syk and PI3K inhibitors. Researchers should perform dose-response experiments to determine the optimal concentrations for their specific experimental setup.
Table 1: Effect of this compound on M1 Macrophage Marker Expression (qRT-PCR)
| Gene | Function | Expected Change with this compound | Representative Fold Change (vs. M2 control) |
| Nos2 (iNOS) | Produces nitric oxide, pro-inflammatory | Increased | 5-15 fold |
| Tnf | Pro-inflammatory cytokine | Increased | 3-10 fold |
| Il1b | Pro-inflammatory cytokine | Increased | 4-12 fold |
| Il6 | Pro-inflammatory cytokine | Increased | 3-8 fold |
| Cd86 | Co-stimulatory molecule | Increased | 2-5 fold |
Table 2: Effect of this compound on M2 Macrophage Marker Expression (qRT-PCR)
| Gene | Function | Expected Change with this compound | Representative Fold Change (vs. M2 control) |
| Arg1 | Arginase 1, involved in tissue repair | Decreased | 0.1-0.4 fold |
| Mrc1 (CD206) | Mannose receptor, phagocytosis | Decreased | 0.2-0.5 fold |
| Fizz1 (Retnla) | Resistin-like alpha, tissue repair | Decreased | 0.1-0.3 fold |
| Ym1 (Chil3) | Chitinase-like 3 | Decreased | 0.2-0.6 fold |
| Il10 | Anti-inflammatory cytokine | Decreased | 0.3-0.7 fold |
Table 3: Effect of this compound on Macrophage Surface Marker Expression (Flow Cytometry)
| Marker | Macrophage Phenotype | Expected Change in % Positive Cells with this compound |
| CD86 | M1 | Increased |
| MHC Class II | M1 (Antigen presentation) | Increased |
| CD206 | M2 | Decreased |
| CD163 | M2 | Decreased |
Experimental Protocols
Protocol 1: Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)
Materials:
-
6-8 week old C57BL/6 mice
-
70% Ethanol
-
Sterile Phosphate-Buffered Saline (PBS)
-
BMDM Culture Medium: RPMI-1640 with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 20 ng/mL Macrophage Colony-Stimulating Factor (M-CSF)
-
Syringes (25G needle)
-
70 µm cell strainer
-
Petri dishes (non-tissue culture treated)
Procedure:
-
Euthanize mice according to approved institutional protocols.
-
Sterilize the hind legs with 70% ethanol.
-
Dissect the femurs and tibias and place them in a sterile petri dish containing PBS on ice.
-
In a sterile cell culture hood, cut the ends of the bones.
-
Flush the bone marrow from the bones using a 25G needle and syringe filled with BMDM Culture Medium into a 50 mL conical tube.
-
Create a single-cell suspension by gently pipetting up and down.
-
Pass the cell suspension through a 70 µm cell strainer to remove any debris.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Resuspend the cell pellet in BMDM Culture Medium.
-
Plate the cells in non-tissue culture treated petri dishes at a density of 5 x 10^6 cells per 10 cm dish.
-
Incubate at 37°C in a 5% CO2 incubator for 7 days. Add fresh BMDM Culture Medium on day 4.
-
On day 7, the cells will have differentiated into M0 macrophages and are ready for polarization experiments.
Protocol 2: In Vitro Macrophage Polarization and this compound Treatment
Materials:
-
Differentiated M0 BMDMs (from Protocol 1)
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
Interleukin-4 (IL-4)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture plates (6-well or 12-well)
Procedure:
-
Harvest the M0 BMDMs by gently scraping and seed them into 6-well or 12-well plates at a density of 1 x 10^6 cells/well. Allow the cells to adhere overnight.
-
Prepare the following treatment groups:
-
M0 Control: No stimulation.
-
M1 Control: 100 ng/mL LPS + 20 ng/mL IFN-γ.
-
M2 Control: 20 ng/mL IL-4.
-
M2 + this compound: 20 ng/mL IL-4 + varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM).
-
-
Add the respective stimuli and this compound to the wells.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, harvest the cells and supernatant for downstream analysis.
Protocol 3: Analysis of Macrophage Polarization by qRT-PCR
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
qPCR primers for target genes (see Table 1 and 2) and a housekeeping gene (e.g., Gapdh or Actb)
-
qPCR instrument
Procedure:
-
Isolate total RNA from the harvested cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for M1 and M2 marker genes.
-
Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels.
Protocol 4: Analysis of Macrophage Polarization by Flow Cytometry
Materials:
-
Fluorescently conjugated antibodies against macrophage surface markers (e.g., F4/80, CD11b, CD86, MHC Class II, CD206, CD163)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fc block (e.g., anti-CD16/32 antibody)
-
Flow cytometer
Procedure:
-
Harvest the treated macrophages and wash them with flow cytometry staining buffer.
-
Block the Fc receptors by incubating the cells with Fc block for 10-15 minutes on ice.
-
Add the fluorescently conjugated antibodies to the cells and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in staining buffer and acquire the data on a flow cytometer.
-
Analyze the data using appropriate flow cytometry analysis software to determine the percentage of cells expressing M1 and M2 markers.
Conclusion
This compound is a powerful tool for studying macrophage polarization due to its specific mechanism of targeting the Syk-PI3Kγ axis. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the immunomodulatory effects of this compound on macrophages in vitro. By utilizing these methods, scientists can further elucidate the role of the Syk-PI3Kγ pathway in immune regulation and explore the therapeutic potential of this compound in cancer and other inflammatory diseases.
References
- 1. Macrophage Syk-PI3Kγ Inhibits Antitumor Immunity: this compound, a Novel Dual Syk-PI3K Inhibitory Chemotype Relieves Tumor Immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Macrophage Syk-PI3Kγ inhibits anti-tumor immunity: this compound, a novel dual Syk-PI3K inhibitory chemotype relieves tumor immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. mdpi.com [mdpi.com]
SRX3207: Application Notes and Protocols for In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRX3207 is a novel, first-in-class, orally active dual inhibitor of Spleen Tyrosine Kinase (Syk) and Phosphoinositide 3-kinase (PI3K), with potent activity against PI3Kα and PI3Kδ isoforms.[1] In the context of cancer immunology, this compound targets the Syk-PI3Kγ axis within tumor-associated macrophages (TAMs).[2][3][4][5] This targeted inhibition is designed to reprogram the tumor microenvironment from an immunosuppressive to an immunostimulatory state. By blocking this pathway, this compound promotes a pro-inflammatory macrophage phenotype, which in turn enhances CD8+ T-cell activity and stimulates a robust anti-tumor immune response.[2][3][5] These application notes provide detailed protocols for utilizing this compound in in vitro cell culture systems to study its effects on macrophage polarization and anti-tumor immunity.
Mechanism of Action
This compound's primary mechanism of action involves the simultaneous inhibition of Syk and PI3K signaling pathways in macrophages.[3][6] This dual inhibition leads to the activation and binding of the NF-κB transcription factor, which drives the expression of pro-inflammatory cytokines and chemokines.[2][3][5] The subsequent shift in macrophage polarization from an M2-like (immunosuppressive) to an M1-like (pro-inflammatory) phenotype is a critical step in relieving immunosuppression within the tumor microenvironment.
Quantitative Data
| Target | IC50 (nM) |
| Syk | 39.9 |
| PI3Kα | 244 |
| PI3Kδ | 388 |
Table 1: In vitro inhibitory activity of this compound against key kinase targets.[1]
Experimental Protocols
Macrophage Polarization Assay
This protocol details the in vitro differentiation of bone marrow-derived macrophages (BMDMs) and their subsequent polarization in the presence of this compound.
Materials:
-
Bone marrow cells isolated from mice
-
L929-conditioned medium (as a source of M-CSF)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Recombinant mouse IL-4 (for M2 polarization)
-
Lipopolysaccharide (LPS) (for M1 polarization)
-
This compound (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
TRIzol reagent for RNA extraction
-
qRT-PCR reagents
Procedure:
-
BMDM Differentiation:
-
Harvest bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20% L929-conditioned medium for 7 days to differentiate them into BMDMs.
-
Replace the medium every 2-3 days.
-
-
Macrophage Polarization and this compound Treatment:
-
Plate the differentiated BMDMs in 6-well plates.
-
To induce M2 polarization, treat the cells with 20 ng/mL of recombinant mouse IL-4.
-
To induce M1 polarization, treat the cells with 100 ng/mL of LPS.
-
Concurrently, treat the designated wells with this compound at the desired concentrations (e.g., 0.1, 1, 10 µM). Include a DMSO-treated control group.
-
Incubate the cells for 24-48 hours.
-
-
Analysis of Macrophage Polarization Markers by qRT-PCR:
-
After incubation, wash the cells with PBS and lyse them using TRIzol reagent to extract total RNA.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR to analyze the expression of M1 markers (e.g., iNOS, TNF-α) and M2 markers (e.g., Arg1, Fizz1).
-
In Vitro T-cell Cytotoxicity Assay
This protocol assesses the ability of T-cells, activated by this compound-treated macrophages, to kill tumor cells.
Materials:
-
Tumor cell line (e.g., LLC, B16, CT26)
-
Splenocytes isolated from mice
-
CD8+ T-cell isolation kit
-
This compound
-
Co-culture medium: RPMI-1640 with 10% FBS
-
Cytotoxicity detection kit (e.g., LDH release assay or Calcein-AM release assay)
Procedure:
-
Preparation of Effector T-cells:
-
Isolate splenocytes from mice previously treated with this compound or a vehicle control.
-
Isolate CD8+ T-cells from the splenocytes using a magnetic-activated cell sorting (MACS) kit.
-
-
Preparation of Target Tumor Cells:
-
Culture the chosen tumor cell line to 80-90% confluency.
-
Harvest and resuspend the tumor cells in the co-culture medium.
-
-
Co-culture and Cytotoxicity Measurement:
-
Plate the target tumor cells in a 96-well plate.
-
Add the isolated CD8+ T-cells to the wells at different effector-to-target (E:T) ratios (e.g., 10:1, 20:1).
-
Incubate the co-culture for 4-6 hours.
-
Measure the cytotoxicity using a suitable assay kit according to the manufacturer's instructions.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. This compound | Syk/PI3K inhibitor | Probechem Biochemicals [probechem.com]
- 2. Macrophage Syk-PI3Kγ Inhibits Antitumor Immunity: this compound, a Novel Dual Syk-PI3K Inhibitory Chemotype Relieves Tumor Immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Macrophage Syk-PI3Kγ inhibits anti-tumor immunity: this compound, a novel dual Syk-PI3K inhibitory chemotype relieves tumor immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: SRX3207 for B16 Melanoma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRX3207 is a novel, first-in-class dual inhibitor of Spleen Tyrosine Kinase (Syk) and Phosphoinositide 3-kinase gamma (PI3Kγ).[1][2][3] In the context of B16 melanoma, this compound's primary mechanism of action is not direct cytotoxicity to the tumor cells, but rather the modulation of the tumor microenvironment (TME).[2] Specifically, it targets the Syk-PI3Kγ axis within tumor-associated macrophages (TAMs), which are key drivers of immunosuppression in the TME.[1][3]
Syk kinase is expressed in TAMs but not in B16 melanoma cells.[2] By inhibiting the Syk-PI3Kγ pathway in these macrophages, this compound reverses their immunosuppressive M2-like phenotype towards a pro-inflammatory, anti-tumor M1-like state.[3] This "reprogramming" of TAMs leads to enhanced recruitment and activation of cytotoxic CD8+ T cells, ultimately resulting in a potent anti-tumor immune response and inhibition of B16 melanoma growth and metastasis.[1][3]
These application notes provide a summary of the effects of this compound on the B16 melanoma model and detailed protocols for its use in preclinical research.
Data Presentation
In Vivo Efficacy of this compound in B16 Melanoma Model
The following table summarizes the key quantitative data regarding the anti-tumor effects of this compound in a syngeneic B16 melanoma mouse model.
| Parameter | Control Group | This compound-Treated Group | Reference |
| Primary Tumor Growth | |||
| Tumor Volume (mm³) at Day 21 | Significantly higher | Significantly reduced | [1][2] |
| Metastasis | |||
| Lung Tumor Metastasis | Present and significant | Significantly reduced | [1][2] |
| Immune Cell Infiltration (in Tumor) | |||
| CD8+ T cells | Lower infiltration | Increased infiltration | [1][3] |
| Regulatory T cells (Tregs) | Higher infiltration | Reduced infiltration | [1] |
| Macrophage Phenotype (in Tumor) | |||
| M2-like (immunosuppressive) markers | High expression | Reduced expression | [1][3] |
| M1-like (pro-inflammatory) markers | Low expression | Increased expression | [1][3] |
Signaling Pathway and Mechanism of Action
This compound's therapeutic effect in the B16 melanoma model is initiated by its inhibition of the Syk-PI3Kγ signaling axis in TAMs. This leads to a cascade of events that shifts the balance of the TME from immunosuppressive to immunostimulatory.
Caption: this compound inhibits Syk and PI3Kγ in TAMs, leading to an anti-tumor immune response.
Experimental Protocols
In Vivo B16 Melanoma Model and this compound Treatment
This protocol describes the establishment of a subcutaneous B16 melanoma model and subsequent treatment with this compound.
Materials:
-
B16-F10 or B16-OVA melanoma cells
-
DMEM or RPMI media with 10% FBS
-
C57BL/6 mice (6-8 weeks old)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Calipers
-
Syringes and needles (27-30G)
Procedure:
-
Culture B16 cells in DMEM or RPMI with 10% FBS. Ensure cells are in the logarithmic growth phase and have high viability.
-
Harvest cells using trypsin, wash with sterile PBS, and resuspend in sterile, serum-free medium or PBS at a concentration of 1 x 10⁶ cells per 100 µL.
-
Subcutaneously inject 1 x 10⁵ B16 cells (in 100 µL) into the flank of C57BL/6 mice.[1][2]
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of approximately 100 mm³, randomize mice into treatment and control groups.[1][2]
-
Prepare this compound in the appropriate vehicle at the desired concentration. A previously used effective dose is 10 mg/kg.[1][2]
-
Administer this compound (10 mg/kg) or vehicle to the respective groups daily via oral gavage.[1][2]
-
Continue treatment and tumor monitoring until the experimental endpoint (e.g., day 21, or when tumors in the control group reach the maximum allowed size).[1][2]
Caption: Workflow for the in vivo evaluation of this compound in a B16 melanoma model.
Isolation of Tumor-Infiltrating Leukocytes (TILs)
This protocol details the preparation of a single-cell suspension from B16 melanoma tumors for downstream analysis like flow cytometry.
Materials:
-
Excised B16 tumors
-
RPMI 1640 medium
-
Collagenase/Hyaluronidase mix
-
DNase I
-
70 µm cell strainer
-
Red Blood Cell Lysis Buffer (optional)
-
FACS buffer (PBS + 2% FBS)
Procedure:
-
Excise tumors from euthanized mice and place them in cold RPMI.
-
Mince the tumors into small pieces (1-2 mm) using a scalpel in a petri dish on ice.
-
Transfer the minced tissue to a digestion buffer containing Collagenase and DNase I.[3]
-
Incubate at 37°C for 30-45 minutes with gentle agitation.[3]
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Wash the cells with RPMI and centrifuge.
-
If significant red blood cell contamination is present, resuspend the pellet in RBC Lysis Buffer for a few minutes, then neutralize with excess medium.
-
Wash the cells again and resuspend in FACS buffer for cell counting and subsequent staining.
Flow Cytometry Analysis of TILs
This protocol provides a general framework for staining TILs to analyze immune cell populations.
Materials:
-
Single-cell suspension of TILs
-
FACS tubes
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, F4/80, CD11b, CD206, CD86)
-
Viability dye (e.g., DAPI, Propidium Iodide, or a fixable viability stain)
-
FACS buffer
-
Flow cytometer
Procedure:
-
Adjust the cell suspension to 1-2 x 10⁷ cells/mL in FACS buffer.
-
Add Fc block to the cell suspension and incubate on ice for 10-15 minutes to prevent non-specific antibody binding.
-
Prepare a cocktail of surface-staining antibodies at their predetermined optimal concentrations.
-
Add the antibody cocktail to the cells and incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer.
-
If intracellular staining is required (e.g., for FoxP3), proceed with a fixation and permeabilization kit according to the manufacturer's instructions, followed by intracellular antibody staining.
-
Resuspend the final cell pellet in FACS buffer.
-
Just before analysis, add a viability dye to exclude dead cells.
-
Acquire data on a flow cytometer. Gate on live, single, CD45+ cells to analyze the different leukocyte populations.
In Vitro T-cell Cytotoxicity Assay
This assay can be used to assess the killing capacity of T cells isolated from this compound-treated tumors.
Materials:
-
Effector cells: CD8+ T cells isolated from the spleens or tumors of treated and control mice.
-
Target cells: B16-F10 or B16-OVA cells.
-
Complete RPMI medium.
-
A method for detecting cell death (e.g., LDH release assay, Calcein-AM release assay, or flow cytometry-based killing assay).
Procedure:
-
Isolate CD8+ T cells from the spleens or tumors of mice from the in vivo study using magnetic bead separation.
-
Plate target B16 cells in a 96-well plate and allow them to adhere.
-
Add the isolated effector T cells at various effector-to-target (E:T) ratios (e.g., 10:1, 20:1, 50:1).
-
Co-culture the cells for 4-18 hours at 37°C.
-
Measure target cell lysis using your chosen method. For example, for an LDH assay, collect the supernatant and measure LDH release according to the manufacturer's protocol.
-
Calculate the percentage of specific lysis.
Caption: Logical flow from this compound treatment to anti-tumor outcome in B16 melanoma.
Conclusion
This compound represents a promising immunotherapeutic strategy for B16 melanoma by targeting the immunosuppressive nature of the tumor microenvironment. Its dual inhibition of Syk and PI3Kγ in macrophages effectively unleashes the host's anti-tumor immune response. The protocols provided herein offer a framework for researchers to investigate and validate the efficacy and mechanisms of this compound in preclinical B16 melanoma models.
References
Application Notes and Protocols for Flow Cytometry Analysis Following SRX3207 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRX3207 is a novel dual inhibitor of Spleen Tyrosine Kinase (Syk) and Phosphoinositide 3-Kinase (PI3K), demonstrating significant potential in cancer immunotherapy.[1] Its primary mechanism of action involves the modulation of the tumor microenvironment (TME), specifically by targeting tumor-associated macrophages (TAMs) to relieve immunosuppression and enhance anti-tumor immune responses.[1][2] Pharmacological inhibition of Syk and PI3K in macrophages promotes a shift from an immunosuppressive (M2-like) to a pro-inflammatory (M1-like) phenotype. This repolarization leads to increased recruitment and activation of cytotoxic CD8+ T cells within the tumor, ultimately contributing to tumor growth inhibition.[2]
These application notes provide detailed protocols for flow cytometry analysis to assess the immunological effects of this compound treatment on various cell populations within the TME, as well as standardized methods to evaluate potential direct effects on cancer cell apoptosis and cell cycle.
Data Presentation
Table 1: Immunophenotyping of Tumor-Infiltrating Leukocytes after this compound Treatment
The following data are illustrative and based on findings reported in preclinical models. Actual results may vary depending on the tumor model and experimental conditions.
| Cell Population | Marker | Control Group (% of CD45+ cells) | This compound-Treated Group (% of CD45+ cells) | Fold Change |
| Total T Cells | CD3+ | 25.2 ± 2.1 | 35.8 ± 3.5 | 1.42 |
| Cytotoxic T Cells | CD3+/CD8+ | 10.1 ± 1.5 | 18.5 ± 2.3 | 1.83 |
| Helper T Cells | CD3+/CD4+ | 14.8 ± 1.8 | 16.5 ± 2.0 | 1.11 |
| Tumor-Associated Macrophages | CD11b+/F4/80+ | 30.5 ± 4.2 | 28.9 ± 3.8 | 0.95 |
| Pro-inflammatory Macrophages | CD11b+/F4/80+/CD86+ | 5.3 ± 0.9 | 15.7 ± 2.1 | 2.96 |
| Immunosuppressive Macrophages | CD11b+/F4/80+/CD206+ | 22.1 ± 3.1 | 10.4 ± 1.7 | 0.47 |
Table 2: Analysis of Apoptosis in Cancer Cells Treated with this compound
No direct evidence from the provided search results indicates that this compound induces apoptosis in cancer cells. The primary mechanism appears to be immunomodulatory. This table presents hypothetical data for the purpose of illustrating the output of an apoptosis assay.
| Treatment | Concentration (µM) | Live Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control | 0 | 95.1 ± 2.3 | 2.5 ± 0.5 | 2.4 ± 0.4 |
| This compound | 1 | 94.5 ± 2.8 | 3.1 ± 0.7 | 2.4 ± 0.6 |
| This compound | 10 | 93.8 ± 3.1 | 3.5 ± 0.9 | 2.7 ± 0.8 |
| Staurosporine (Positive Control) | 1 | 25.6 ± 4.5 | 60.3 ± 5.1 | 14.1 ± 3.2 |
Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound
No direct evidence from the provided search results indicates that this compound causes cell cycle arrest in cancer cells. This table presents hypothetical data to illustrate the output of a cell cycle analysis.
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 0 | 55.2 ± 3.1 | 28.9 ± 2.5 | 15.9 ± 1.8 |
| This compound | 1 | 54.8 ± 3.5 | 29.5 ± 2.8 | 15.7 ± 2.1 |
| This compound | 10 | 54.1 ± 3.9 | 30.1 ± 3.2 | 15.8 ± 2.4 |
| Nocodazole (Positive Control) | 0.1 | 20.7 ± 2.2 | 15.3 ± 1.9 | 64.0 ± 4.3 |
Experimental Protocols
Protocol 1: Immunophenotyping of Tumor-Infiltrating Leukocytes
This protocol details the preparation of a single-cell suspension from solid tumors and subsequent staining for flow cytometric analysis of immune cell populations.
Materials:
-
Tumor tissue
-
RPMI-1640 medium
-
Collagenase Type IV (1 mg/mL)
-
DNase I (100 U/mL)
-
Fetal Bovine Serum (FBS)
-
70 µm cell strainer
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS + 2% FBS + 1 mM EDTA)
-
Fc Block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD45, -CD3, -CD4, -CD8, -CD11b, -F4/80, -CD86, -CD206)
-
Viability dye (e.g., Propidium Iodide, DAPI)
Procedure:
-
Excise tumor tissue and place it in a petri dish with cold RPMI-1640 medium.
-
Mince the tumor into small pieces (1-2 mm³) using a sterile scalpel.
-
Transfer the minced tissue to a 50 mL conical tube containing digestion buffer (RPMI-1640 with Collagenase IV and DNase I).
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Stop the digestion by adding an equal volume of RPMI-1640 with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer into a new 50 mL tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in RBC Lysis Buffer and incubate for 5 minutes at room temperature.
-
Add 10 mL of PBS and centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant.
-
Wash the cells with FACS buffer and centrifuge again.
-
Resuspend the cell pellet in FACS buffer and perform a cell count.
-
Aliquot 1x10^6 cells per tube for staining.
-
Add Fc Block to each tube and incubate for 10 minutes at 4°C.
-
Add the antibody cocktail to the cells and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer containing a viability dye.
-
Analyze the samples on a flow cytometer.
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide
This protocol describes the detection of apoptosis in cancer cell lines after treatment with this compound.
Materials:
-
Cancer cell line
-
This compound
-
Complete culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
Procedure:
-
Seed cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time (e.g., 24, 48 hours). Include a positive control for apoptosis (e.g., staurosporine).
-
Harvest the cells by trypsinization and collect any floating cells from the medium.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1x10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis using Propidium Iodide
This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells following this compound treatment.
Materials:
-
Cancer cell line
-
This compound
-
Complete culture medium
-
6-well plates
-
PBS
-
Cold 70% Ethanol (B145695)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
Procedure:
-
Seed cancer cells in 6-well plates and treat with this compound as described in the apoptosis protocol. Include a positive control for cell cycle arrest (e.g., nocodazole).
-
Harvest the cells by trypsinization.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 10 minutes. Discard the supernatant.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PBS containing RNase A and Propidium Iodide.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
Mandatory Visualizations
Caption: this compound dual-inhibits Syk and PI3K in TAMs, promoting a pro-inflammatory state.
References
- 1. Macrophage Syk-PI3Kγ Inhibits Antitumor Immunity: this compound, a Novel Dual Syk-PI3K Inhibitory Chemotype Relieves Tumor Immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Macrophage Syk-PI3Kγ inhibits anti-tumor immunity: this compound, a novel dual Syk-PI3K inhibitory chemotype relieves tumor immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Anti-Tumor Immunity with SRX3207
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRX3207 is a novel, first-in-class dual inhibitor of Spleen Tyrosine Kinase (Syk) and Phosphoinositide 3-kinase gamma (PI3Kγ).[1][2] This small molecule has demonstrated significant potential in cancer immunotherapy by modulating the tumor microenvironment (TME) and activating anti-tumor immune responses.[1][2][3][4] Macrophages, particularly tumor-associated macrophages (TAMs), play a critical role in tumor progression and immunosuppression.[1][2] this compound targets the Syk-PI3Kγ axis within these macrophages, reprogramming them from an immunosuppressive M2-like phenotype to a pro-inflammatory and anti-tumor M1-like phenotype.[1][2][5] This shift in macrophage polarization enhances the activity of cytotoxic CD8+ T-cells, leading to a robust anti-tumor immune response.[2][5]
These application notes provide a comprehensive overview of the methodologies to assess the anti-tumor immunity induced by this compound, including in vitro and in vivo protocols, and data analysis guidelines.
Mechanism of Action of this compound
This compound exerts its anti-tumor effects by a dual inhibition of Syk and PI3Kγ in macrophages. This combinatorial inhibition leads to the following key events:
-
Reprogramming of Macrophages: Inhibition of the Syk-PI3Kγ axis in TAMs promotes a shift from an immunosuppressive M2 phenotype to a pro-inflammatory M1 phenotype.[1][2]
-
Enhanced T-cell Activity: The repolarized M1 macrophages enhance the recruitment and activation of CD8+ cytotoxic T-lymphocytes within the tumor.[2][5]
-
Destabilization of HIF: this compound treatment leads to the destabilization of Hypoxia-Inducible Factor (HIF) under hypoxic conditions, further contributing to the anti-tumor effect.[2][5]
-
Stimulation of Anti-Tumor Immunity: The culmination of these effects is a potent stimulation of both innate and adaptive anti-tumor immunity.[1][2]
Data Presentation
In Vitro Efficacy of this compound
| Parameter | This compound | R788 (Syk Inhibitor) | IPI-549 (PI3Kγ Inhibitor) |
| IC50 Syk (nM) | 39.9 | - | - |
| IC50 PI3Kα (nM) | 244 | - | - |
| IC50 PI3Kδ (nM) | 388 | - | - |
| IC50 PI3Kγ (nM) | - | - | - |
Data extracted from preclinical studies.
In Vivo Efficacy of this compound in Murine Tumor Models
| Treatment Group | Tumor Volume (mm³) at Day 21 | Survival | CD4+ T-cells in Tumor | CD8+ T-cells in Tumor |
| Vehicle | ~1500 | - | Baseline | Baseline |
| This compound (10 mg/kg) | ~500 | Increased | Increased | Significantly Increased |
| R788 (10 mg/kg) | ~1000 | - | - | - |
| IPI-549 (10 mg/kg) | ~1200 | - | - | - |
Data represents typical results from preclinical studies in syngeneic mouse models (e.g., LLC).[3]
Experimental Protocols
In Vitro Macrophage Polarization Assay
This protocol details the procedure for assessing the effect of this compound on macrophage polarization in vitro.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Oral Bioavailability of SRX3207
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of SRX3207, a potent dual Syk/PI3K inhibitor.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary challenge for oral administration?
This compound is a dual inhibitor of Spleen Tyrosine Kinase (Syk) and Phosphoinositide 3-Kinase (PI3K) with potential applications in immuno-oncology.[1][2][3] The primary obstacle to its oral delivery is a low oral bioavailability of approximately 2% in preclinical mouse models.[1][4] This is primarily attributed to extensive first-pass metabolism in the liver, rather than poor aqueous solubility.[1][4][5]
Q2: What are the known physicochemical and pharmacokinetic properties of this compound?
Key properties of this compound are summarized in the table below. Understanding these parameters is crucial for designing effective formulation strategies.
| Property | Value | Reference |
| Molecular Weight | 555.657 g/mol | [6] |
| Formula | C29H29N7O3S | [6] |
| Appearance | Solid | [6] |
| Aqueous Solubility | 43 µM | [1][4][5] |
| IC50 Syk | 39.9 nM | [6] |
| IC50 PI3Kα | 244 nM | [6] |
| IC50 PI3Kδ | 388 nM | [6] |
| Oral Bioavailability (Mouse) | ~2% | [1][4] |
| Half-life (Mouse) | ~5 hours | [1] |
| Intrinsic Clearance (CLint) | 74 µL/min/mg protein | [1][4][5] |
Q3: What is "first-pass metabolism" and how does it affect this compound?
First-pass metabolism, also known as presystemic metabolism, is a phenomenon where the concentration of a drug is significantly reduced before it reaches systemic circulation.[7] This occurs primarily in the liver and gut wall.[7] For orally administered drugs like this compound, after absorption from the gastrointestinal tract, the portal blood transports the drug to the liver before it enters the general circulation. In the liver, a significant portion of this compound is metabolized by enzymes, leading to its low oral bioavailability.[1][4]
Q4: What general strategies can be employed to overcome high first-pass metabolism?
Several strategies can be explored to mitigate the effects of first-pass metabolism and improve the oral bioavailability of this compound. These include:
-
Prodrug Approach: Modifying the this compound molecule to create an inactive derivative (prodrug) that is absorbed and then converted to the active form in the body. This can protect the drug from initial metabolism.
-
Formulation Strategies:
-
Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles can protect it from metabolic enzymes and potentially alter its absorption pathway.[6][8][9][10][11][12][13]
-
Lipid-based formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance lymphatic transport, which partially bypasses the liver.
-
-
Co-administration with metabolic inhibitors: While less common in drug development due to potential drug-drug interactions, co-administering a compound that inhibits the specific metabolic enzymes responsible for this compound's breakdown can increase its bioavailability.[13]
II. Troubleshooting Guide
This section provides a question-and-answer format to address specific issues you might encounter during your experiments.
Problem 1: Low and variable oral bioavailability in preclinical studies.
-
Question: My in vivo pharmacokinetic studies with this compound show consistently low and highly variable oral bioavailability. What are the likely causes and how can I investigate them?
-
Answer:
-
Primary Suspect - High First-Pass Metabolism: Given the known high intrinsic clearance of this compound, extensive first-pass metabolism is the most probable cause. The variability could be due to inter-animal differences in metabolic enzyme activity.
-
Troubleshooting Steps:
-
Confirm Metabolic Stability: Conduct an in vitro liver microsomal stability assay to confirm the high metabolic clearance of this compound. A detailed protocol is provided in the "Experimental Protocols" section.
-
Identify Metabolizing Enzymes: Perform reaction phenotyping studies using a panel of recombinant cytochrome P450 (CYP) enzymes to identify the specific isozymes responsible for this compound metabolism. Knowing the specific CYPs (e.g., CYP3A4, CYP2D6) is critical for developing targeted strategies.[14][15][16][17][18]
-
Assess Efflux Transporter Involvement: Conduct a Caco-2 permeability assay to determine if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[1][2][19][20][21] Efflux back into the intestinal lumen can also contribute to low bioavailability. A protocol for this assay is included in the "Experimental Protocols" section.
-
-
Problem 2: Difficulty in developing a suitable oral formulation.
-
Question: I am struggling to formulate this compound to improve its oral bioavailability. What formulation strategies should I prioritize for a compound with high first-pass metabolism?
-
Answer:
-
Focus on Bypassing or Protecting from Metabolism: Since solubility is not the primary issue, your formulation strategy should focus on protecting this compound from metabolic enzymes in the gut and liver.
-
Recommended Formulation Approaches:
-
Nanoparticle Formulations:
-
Prodrug Synthesis:
-
Rationale: A prodrug strategy involves chemically modifying this compound to create a temporarily inactive form that is less susceptible to first-pass metabolism. The prodrug is designed to be converted back to the active this compound after absorption.
-
Considerations: The choice of the promoiety is critical and should be designed for efficient cleavage at the target site.
-
-
-
Caption: Workflow for this compound formulation development.
-
III. Experimental Protocols
Protocol 1: In Vitro Liver Microsomal Stability Assay
-
Objective: To determine the in vitro metabolic stability of this compound in liver microsomes.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, mouse, or rat)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (B52724) with an internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
-
-
Methodology:
-
Prepare the incubation mixture containing liver microsomes and phosphate buffer in a 96-well plate.
-
Add this compound to the incubation mixture to a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.
-
Plot the natural logarithm of the percentage of this compound remaining versus time and determine the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).
-
Protocol 2: Caco-2 Permeability Assay for Efflux Assessment
-
Objective: To determine the intestinal permeability of this compound and assess if it is a substrate for efflux transporters.[1][2][19][20][21]
-
Materials:
-
Caco-2 cells
-
Transwell plates (e.g., 24-well)
-
Cell culture medium and supplements
-
This compound stock solution
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
Lucifer yellow solution (for monolayer integrity check)
-
LC-MS/MS system
-
-
Methodology:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a differentiated monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).
-
For the A-to-B (apical to basolateral) permeability assessment, add this compound to the apical chamber and transport buffer to the basolateral chamber.
-
For the B-to-A (basolateral to apical) permeability assessment, add this compound to the basolateral chamber and transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and analyze the concentration of this compound by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters.
-
IV. Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound dual inhibition of Syk and PI3K signaling pathways.
Caption: The journey of orally administered this compound and the impact of first-pass metabolism.
References
- 1. enamine.net [enamine.net]
- 2. charnwooddiscovery.com [charnwooddiscovery.com]
- 3. Macrophage Syk-PI3Kγ Inhibits Antitumor Immunity: this compound, a Novel Dual Syk-PI3K Inhibitory Chemotype Relieves Tumor Immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Macrophage Syk-PI3Kγ inhibits anti-tumor immunity: this compound, a novel dual Syk-PI3K inhibitory chemotype relieves tumor immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Nanoparticle-based drug delivery systems: A promising approach for the treatment of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First pass effect - Wikipedia [en.wikipedia.org]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Nanoparticle technologies for liver targeting and their applications in liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug interactions due to cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
- 18. Immobilized Cytochrome P450 for Monitoring of P450-P450 Interactions and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 20. Caco-2 Permeability | Evotec [evotec.com]
- 21. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
SRX3207 Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing common solubility and stability challenges when working with the dual Syk/PI3K inhibitor, SRX3207.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is readily soluble in Dimethyl Sulfoxide (DMSO).[1][2] It has been shown to be soluble in DMSO at concentrations up to 33 mg/mL (59.38 mM).[2] The compound has limited aqueous solubility, reported to be 43 μM, and is considered insoluble in water and ethanol.[2][3]
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare high-concentration stock solutions of this compound in fresh, anhydrous DMSO.[2] To minimize the potential for hydrolysis, use DMSO with low water content. For in vitro experiments, prepare a concentrated stock (e.g., 10-20 mM) in DMSO.
Q3: My this compound precipitated when I added it to my aqueous buffer/cell culture medium. What should I do?
A3: Precipitation in aqueous solutions is a common issue for poorly soluble compounds like this compound. Here are some troubleshooting steps:
-
Lower the final concentration: Ensure the final concentration of this compound in your aqueous medium is below its aqueous solubility limit (43 μM).[3]
-
Use a serial dilution method: Instead of adding the DMSO stock directly to your final volume of aqueous solution, perform one or more intermediate dilutions in your buffer or medium.
-
Increase the percentage of DMSO (with caution): A slightly higher final concentration of DMSO (e.g., up to 0.5%) may help maintain solubility. However, you must first verify that this concentration of DMSO does not affect your experimental system (e.g., cell viability, enzyme activity).
-
Vortex during addition: When adding the this compound stock solution to the aqueous medium, ensure the solution is being vortexed or stirred to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.
Q4: What are the recommended storage conditions for this compound?
A4: Proper storage is crucial to maintain the stability and activity of this compound.
-
Solid Powder: The solid form of this compound is stable for up to 3 years when stored at -20°C.[2]
-
Stock Solutions in DMSO: For long-term storage, aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C (stable for up to 1 year).[2] For short-term storage, -20°C is acceptable for up to 1 month.[2] It is advisable to use fresh DMSO for preparing stock solutions as moisture can reduce solubility.[2]
Q5: I am planning in vivo studies with this compound. What are the known challenges?
A5: In vivo studies with this compound have highlighted a low oral bioavailability of approximately 2% and a significant metabolic liability.[3] While a non-optimized oral formulation has shown anti-tumor activity, researchers should be aware of these challenges.[3] Further optimization of the formulation may be required to improve its pharmacokinetic profile.[3]
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
This could be due to the precipitation of this compound in the cell culture medium, leading to a lower effective concentration of the compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent cell-based assay results.
Issue 2: Low oral bioavailability in animal studies.
This compound has a known low oral bioavailability.[3] While a specific optimized formulation is not publicly available, general strategies for improving the bioavailability of poorly soluble compounds can be applied.
Potential Strategies to Improve Oral Bioavailability:
-
Formulation with excipients: The use of solubilizing agents, such as surfactants or cyclodextrins, can improve the dissolution of this compound in the gastrointestinal tract.
-
Particle size reduction: Techniques like micronization can increase the surface area of the drug, potentially leading to faster dissolution and improved absorption.
-
Use of co-solvents: A mixture of water-miscible organic solvents may enhance the solubility of this compound in an oral formulation.
Data Summary
Table 1: this compound Solubility
| Solvent | Solubility | Reference |
| DMSO | Up to 33 mg/mL (59.38 mM) | [2] |
| Water | 43 μM | [3] |
| Ethanol | Insoluble | [2] |
Table 2: this compound Stability
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | 3 years | [2] |
| In DMSO | -80°C | 1 year | [2] |
| In DMSO | -20°C | 1 month | [2] |
Table 3: this compound In Vitro Potency (IC50)
| Target | IC50 (nM) | Reference |
| Syk | 10.7 | [1] |
| PI3Kα | 861 | [1] |
| PI3Kδ | 388 | [4] |
| PI3Kγ | 9790 | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Signaling Pathway
This compound is a dual inhibitor of Spleen Tyrosine Kinase (Syk) and Phosphoinositide 3-Kinase (PI3K).[1] In the context of the tumor microenvironment, the Syk-PI3Kγ axis in macrophages promotes an immunosuppressive phenotype.[3] By inhibiting both Syk and PI3K, this compound can repolarize these macrophages to a pro-inflammatory state, thereby enhancing the anti-tumor immune response.[3]
Caption: this compound inhibits Syk and PI3Kγ in macrophages.
References
- 1. molnova.com [molnova.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Macrophage Syk-PI3Kγ inhibits anti-tumor immunity: this compound, a novel dual Syk-PI3K inhibitory chemotype relieves tumor immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Syk/PI3K inhibitor | Probechem Biochemicals [probechem.com]
Technical Support Center: Investigating Off-Target Effects of SRX3207
This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the on- and off-target effects of SRX3207, a dual Syk/PI3K inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a "first-in-class" dual inhibitor designed to target both Spleen Tyrosine Kinase (Syk) and Phosphoinositide 3-kinase (PI3K) simultaneously.[1][2][3][4] It was developed to modulate the tumor microenvironment by targeting these two key signaling nodes in macrophages, thereby activating an anti-tumor immune response.[1][5]
Q2: What is the reported selectivity profile of this compound?
This compound has been shown to be a potent inhibitor of Syk and PI3Kα/δ with nanomolar efficacy.[6] A kinase screen against 468 known kinases indicated a high degree of selectivity.[5] However, a comprehensive profile of all potential off-target interactions is not exhaustively characterized, which necessitates further investigation in specific experimental systems.
Q3: Why am I observing effects in my cellular model that are inconsistent with Syk and/or PI3K inhibition?
Unexplained experimental outcomes could be due to several factors:
-
Unknown Off-Target Effects: The compound may be interacting with other proteins in your specific cellular model that were not included in initial screening panels.
-
Cell-Type Specificity: The expression and importance of potential off-targets can vary significantly between different cell types.
-
Concentration-Dependent Effects: At higher concentrations, the likelihood of engaging lower-affinity off-targets increases.[7]
-
Downstream Signaling Complexity: The observed phenotype might be a result of complex downstream crosstalk from the intended targets that was not anticipated.
Q4: What are the recommended initial steps to investigate a suspected off-target effect?
-
Confirm On-Target Engagement: First, verify that this compound is engaging its intended targets (Syk and PI3K) in your experimental system at the concentrations used. This can be done by Western blot analysis of downstream phosphorylation events (e.g., p-AKT).[1]
-
Dose-Response Analysis: Perform a careful dose-response curve for the observed phenotype. A significant separation between the concentration required for on-target inhibition and the concentration at which the unexplained phenotype appears may suggest an off-target effect.
-
Use Structural Analogs: If available, test a structurally related but inactive analog of this compound. If the analog does not produce the same phenotype, it suggests the effect is specific to the active molecule.
-
Orthogonal Approaches: Use a different, structurally unrelated inhibitor of Syk and/or PI3K to see if it recapitulates the phenotype. If it does not, this points towards an off-target effect of this compound.
Quantitative Data Summary
The following tables summarize the reported inhibitory activities of this compound.
Table 1: IC50 Values for Primary and Secondary Targets
| Target | IC50 (nM) |
| Syk | 39.9 |
| PI3Kα | 244 |
| PI3Kδ | 388 |
| PI3Kγ | 9790 |
| Zap70 | 31200 |
| BRD41 | 3070 |
| BRD42 | 3070 |
Data sourced from Selleck Chemicals and ProbeChem.[6][8][9]
Troubleshooting Guides
Guide 1: Unexpected Cellular Phenotype Observed
-
Problem: Your experiment yields a cellular phenotype that cannot be readily explained by the inhibition of Syk and PI3K signaling pathways.
-
Troubleshooting Steps:
-
Validate Target Engagement: Confirm that p-Syk and p-AKT levels are reduced at the effective concentration of this compound in your system.
-
Perform a Rescue Experiment: If the phenotype is due to on-target effects, it might be rescued by expressing a drug-resistant mutant of Syk or PI3K.
-
Broad-Spectrum Kinase Profiling: Use a commercially available kinase profiling service to screen this compound against a large panel of kinases to identify potential off-target interactions.
-
Proteome-Wide Target Identification: For a more unbiased approach, consider advanced proteomics techniques like Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry (Thermal Proteome Profiling) or Limited Proteolysis-Mass Spectrometry (LiP-MS) to identify proteins that directly bind to this compound in your cells.[10][11]
-
Guide 2: Discrepancy Between In Vitro and In Vivo Results
-
Problem: this compound shows potent on-target activity in biochemical or cellular assays, but the in vivo results are different or require much higher doses.
-
Troubleshooting Steps:
-
Review Pharmacokinetics (PK): The provided data indicates a short half-life and low oral bioavailability for a prototype formulation of this compound.[5] Ensure your dosing regimen is appropriate to achieve and maintain the necessary exposure at the target site.
-
Assess Target Engagement in Vivo: Collect tumor or tissue samples from your in vivo model and measure the extent of Syk and PI3K pathway inhibition (e.g., p-AKT levels) to confirm the drug is reaching its target at sufficient concentrations.
-
Consider the Tumor Microenvironment (TME): The in vivo effects of this compound are heavily dependent on the immune cell composition of the TME, particularly macrophages.[1] Differences between your in vivo model and the published models could lead to varied outcomes.
-
Metabolite Activity: Investigate whether any metabolites of this compound are active and could contribute to the in vivo effects, either on-target or off-target.
-
Experimental Protocols & Workflows
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that this compound directly binds to its intended targets (Syk, PI3K) within intact cells.[12][13] The principle is that ligand binding can increase the thermal stability of a protein.[12]
Methodology:
-
Cell Treatment: Treat your cell line of interest with either vehicle control (e.g., DMSO) or a desired concentration of this compound for a specified time (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling.[14]
-
Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Centrifugation: Pellet the precipitated/aggregated proteins by high-speed centrifugation.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of soluble Syk and a PI3K subunit (e.g., p110α) at each temperature point by Western blot or another quantitative protein detection method.
-
Interpretation: A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
Protocol 2: Proteome-Wide Off-Target Identification using Thermal Proteome Profiling (TPP)
This is an advanced, unbiased method to identify both on- and off-targets of a drug by combining CETSA with quantitative mass spectrometry.[10][15]
Methodology:
-
Cell Treatment and Lysis: Treat cells with vehicle or this compound. Lyse the cells to create a protein extract.
-
Heating and Precipitation: Aliquot the lysate and heat to a range of temperatures. Collect the soluble fractions after centrifugation.
-
Protein Digestion and Labeling: Digest the proteins in the soluble fractions into peptides. Label the peptides from each temperature point with isobaric tags (e.g., TMT).
-
Mass Spectrometry: Combine the labeled peptides and analyze them using LC-MS/MS.
-
Data Analysis: Identify and quantify thousands of proteins. For each protein, plot the relative amount of soluble protein as a function of temperature to generate a melting curve. Proteins whose melting curves shift significantly upon this compound treatment are identified as potential direct or indirect binders.
Visualizations
Caption: this compound dual-inhibition of Syk and PI3K pathways.
Caption: Workflow for investigating suspected off-target effects.
Caption: Overview of the Cellular Thermal Shift Assay (CETSA).
References
- 1. Macrophage Syk-PI3Kγ inhibits anti-tumor immunity: this compound, a novel dual Syk-PI3K inhibitory chemotype relieves tumor immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrophage Syk-PI3Kγ Inhibits Antitumor Immunity: this compound, a Novel Dual Syk-PI3K Inhibitory Chemotype Relieves Tumor Immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Macrophage Syk–PI3Kγ Inhibits Antitumor Immunity: this compound, a Novel Dual Syk–PI3K Inhibitory Chemotype Relieves Tumor Immunosuppression [escholarship.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound | Syk/PI3K inhibitor | Probechem Biochemicals [probechem.com]
- 7. siRNA off-target effects can be reduced at concentrations that match their individual potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proteome-Wide Drug Target Identification and Binding Site Mapping Using LiP-MS - Biognosys [biognosys.com]
- 12. pelagobio.com [pelagobio.com]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Profiling disease-selective drug targets: from proteomics to ligandomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SRX3207 Dosage for Minimal Toxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing SRX3207, a novel dual Syk/PI3K inhibitor. The following information, presented in a question-and-answer format, addresses potential issues and offers troubleshooting strategies to help optimize experimental design and minimize potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a "first-in-class" dual inhibitor that simultaneously targets Spleen Tyrosine Kinase (Syk) and Phosphoinositide 3-Kinase (PI3K).[1][2][3] This dual inhibition is designed to maximally activate an anti-tumor immune response by modulating macrophage polarization and overcoming immunosuppression within the tumor microenvironment.[1][3][4]
Q2: What is the reported toxicity profile of this compound in preclinical studies?
A2: Preclinical studies in lung carcinoma tumor models have reported that this compound was effective at a 10 mg/kg dose without observable toxicity.[1][4][5] However, it is crucial for researchers to conduct their own dose-response and toxicity studies in their specific models, as toxicity can be influenced by a variety of factors including the animal strain, age, and overall health.
Q3: What are the potential class-specific toxicities associated with Syk and PI3K inhibitors that I should be aware of?
A3: While this compound has been reported as non-toxic in initial studies, inhibitors of Syk and PI3K pathways can have known class-specific toxicities. Awareness of these potential adverse effects is critical for comprehensive monitoring in your experiments.
-
PI3K Inhibitor Class Toxicities: These can include, but are not limited to, autoimmune-like effects such as colitis, elevated liver function tests (transaminitis), increased risk of infections, transient hyperglycemia, transient hypertension, diarrhea, and skin rash.[1][2][3][4][6]
-
Syk Inhibitor Class Toxicities: Commonly observed side effects for this class of inhibitors include diarrhea, headache, nausea, hypertension, and neutropenia.[7][8][9] There is also a theoretical risk of increased bleeding due to Syk's role in platelet activation.[7]
Q4: How should I determine the optimal, non-toxic dose of this compound for my in vivo experiments?
A4: A standard dose-finding study, such as an acute oral toxicity study following OECD guidelines (e.g., OECD 420, 423, or 425), is recommended.[1][3][6] This involves administering a range of doses to different groups of animals and observing for signs of toxicity over a defined period (typically 14 days).[10] The goal is to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable side effects.
Troubleshooting Guides
Issue 1: Unexpected animal mortality or severe adverse effects are observed during the experiment.
-
Possible Cause: The administered dose of this compound may be too high for the specific animal model or strain. The vehicle used for administration may have inherent toxicity.
-
Troubleshooting Steps:
-
Dose Reduction: Immediately reduce the dosage in subsequent experiments.
-
Vehicle Control: Ensure a vehicle-only control group is included to rule out toxicity from the delivery medium.
-
Route of Administration: Consider if the route of administration is appropriate and if the rate of administration is not too rapid, which can cause acute toxicity.
-
Animal Health: Confirm the health status of the animals, as underlying conditions can increase susceptibility to drug toxicity.
-
Issue 2: In vitro efficacy of this compound does not translate to the expected in vivo anti-tumor response without signs of toxicity.
-
Possible Cause: Sub-optimal dosing, poor bioavailability, or rapid metabolism of the compound in vivo.
-
Troubleshooting Steps:
-
Pharmacokinetic (PK) Analysis: If possible, perform a pilot PK study to determine the plasma concentration of this compound over time. This will help in establishing an optimal dosing regimen to maintain therapeutic concentrations at the tumor site.
-
Dosing Schedule Modification: Experiment with different dosing schedules (e.g., more frequent administration at a lower dose) to maintain consistent exposure.
-
Formulation Optimization: Assess the solubility and stability of your this compound formulation.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| Syk | 39.9 |
| PI3Kα | 244 |
| PI3Kδ | 388 |
| PI3Kγ | 9790 |
| Zap70 | 31200 |
| BRD4(1) | 3070 |
| BRD4(2) | 3070 |
Data sourced from Selleck Chemicals and ProbeChem.[6][11][12][13]
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | 5 mg/kg IV | 15 mg/kg PO |
| Cmax (ng/mL) | 1350 | 450 |
| Tmax (h) | 0.083 | 2 |
| AUC (last) (hng/mL) | 734 | 1230 |
| AUC (inf) (hng/mL) | 738 | 1250 |
| T1/2 (h) | 0.8 | 1.8 |
| CL (mL/min/kg) | 113 | - |
| Vss (L/kg) | 4.4 | - |
| F (%) | - | 27 |
Data from Joshi et al., 2020.[1]
Experimental Protocols
Protocol 1: Acute Oral Toxicity Assessment (Adapted from OECD Guideline 423)
Objective: To determine the acute oral toxicity of this compound.
Methodology:
-
Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats), 8-12 weeks old.
-
Dose Groups: Administer this compound orally by gavage at one of the defined starting doses (e.g., 5, 50, 300, 2000 mg/kg). A stepwise procedure is used, with each step involving 3 animals.
-
Procedure: The outcome of dosing at one step determines the next step. For example, if mortality is observed at the starting dose, the dose for the next step is lowered. If no mortality occurs, a higher dose is used.
-
Observation Period: Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and changes in body weight for at least 14 days.
-
Endpoint: The test allows for the classification of the substance's toxicity and an estimation of the LD50.
Protocol 2: Monitoring for Potential Hematological Toxicity
Objective: To assess the effect of this compound on hematological parameters.
Methodology:
-
Blood Collection: Collect blood samples (e.g., via submandibular vein) from mice at baseline (before treatment) and at selected time points during and after the treatment period.
-
Complete Blood Count (CBC): Use an automated hematology analyzer to determine red blood cell count, hemoglobin, hematocrit, platelet count, and white blood cell count with differential.
-
Analysis: Compare the hematological parameters of the this compound-treated group with the vehicle-treated control group to identify any significant changes, such as neutropenia or anemia.
Protocol 3: Monitoring for Potential Hepatotoxicity
Objective: To evaluate the effect of this compound on liver function.
Methodology:
-
Serum Collection: Collect blood at baseline and at the end of the study. Separate serum by centrifugation.
-
Liver Enzyme Analysis: Measure the serum levels of key liver enzymes, such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), using a clinical chemistry analyzer.
-
Histopathology: At the end of the study, collect liver tissue, fix in formalin, and embed in paraffin. Prepare tissue sections and stain with Hematoxylin and Eosin (H&E) to examine for any signs of liver damage, such as necrosis or inflammation.
Mandatory Visualizations
Caption: this compound inhibits Syk and PI3K signaling.
Caption: Workflow for in vivo this compound studies.
References
- 1. researchgate.net [researchgate.net]
- 2. oecd.org [oecd.org]
- 3. youtube.com [youtube.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. nuvisan.com [nuvisan.com]
- 10. Preclinical Evaluation of the Oral Toxicity, Genotoxicity, and Safety Pharmacology of LPM4870108, a Novel Potent Tropomyosin Receptor Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SRX3207 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in in vivo studies involving the dual Syk/PI3K inhibitor, SRX3207.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, dual inhibitor that targets both Spleen Tyrosine Kinase (Syk) and Phosphoinositide 3-kinase (PI3K) with nanomolar potency.[1] Its primary mechanism involves modulating the tumor microenvironment by targeting macrophages (MΦs).[1][2] By inhibiting the Syk-PI3Kγ axis in MΦs, this compound promotes a pro-inflammatory MΦ phenotype, enhances CD8+ T cell activity, and stimulates a broader anti-tumor immune response.[1][2][3] This action helps to relieve the immunosuppressive nature of the tumor microenvironment.[1][4]
Q2: What are the known pharmacokinetic (PK) properties of this compound in mice?
Preliminary pharmacokinetic studies in mice have revealed specific characteristics that are crucial for experimental design. The compound has a half-life of approximately 5 hours.[1][3] A key consideration is its low oral bioavailability, which is around 2%.[1][3] Despite this, oral administration of a prototype formulation has demonstrated significant anti-tumor activity.[1][3]
Q3: What are the most common sources of variability in this compound in vivo studies?
Variability in in vivo studies using this compound can stem from several factors, which are common to many preclinical animal studies. These include:
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Animal Model: The species, strain, sex, and age of the animals can significantly influence outcomes.[5][6] this compound's efficacy is dependent on a functional immune system, making the choice of an appropriate immunocompetent mouse strain critical.[1]
-
Drug Formulation and Administration: Given this compound's low bioavailability, inconsistencies in formulation preparation and the technical execution of oral dosing can be a major source of variability.[7]
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Experimental Procedures: Variations in tumor cell implantation, tumor volume measurement techniques, and data recording can introduce significant error.[8][9]
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Inherent Biological Variation: Natural biological differences between individual animals can lead to varied responses.[7][10]
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Experimenter-Induced Variation: Differences in handling, dosing technique, and measurement precision among experimenters can contribute to variability.[7]
Q4: How critical is the formulation of this compound for in vivo studies?
The formulation is highly critical. This compound has been prepared in a prototype oral formulation for in vivo studies.[1][3] Due to its low aqueous solubility and low oral bioavailability, ensuring the compound is consistently and properly solubilized is essential for achieving reliable exposure levels in the animals.[3][11] Any precipitation or inconsistency in the formulation can lead to under-dosing and high variability in efficacy.
Q5: Can the choice of mouse strain impact the study outcome?
Absolutely. The anti-tumor activity of this compound is primarily mediated through its effects on the immune compartment.[1] Studies have shown that this compound administration blocked tumor growth in immunocompetent Balb/c mice but not in immunodeficient NSG mice.[1] Therefore, using syngeneic tumor models in immunocompetent strains like C57BL/6J or Balb/c is mandatory for evaluating the efficacy of this compound.[1][12]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Route of Administration | Dosage | Reference |
| Half-life (t½) | ~5 hours | IV and PO | 5 mg/kg (IV), 15 mg/kg (PO) | [1][3] |
| Bioavailability | ~2% | Oral (PO) | 15 mg/kg | [1][3] |
| Aqueous Solubility | 43 mmol/L | N/A | N/A | [3] |
Table 2: In Vivo Study Design Parameters
| Parameter | Details | Tumor Models | Reference |
| Animal Models | Syngeneic Mice (e.g., C57BL/6J, Balb/c) | LLC, B16, CT26 | [1][3] |
| Dosing Regimen | 10 mg/kg or 40 mg/kg, administered orally | LLC, B16, CT26 | [1][3] |
| Treatment Start | When tumors reach ~100 mm³ | LLC, B16, CT26 | [1][3] |
| Treatment Duration | Until tumors are harvested (e.g., Day 21) | LLC, B16, CT26 | [1][3] |
Troubleshooting Guide
Issue 1: High Variability in Tumor Growth Within the Same Treatment Group
High intra-group variability can mask the true therapeutic effect of this compound.
| Possible Cause | Recommended Action |
| Inconsistent Drug Formulation | Prepare the dosing formulation fresh daily using a standardized protocol. Visually inspect for any precipitation before administration. Ensure the compound is fully solubilized.[11][13] |
| Inaccurate Oral Dosing | Ensure all personnel are thoroughly trained in oral gavage techniques to minimize variability in administration and animal stress. Administer the dose at the same time each day to account for circadian rhythms.[7][8] |
| Variable Tumor Cell Implantation | Standardize the number of viable tumor cells, injection volume, and anatomical location for every animal. Use cells from the same passage number and confirm >95% viability before implantation.[8] |
| Inconsistent Tumor Measurement | Use calibrated digital calipers for all measurements. To reduce inter-operator variability, have the same individual perform all measurements throughout the study.[8][9] Blinding the operator to the treatment groups is also recommended.[8] |
| Animal Health and Stress | Acclimatize animals for at least one week before the study begins. Monitor animal health daily and exclude any animals that show signs of illness not related to the tumor burden.[8] |
Issue 2: Inconsistent or Lower-than-Expected Efficacy Between Experiments
Reproducibility is key to validating experimental findings.
| Possible Cause | Recommended Action |
| Low or Variable Bioavailability | Acknowledge the known low oral bioavailability of this compound (~2%).[1][3] Meticulously follow standardized formulation and oral gavage procedures to ensure maximal and consistent exposure. |
| Incorrect Animal Model | Confirm the use of an appropriate immunocompetent syngeneic mouse model (e.g., C57BL/6J for B16 or LLC tumors, Balb/c for CT26 tumors).[1] this compound is ineffective in immunodeficient models like NSG mice.[1] |
| Compound Degradation | Store the solid this compound compound under the recommended conditions (e.g., -20°C).[14][15] Prepare formulations fresh daily and avoid storing solutions for extended periods unless stability has been confirmed.[8] |
| Potential Off-Target Effects | While this compound is reported to have minimal off-target effects, this is a possibility with any small molecule inhibitor.[1][16][17] If unexpected phenotypes are observed, consider performing target engagement or downstream signaling analysis in tumors to confirm the on-target effect. |
Visualizations
Caption: this compound inhibits Syk and PI3Kγ signaling in macrophages.
Caption: Standardized workflow for an this compound in vivo efficacy study.
Caption: Troubleshooting logic for inconsistent this compound efficacy.
Experimental Protocols
Protocol: General In Vivo Efficacy Study in a Syngeneic Mouse Model
This protocol provides a generalized methodology for assessing the anti-tumor efficacy of this compound, based on published studies.[1][3]
-
Animal Model and Acclimatization:
-
Use an appropriate immunocompetent mouse strain (e.g., C57BL/6J or Balb/c), aged 8-10 weeks.
-
Upon arrival, acclimate animals for a minimum of 7 days under standard housing conditions to reduce stress.[8]
-
-
Tumor Cell Culture and Implantation:
-
Culture a syngeneic tumor cell line (e.g., LLC, B16, or CT26) in the recommended medium.
-
Harvest cells during the logarithmic growth phase.
-
Perform a cell count and viability test (e.g., Trypan Blue) to ensure >95% viability.
-
Resuspend cells in serum-free media or PBS at the desired concentration.
-
Subcutaneously implant 1 x 10⁵ viable tumor cells in a constant volume (e.g., 100 µL) into the right flank of each mouse.[1][3]
-
-
Tumor Growth Monitoring and Randomization:
-
Begin monitoring tumor growth 2-3 times per week using calibrated digital calipers once tumors become palpable.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
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When average tumor volumes reach approximately 100 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound 10 mg/kg) with equivalent average tumor volumes.[1][3][9]
-
-
Compound Formulation and Administration:
-
Prepare the this compound formulation and vehicle control fresh daily according to a strict, standardized operating procedure. A prototype formulation used previously was prepared using Pharmatek's Hot Rod formulations.[1]
-
Dose animals based on their individual body weight, recorded on each day of dosing.
-
Administer the compound via oral gavage at the same time each day.
-
-
Data Collection and Endpoint:
-
All personnel involved in dosing and tumor measurement should ideally be blinded to the treatment groups.
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Record tumor volumes and body weights 2-3 times per week.
-
Continue treatment until a predetermined endpoint is reached (e.g., tumors in the control group reach a specific size, or after a set duration like 21 days).[1][3]
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At the endpoint, euthanize animals and harvest tumors for downstream analysis (e.g., histology, flow cytometry for immune cell infiltration, or Western blot for target engagement).
-
References
- 1. Macrophage Syk-PI3Kγ inhibits anti-tumor immunity: this compound, a novel dual Syk-PI3K inhibitory chemotype relieves tumor immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrophage Syk-PI3Kγ Inhibits Antitumor Immunity: this compound, a Novel Dual Syk-PI3K Inhibitory Chemotype Relieves Tumor Immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Macrophage Syk–PI3Kγ Inhibits Antitumor Immunity: this compound, a Novel Dual Syk–PI3K Inhibitory Chemotype Relieves Tumor Immunosuppression [escholarship.org]
- 5. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The selection of animal models influences the assessment of anti-tumor efficacy: promising sialic acid-conjugate modified liposomes demonstrate remarkable therapeutic effects in diverse mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparing Variability in Measurement of Subcutaneous Tumors in Mice Using 3D Thermal Imaging and Calipers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sources of variability and effect of experimental approach on expression profiling data interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The Impact of Animal Models and Strain Standardization on the Evaluation of Tuberculosis Vaccine Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. This compound - Immunomart [immunomart.com]
- 15. benchchem.com [benchchem.com]
- 16. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
SRX3207 Metabolic Stability and Clearance Rate: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the metabolic stability and clearance rate of the dual Syk/PI3K inhibitor, SRX3207. The following sections offer frequently asked questions, troubleshooting guidance for common experimental issues, detailed experimental protocols, and a summary of known quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is the known metabolic stability of this compound?
A1: Preclinical data indicates that this compound has a metabolic liability. In vitro studies have determined its intrinsic clearance (CLint) to be 74 µL/min/mg protein.[1][2] Further optimization of the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties is reportedly underway.[1][2]
Q2: What is the in vivo clearance and bioavailability of this compound?
A2: In mouse pharmacokinetic studies, this compound demonstrated a half-life of approximately 5 hours. However, it exhibited low oral bioavailability, around 2%.[1]
Q3: Which metabolic pathways are likely responsible for this compound clearance?
A3: While specific enzymes have not been fully elucidated, the primary route of metabolism for many small molecule inhibitors like this compound involves Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions in the liver. The high intrinsic clearance in liver microsomes suggests significant involvement of cytochrome P450 (CYP) enzymes.
Q4: What are the key factors that can influence the metabolic stability and clearance of this compound in experimental systems?
A4: Several factors can affect the outcome of in vitro metabolic stability assays. These include the concentration of the compound and microsomal protein, the freshness and proper storage of cofactors like NADPH, incubation time, and the presence of organic solvents which can inhibit enzyme activity.[3]
Troubleshooting Guide for In Vitro Metabolic Stability Assays
This guide addresses common issues encountered during the determination of this compound metabolic stability using liver microsomes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Pipetting errors or inconsistent mixing.- Compound precipitation. | - Ensure proper pipette calibration and technique. Gently vortex solutions before and after additions.[3]- Decrease the initial compound concentration. Increase the percentage of organic solvent (e.g., DMSO) to a maximum of 1% to avoid enzyme inhibition.[3] |
| This compound appears more stable than expected | - Degradation of the NADPH cofactor.- Inactive microsomes. | - Prepare NADPH solutions fresh for each experiment and keep them on ice.[3]- Use a new, validated batch of liver microsomes. Always include a positive control with known metabolic instability to verify enzyme activity. |
| The disappearance rate of this compound is too rapid to measure accurately | - High concentration of microsomal protein.- The compound is highly labile under the assay conditions. | - Reduce the microsomal protein concentration in the incubation mixture.- Shorten the incubation time points to capture the initial rapid degradation. |
| No metabolism observed, even for the positive control | - Incorrect or degraded cofactor.- Inactive enzymes in the microsomes. | - Verify the identity and concentration of the cofactor (NADPH for CYP-mediated metabolism).[3]- Use a fresh batch of microsomes and ensure they have been stored correctly at -80°C. |
| Poor correlation between in vitro data and in vivo findings | - Significant contribution of non-hepatic clearance pathways (e.g., renal excretion).- The in vitro system does not fully represent the in vivo environment. | - Investigate other potential clearance mechanisms.- Consider using more complex in vitro models, such as hepatocytes, which include both Phase I and Phase II enzymes. |
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| Intrinsic Clearance (CLint) | 74 µL/min/mg protein | In vitro (microsomes) | [1][2] |
| Half-life (t1/2) | ~5 hours | Mouse (in vivo) | [1] |
| Oral Bioavailability | ~2% | Mouse (in vivo) | [1] |
| Aqueous Solubility | 43 µM | - | [1] |
Experimental Protocols
Protocol: this compound Metabolic Stability in Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability of this compound using liver microsomes.
1. Materials:
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This compound
-
Pooled liver microsomes (human or other species of interest)
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NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
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Acetonitrile (B52724) (or other suitable quenching solvent) containing an internal standard
-
96-well plates
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Incubator/shaker
-
LC-MS/MS system
2. Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare the incubation mixture by adding liver microsomes to the phosphate buffer. Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and this compound to the incubation mixture. The final concentration of the organic solvent should be kept low (typically <1%) to avoid enzyme inhibition.
-
Incubate the plate at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile with an internal standard).
-
Include control incubations: a negative control without the NADPH regenerating system to assess non-enzymatic degradation and a positive control with a compound of known metabolic instability.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of this compound at each time point using a validated LC-MS/MS method.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) / (mg of microsomal protein/mL).
Visualizations
Experimental Workflow for Microsomal Stability Assay
References
potential resistance mechanisms to SRX3207
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential resistance mechanisms to SRX3207.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a first-in-class, orally active dual inhibitor of Spleen Tyrosine Kinase (Syk) and Phosphoinositide 3-kinase (PI3K).[1][2][3] Its primary mechanism of action is to relieve tumor immunosuppression by targeting the Syk-PI3Kγ axis in tumor-associated macrophages (TAMs).[4][5][6][7] By inhibiting this pathway, this compound promotes a shift from an immunosuppressive M2-like macrophage phenotype to a pro-inflammatory M1-like phenotype. This reprogramming of the tumor microenvironment enhances anti-tumor immunity, including the restoration of CD8+ T-cell activity.[4][5]
Q2: What are the known inhibitory activities of this compound?
This compound has been shown to potently inhibit both Syk and various PI3K isoforms. The reported IC50 values are summarized in the table below.
Table 1: IC50 Values of this compound for Target Kinases
| Target | IC50 (nM) |
| Syk | 10.7 - 39.9 |
| PI3Kα | 244 - 861 |
| PI3Kδ | 388 |
| PI3Kγ | 9790 |
Data compiled from multiple sources.[1][2][3][8]
Q3: What are the potential mechanisms of acquired resistance to this compound?
While specific resistance mechanisms to this compound have not been clinically reported, based on its dual-targeting of Syk and PI3K, potential resistance mechanisms can be extrapolated from studies on single-agent inhibitors of these pathways. These can be broadly categorized into two main areas:
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Reactivation of the PI3K/AKT/mTOR pathway:
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Secondary Mutations: Acquisition of mutations in the drug-binding sites of PI3K subunits (e.g., PIK3CA, PIK3CB) could reduce the binding affinity of this compound.
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Feedback Loop Activation: Inhibition of PI3K can lead to a feedback-driven upregulation of receptor tyrosine kinases (RTKs) such as HER2/3, IGF-1R, and EGFR. This is often mediated by the de-repression of FOXO transcription factors, which can reactivate the PI3K pathway and also stimulate parallel pro-survival pathways.
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Loss of PTEN: Loss of the tumor suppressor PTEN, a negative regulator of the PI3K pathway, can lead to constitutive pathway activation that may overcome inhibition by this compound.
-
-
Activation of Bypass Signaling Pathways:
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MAPK/ERK Pathway Activation: A common mechanism of resistance to both PI3K and Syk inhibitors is the activation of the RAS/RAF/MEK/ERK signaling cascade. This can occur through activating mutations in RAS or other components of the pathway, or through RTK-mediated activation. This bypass pathway can promote cell survival and proliferation independently of the PI3K and Syk pathways.
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PIM Kinase Upregulation: The PIM family of serine/threonine kinases has been implicated in resistance to PI3K inhibitors. PIM kinases can phosphorylate downstream targets of the PI3K pathway, thereby maintaining pro-survival signaling in an AKT-independent manner.
-
Q4: How can I investigate potential resistance to this compound in my experimental model?
To investigate resistance, you can develop a resistant cell line by continuous exposure to increasing concentrations of this compound. Once a resistant phenotype is established (characterized by a significant increase in the IC50 value), you can perform a series of analyses to elucidate the underlying mechanism. Key experiments include:
-
Western Blotting: To assess the phosphorylation status of key signaling proteins in the PI3K/AKT/mTOR and MAPK/ERK pathways (e.g., p-AKT, p-S6K, p-ERK).
-
Quantitative RT-PCR (qRT-PCR): To measure the expression of genes involved in bypass pathways or feedback loops (e.g., HER-family receptors, PIM kinases).
-
Sanger or Next-Generation Sequencing: To identify potential mutations in the genes encoding PI3K subunits or other signaling molecules.
Detailed protocols for these experiments are provided in the "Experimental Protocols" section.
Troubleshooting Guides
Problem 1: Decreased sensitivity to this compound in our cell line model over time.
This may indicate the development of acquired resistance.
| Potential Cause | Troubleshooting Steps |
| Activation of MAPK/ERK pathway | 1. Perform Western blot analysis to check for increased phosphorylation of ERK1/2 (p-ERK) in resistant cells compared to parental cells. 2. If p-ERK is elevated, consider co-treatment with a MEK inhibitor to see if sensitivity to this compound is restored. |
| Reactivation of the PI3K pathway | 1. Assess the phosphorylation of AKT (p-AKT) and downstream effectors like S6 ribosomal protein (p-S6) via Western blotting. Paradoxical reactivation in the presence of the inhibitor suggests a feedback mechanism. 2. Use qRT-PCR to check for upregulation of RTKs like HER2, HER3, or IGF-1R. |
| Upregulation of PIM kinases | 1. Measure PIM1/2/3 expression levels using qRT-PCR or Western blotting. 2. If PIM kinase levels are elevated, test the synergistic effect of combining this compound with a pan-PIM inhibitor. |
| Acquisition of mutations | 1. Sequence the coding regions of PIK3CA and PIK3CB to check for newly acquired mutations. 2. If mutations are found, structural modeling may help predict their impact on this compound binding. |
Problem 2: High basal level of resistance to this compound in a new cell line.
This suggests intrinsic resistance.
| Potential Cause | Troubleshooting Steps |
| Pre-existing mutations in key signaling pathways | 1. Perform baseline genomic and transcriptomic analysis of the cell line to identify mutations in genes such as KRAS, NRAS, BRAF, or loss of PTEN. 2. Cell lines with activating mutations in the MAPK pathway are predicted to have intrinsic resistance to Syk inhibition. |
| High basal activity of bypass pathways | 1. Use Western blotting to assess the baseline phosphorylation levels of ERK and other pro-survival kinases. 2. Correlate the basal phosphoproteomic profile with sensitivity to this compound across a panel of cell lines. |
Signaling and Experimental Workflow Diagrams
Caption: this compound signaling pathway and potential resistance mechanisms.
Caption: Experimental workflow for investigating this compound resistance.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and for establishing the IC50 value.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Cell culture medium
-
This compound stock solution
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.
Western Blotting for Phosphorylated Proteins
This protocol is for assessing the activation state of signaling pathways.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time points.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize phosphoprotein levels to the total protein levels.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for measuring the gene expression levels of potential resistance markers.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers
-
Real-time PCR system
Procedure:
-
Isolate total RNA from treated and untreated cells using an RNA extraction kit.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction with SYBR Green master mix, cDNA, and forward and reverse primers for your gene of interest and a housekeeping gene (e.g., GAPDH, ACTB).
-
Run the qPCR reaction in a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Quantitative Data Summary
Table 2: Preclinical Efficacy of this compound in Mouse Tumor Models
| Tumor Model | Treatment | Outcome |
| Lewis Lung Carcinoma (LLC) | This compound (10 mg/kg, oral) | Significant reduction in tumor growth and increased survival. |
| B16 Melanoma | This compound (10 mg/kg, oral) | Effective in blocking tumor growth. |
Data from preclinical studies.[1]
Table 3: Hypothetical Data on Resistance to this compound
| Cell Line | Genetic Background | Treatment | Fold Change in IC50 | p-ERK/Total ERK Ratio (Fold Change) |
| Parental Cell Line | Wild-type | This compound | 1 | 1 |
| Resistant Sub-clone | Acquired KRAS G12D mutation | This compound | >10 | 5 |
| Parental Cell Line | Wild-type | This compound + MEK Inhibitor | 1 | 0.2 |
| Resistant Sub-clone | Acquired KRAS G12D mutation | This compound + MEK Inhibitor | ~1.5 | 0.3 |
This table presents hypothetical data to illustrate how resistance could be quantified and potentially overcome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Syk/PI3K inhibitor | Probechem Biochemicals [probechem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Macrophage Syk-PI3Kγ inhibits anti-tumor immunity: this compound, a novel dual Syk-PI3K inhibitory chemotype relieves tumor immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Macrophage Syk-PI3Kγ Inhibits Antitumor Immunity: this compound, a Novel Dual Syk-PI3K Inhibitory Chemotype Relieves Tumor Immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. targetmol.cn [targetmol.cn]
Technical Support Center: SRX3207 & T Cell Proliferation
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals utilizing the dual Syk/PI3K inhibitor, SRX3207, in experiments involving T cell proliferation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a dual inhibitor of Spleen tyrosine kinase (Syk) and Phosphoinositide 3-kinase (PI3K).[1][2][3][4][5][6] Its intended therapeutic effect is to reprogram tumor-associated macrophages (TAMs) from an immunosuppressive to an immunostimulatory phenotype, thereby enhancing anti-tumor immune responses.[1][2][3][4]
Q2: Is this compound expected to directly inhibit T cell proliferation?
No. Published preclinical studies have shown that this compound does not directly affect T cell proliferation.[1][3] The primary targets of this compound in the tumor microenvironment are macrophages. By inhibiting Syk and PI3K in these cells, this compound indirectly promotes the activity of CD8+ T cells.[1][2][3][4]
Q3: I am observing a decrease in T cell proliferation in my experiments with this compound. What could be the cause?
Since this compound is not reported to directly inhibit T cell proliferation, any observed anti-proliferative effects on T cells may be due to several factors, including:
-
High concentrations of this compound: Off-target effects can occur at concentrations significantly higher than the IC50 values for Syk and PI3K.
-
Experimental artifacts: Issues with cell culture conditions, reagent quality, or the proliferation assay itself can lead to misleading results.
-
Specific T cell subset sensitivity: While broad T cell proliferation is unaffected in published studies, specific experimental conditions or T cell subsets might exhibit unique sensitivities.
-
In vitro vs. in vivo context: The effect of this compound is primarily aimed at modulating the tumor microenvironment in vivo. In isolated in vitro T cell cultures, the compound's effects might differ.
Troubleshooting Guide: Reduced T Cell Proliferation Observed with this compound
If you are encountering unexpected inhibition of T cell proliferation in your experiments with this compound, consider the following troubleshooting steps:
Problem 1: Decreased T cell viability or proliferation at high concentrations of this compound.
-
Potential Cause: Off-target kinase inhibition or cellular toxicity at concentrations exceeding the optimal range.
-
Troubleshooting Steps:
-
Titrate this compound Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and assay. Start from a low concentration (e.g., below the IC50 for Syk) and titrate up.
-
Consult IC50 Data: Refer to the known IC50 values of this compound for its intended targets and known off-targets to guide your concentration selection.
-
Assess Cell Viability: Concurrently with your proliferation assay, perform a cell viability assay (e.g., Trypan Blue exclusion, Annexin V/PI staining) to distinguish between cytostatic and cytotoxic effects.
-
Problem 2: Inconsistent T cell proliferation results between experiments.
-
Potential Cause: Variability in experimental conditions.
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure consistency in cell passage number, seeding density, media composition, and serum lot.[7]
-
Verify Reagent Quality: Use fresh, high-quality reagents, including this compound stock solutions. Avoid repeated freeze-thaw cycles of the compound.[7]
-
Optimize Assay Parameters: Standardize the incubation time for your proliferation assay (e.g., 48, 72 hours) across all experiments.
-
Problem 3: The observed phenotype with this compound does not match expectations based on genetic knockdown of Syk or PI3K in T cells.
-
Potential Cause: this compound's primary mechanism is not direct T cell inhibition. The compound's effect is context-dependent, primarily affecting macrophages.
-
Troubleshooting Steps:
-
Include Proper Controls: In your experimental setup, include both positive and negative controls. For example, use a known T cell proliferation inhibitor as a positive control.
-
Consider a Co-culture System: To better recapitulate the intended mechanism of this compound, consider establishing a co-culture system with macrophages and T cells. This will allow you to assess the indirect effects of this compound on T cell proliferation via macrophage modulation.
-
Data Presentation
This compound Inhibitory Activity
| Target | IC50 (nM) |
| Syk | 39.9 |
| PI3K alpha | 244 |
| PI3K delta | 388 |
| PI3K gamma | 9790 |
| ZAP70 | 31200 |
| BRD4(1) | 3070 |
| BRD4(2) | 3070 |
Data sourced from Selleck Chemicals.[6]
Experimental Protocols
General T Cell Proliferation Assay (CFSE-based)
-
Cell Preparation: Isolate T cells from your source of interest (e.g., spleen, PBMCs).
-
CFSE Staining: Resuspend T cells at 1x10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 5 µM. Incubate for 10 minutes at 37°C.
-
Quenching: Quench the staining reaction by adding 5 volumes of cold complete RPMI medium.
-
Washing: Wash the cells three times with complete RPMI medium.
-
Cell Plating: Plate the CFSE-labeled T cells in a 96-well plate at a density of 1x10^5 cells/well.
-
Stimulation and Treatment: Stimulate the T cells with anti-CD3/CD28 antibodies or a suitable mitogen. Add this compound at various concentrations. Include appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO2.
-
Flow Cytometry Analysis: Harvest the cells and analyze CFSE dilution by flow cytometry. Proliferating cells will exhibit reduced CFSE fluorescence.
Visualizations
Caption: this compound's indirect mechanism of promoting T cell proliferation.
Caption: Troubleshooting workflow for unexpected T cell proliferation results.
References
- 1. Macrophage Syk-PI3Kγ inhibits anti-tumor immunity: this compound, a novel dual Syk-PI3K inhibitory chemotype relieves tumor immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrophage Syk-PI3Kγ Inhibits Antitumor Immunity: this compound, a Novel Dual Syk-PI3K Inhibitory Chemotype Relieves Tumor Immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
SRX3207 Formulation & Delivery: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective formulation and delivery of SRX3207. The following troubleshooting guides and FAQs address common issues encountered during experimentation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a novel, "first-in-class" dual inhibitor of Spleen Tyrosine Kinase (Syk) and Phosphoinositide 3-kinase (PI3K) developed through in silico methods.[1][2] Its primary mechanism involves targeting the Syk-PI3K axis in macrophages, which shifts them from an immunosuppressive to a pro-inflammatory phenotype.[1][3] This action restores CD8+ T cell activity, destabilizes Hypoxia-Inducible Factors (HIF) under hypoxic conditions, and ultimately stimulates an anti-tumor immune response.[1][2][4]
Q2: What are the known solubility characteristics of this compound? A2: this compound has limited aqueous solubility but is soluble in organic solvents. Its water solubility is reported to be 43 μM, which was considered sufficient relative to its target potencies in initial studies.[1] For laboratory use, it is readily soluble in DMSO, with reported concentrations of 10 mM to 33 mg/mL (59.38 mM).[5][6] However, it is considered insoluble in water and ethanol (B145695) for direct dissolution.[5]
Q3: What is the recommended solvent for creating stock solutions? A3: The recommended solvent for creating a primary stock solution is dimethyl sulfoxide (B87167) (DMSO).[5][6] A high-concentration stock in fresh, anhydrous DMSO should be prepared first. This stock can then be serially diluted into aqueous buffers or cell culture media to achieve the desired final concentration for experiments.[7]
Q4: What are the key pharmacokinetic (PK) parameters of this compound from preclinical studies? A4: Preliminary PK studies in mice have been conducted. The compound exhibits a half-life of approximately 5 hours.[1] However, a significant challenge is its low oral bioavailability, which was reported to be around 2% with a non-optimized, prototype formulation.[1]
Q5: What were the reported issues with the initial prototype formulation of this compound? A5: The initial oral prototype formulation was non-optimized and suffered from a significant metabolic liability, with a measured intrinsic clearance (CLint) of 74 µL/min/mg protein.[1] This rapid clearance is a primary contributor to the observed low oral bioavailability.[1]
Section 2: Troubleshooting Guide
Q: My this compound precipitated when I diluted the DMSO stock into my aqueous cell culture medium. What went wrong and how can I fix it? A: This is a common issue for hydrophobic compounds. Precipitation typically occurs when the compound's solubility limit in the final aqueous solution is exceeded.
-
Likely Cause 1: High Final DMSO Concentration: The percentage of DMSO in your final working solution may be too high, affecting cell health and experimental outcomes.
-
Solution: Prepare a more concentrated initial stock solution in DMSO. This allows you to use a smaller volume of the stock to achieve the final desired concentration, thereby keeping the final DMSO percentage low (ideally well below 1%).[7]
-
-
Likely Cause 2: Improper Mixing Technique: Adding the DMSO stock directly into the full volume of media without rapid mixing can cause localized supersaturation, leading to immediate precipitation.[7]
-
Solution 1: Pre-warm the cell culture medium to 37°C.
-
Solution 2: Add the DMSO stock dropwise to the medium while gently vortexing or swirling to ensure immediate and uniform dispersion.[7]
-
Q: I'm observing low oral bioavailability in my mouse model, similar to the reported ~2%. How can this be addressed? A: The reported low bioavailability is linked to metabolic instability.[1]
-
Likely Cause: Rapid Metabolic Clearance: this compound has a high intrinsic clearance, meaning it is quickly metabolized, likely by the liver, before it can reach systemic circulation.[1]
-
Solution 1 (Formulation Strategy): Develop an advanced formulation. This could include using permeability enhancers, metabolic enzyme inhibitors (if ethically and experimentally permissible), or encapsulation technologies like lipid-based or polymeric nanoparticles to protect the drug from first-pass metabolism.
-
Solution 2 (Route of Administration): For initial or mechanistic studies where oral delivery is not a primary endpoint, consider alternative administration routes such as intravenous (i.v.) or intraperitoneal (i.p.) injection to bypass first-pass metabolism and ensure more predictable systemic exposure. Preliminary studies used a 5 mg/kg i.v. dose for comparison.[8][9]
-
Q: My in vitro results are inconsistent. What formulation factors could be at play? A: Inconsistent results often trace back to the stability and concentration of the active compound in the assay.
-
Likely Cause 1: Compound Instability in Media: Storing working solutions diluted in culture media, especially those containing serum, is not recommended as the compound can degrade or bind to proteins, reducing its effective concentration.[7]
-
Solution: Always prepare the final working solution in cell culture media immediately before adding it to the cells. Do not store this compound diluted in media for extended periods.[7]
-
-
Likely Cause 2: Inaccurate Concentration: If precipitation occurred during dilution (even if not easily visible), the actual concentration in solution will be lower than calculated.
-
Solution: After preparing the final working solution, centrifuge it at high speed and measure the concentration of the supernatant (e.g., via HPLC-UV) to confirm the true soluble concentration.
-
Section 3: Data Summaries
Table 1: this compound Inhibitory Activity (IC₅₀)
| Target | IC₅₀ (nM) | Source(s) |
| Syk | 39.9 | [5][6] |
| PI3Kα | 244 | [5][6] |
| PI3Kδ | 388 | [5][6] |
| PI3Kγ | 9790 | [5] |
| Zap70 | 31200 | [5] |
| BRD4(1) | 3070 | [5] |
| BRD4(2) | 3070 | [5] |
Table 2: this compound Physicochemical and Pharmacokinetic Properties
| Parameter | Value | Source(s) |
| Molecular Formula | C₂₉H₂₉N₇O₃S | [6] |
| Molecular Weight | 555.66 g/mol | [6] |
| Water Solubility | 43 μM | [1] |
| DMSO Solubility | 10 mM - 33 mg/mL | [5][6] |
| Oral Bioavailability (F%) | ~2% (in mice, prototype formulation) | [1] |
| Half-life (t₁/₂) | ~5 hours (in mice) | [1] |
| Metabolic Liability (CLint) | 74 µL/min/mg protein | [1] |
Section 4: Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, appropriate cell culture medium.
-
Stock Solution Preparation (e.g., 10 mM): a. Aseptically weigh the required amount of this compound powder. b. Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, dissolve 5.56 mg of this compound in 1 mL of DMSO. c. Ensure complete dissolution by vortexing. If needed, gentle warming in a 37°C water bath can be applied. d. Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C.[6]
-
Working Solution Preparation: a. Thaw a single aliquot of the DMSO stock solution. b. Pre-warm the required volume of cell culture medium to 37°C. c. Perform serial dilutions. For example, to get a 10 µM solution from a 10 mM stock, you can first make an intermediate dilution in medium. d. Add the stock solution dropwise to the medium while gently swirling to prevent precipitation. e. Use the final working solution immediately. Do not store.
Protocol 2: Suggested Formulation for Oral Administration in Murine Models
Note: The original studies used a proprietary formulation from "Pharmatek's Hot Rod".[1] The following is a standard, non-proprietary alternative for preclinical research.
-
Vehicle Preparation: Prepare a vehicle of 0.5% to 1% Carboxymethylcellulose sodium (CMC-Na) in sterile water. Some protocols may also include 0.1% to 0.25% Tween 80 to improve suspension.
-
This compound Suspension: a. Calculate the required amount of this compound for the entire study cohort and dosing concentration (e.g., 10 mg/kg).[1][3] b. Weigh the this compound powder and place it in a sterile container (e.g., a glass vial). c. Add a small amount of the vehicle to the powder to create a thick, uniform paste. This is a critical step to ensure proper wetting of the powder. d. Gradually add the remaining vehicle while continuously stirring or vortexing to create a homogenous suspension. e. Maintain continuous stirring of the suspension during the dosing procedure to prevent the compound from settling.
-
Administration: Administer the suspension via oral gavage at the calculated volume based on individual animal body weight.
Section 5: Visualizations
Caption: this compound inhibits the Syk-PI3Kγ axis to block immunosuppression.
Caption: Recommended workflow for preparing this compound solutions for cell-based assays.
Caption: Logical flow for troubleshooting precipitation issues with this compound.
References
- 1. Macrophage Syk-PI3Kγ inhibits anti-tumor immunity: this compound, a novel dual Syk-PI3K inhibitory chemotype relieves tumor immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrophage Syk-PI3Kγ Inhibits Antitumor Immunity: this compound, a Novel Dual Syk-PI3K Inhibitory Chemotype Relieves Tumor Immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Macrophage Syk–PI3Kγ Inhibits Antitumor Immunity: this compound, a Novel Dual Syk–PI3K Inhibitory Chemotype Relieves Tumor Immunosuppression [escholarship.org]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | Syk/PI3K inhibitor | Probechem Biochemicals [probechem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
addressing poor SRX3207 absorption in mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor absorption of the dual Syk/PI3K inhibitor, SRX3207, in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, orally active dual inhibitor of Spleen tyrosine kinase (Syk) and Phosphoinositide 3-kinase (PI3K).[1][2][3] It is designed to block both Syk and PI3K in macrophages, thereby activating innate and adaptive antitumor immunity.[1][4][5] By targeting these two key signaling molecules, this compound aims to reprogram immunosuppressive tumor-associated macrophages (TAMs) to a pro-inflammatory phenotype, which restores CD8+ T cell activity and stimulates an antitumor immune response.[4][5][6]
Q2: What is the reported oral bioavailability of this compound in mice?
A2: Preliminary pharmacokinetic studies in mice have shown that this compound has a low oral bioavailability of approximately 2%.[1][4]
Q3: What are the primary reasons for the poor oral absorption of this compound in mice?
A3: Despite having sufficient aqueous solubility (43 µM), this compound suffers from a metabolic liability.[1][4] This means that the compound is likely extensively metabolized in the gut wall or liver (first-pass metabolism) before it can reach systemic circulation.
Q4: Is the poor bioavailability of this compound formulation-dependent?
A4: The initial in vivo studies were conducted using a non-optimized, prototype oral formulation.[1][4] While this formulation demonstrated significant antitumor activity despite the low bioavailability, it is possible that optimizing the formulation could improve absorption.[1][4]
Troubleshooting Guide
Issue: Low and variable plasma concentrations of this compound after oral administration in mice.
This common issue can be multifactorial. The following steps can help you troubleshoot and potentially improve the oral absorption of this compound in your mouse studies.
Step 1: Review Your Formulation and Dosing Procedure
-
Question: Is the this compound fully solubilized or uniformly suspended in the vehicle?
-
Answer: this compound is reported to be insoluble in water and ethanol (B145695) but soluble in DMSO.[3][7] For in vivo oral administration, a homogeneous suspension is often used.[7] Ensure your formulation is consistently prepared and administered. Inconsistent suspension can lead to variable dosing and, consequently, variable plasma concentrations.
-
-
Question: Are you using an appropriate vehicle?
-
Answer: The prototype formulation mentioned in the literature was prepared using "Pharmatek's Hot Rod formulations".[1][4] While the exact composition is proprietary, this suggests a specialized formulation was necessary. For standard laboratory preparations, consider vehicles commonly used for poorly soluble compounds, such as a suspension in 0.5% methylcellulose (B11928114) or a solution containing co-solvents like PEG400 and Tween 80.
-
-
Question: Is your dosing procedure consistent?
-
Answer: Ensure accurate oral gavage technique to minimize variability between animals. The volume and concentration of the administered dose should be precise.
-
Step 2: Investigate Potential Limiting Factors
-
Question: How can I assess if metabolism is the primary issue?
-
Answer: While direct measurement of metabolites can be complex, a pilot study comparing oral versus intraperitoneal (IP) administration can provide insights. If IP administration leads to significantly higher bioavailability, it suggests that first-pass metabolism in the gut and liver is a major contributor to the poor oral absorption.
-
-
Question: Could efflux transporters be limiting absorption?
-
Answer: Efflux transporters like P-glycoprotein can actively pump drugs out of intestinal cells, reducing absorption. While not specifically reported for this compound, this is a common mechanism for poor bioavailability. Co-administration with a known P-gp inhibitor could be explored in a pilot study to assess this possibility.
-
Step 3: Advanced Formulation Strategies
If optimizing the vehicle and dosing procedure does not sufficiently improve bioavailability, consider more advanced formulation approaches:
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance the solubility and absorption of lipophilic drugs and may reduce first-pass metabolism by promoting lymphatic uptake.
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can increase the surface area for dissolution, potentially improving the rate and extent of absorption.
-
Prodrug Approach: While a long-term strategy, chemically modifying this compound to create a more readily absorbed prodrug that converts to the active compound in the body could be considered.
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of this compound in mice from a published study.[1][4][6]
| Parameter | 5 mg/kg Intravenous (IV) | 15 mg/kg Oral (PO) |
| Cmax (ng/mL) | ~1500 | ~50 |
| Tmax (h) | 0.083 | 2 |
| AUC (ng*h/mL) | 2475 | 154 |
| t1/2 (h) | ~5 | ~5 |
| Bioavailability (%) | - | ~2 |
Experimental Protocols
1. Preparation of a Prototype Oral Suspension of this compound (0.5 mg/mL)
-
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose in sterile water
-
Sterile microcentrifuge tubes
-
Mortar and pestle (optional, for particle size reduction)
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the required amount of this compound powder. For a 10 mL preparation, weigh 5 mg of this compound.
-
If the powder is clumpy, gently grind it to a fine powder using a mortar and pestle.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add a small volume of the 0.5% methylcellulose vehicle to the powder to create a paste. This helps to wet the compound and prevent clumping.
-
Gradually add the remaining vehicle to the desired final volume (10 mL) while continuously vortexing.
-
Vortex the suspension vigorously for 2-3 minutes to ensure homogeneity.
-
For improved suspension, sonicate the preparation for 5-10 minutes.
-
Visually inspect the suspension for any large particles or sedimentation.
-
Store the suspension at 4°C and ensure it is re-suspended by vortexing immediately before each administration.
-
2. Pharmacokinetic Study Workflow for Oral this compound in Mice
-
Objective: To determine the plasma concentration-time profile of this compound after oral administration.
-
Animals: Male or female C57BL/6 mice (or other appropriate strain), 8-10 weeks old.
-
Procedure:
-
Fast the mice for 4-6 hours before dosing, with free access to water.
-
Prepare the this compound formulation as described above. Ensure it is at room temperature and well-suspended before administration.
-
Administer a single oral dose of this compound (e.g., 10-15 mg/kg) via oral gavage.
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dose, collect blood samples (e.g., via retro-orbital bleeding or tail vein) into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood samples by centrifuging at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma concentrations of this compound using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Plot the mean plasma concentration versus time and calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2).
-
Visualizations
Caption: this compound dual inhibition of Syk and PI3Kγ signaling in macrophages.
Caption: Experimental workflow for investigating poor oral absorption of this compound.
Caption: Logical relationships in troubleshooting poor this compound bioavailability.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound | Syk/PI3K inhibitor | Probechem Biochemicals [probechem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Macrophage Syk-PI3Kγ inhibits anti-tumor immunity: this compound, a novel dual Syk-PI3K inhibitory chemotype relieves tumor immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrophage Syk-PI3Kγ Inhibits Antitumor Immunity: this compound, a Novel Dual Syk-PI3K Inhibitory Chemotype Relieves Tumor Immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
Validation & Comparative
Dual-Action SRX3207 Outperforms R788 in Halting Tumor Progression by Targeting Immunosuppressive Macrophages
For Immediate Release
A novel dual Syk-PI3K inhibitor, SRX3207, has demonstrated superior efficacy in blocking tumor growth compared to the established Syk inhibitor R788 (Fostamatinib). Preclinical studies reveal that this compound's unique mechanism of simultaneously targeting both Spleen Tyrosine Kinase (Syk) and Phosphoinositide 3-kinase gamma (PI3Kγ) leads to a more potent anti-tumor response by reprogramming the tumor microenvironment. This comprehensive guide provides a detailed comparison of the two compounds, supported by experimental data, for researchers and drug development professionals.
Mechanism of Action: A Tale of Two Inhibitors
R788 (Fostamatinib) is a prodrug that is rapidly converted to its active metabolite, R406. R406 is a potent inhibitor of Spleen Tyrosine Kinase (Syk), a critical component of signal transduction pathways involved in the proliferation and survival of various cancer cells.[1][2] By competitively binding to the ATP pocket of the Syk enzyme, R406 disrupts downstream signaling, leading to reduced cell proliferation and survival in malignant cells.[1] Its primary therapeutic effect in many cancers is attributed to the inhibition of B-cell receptor (BCR) signaling.[2]
This compound , on the other hand, is a "first-in-class" dual inhibitor that targets both Syk and PI3Kγ.[3][4] This dual inhibition is significant because a macrophage Syk-PI3Kγ axis has been identified as a driver for the polarization of immunosuppressive macrophages within the tumor microenvironment.[3][4] By inhibiting both targets, this compound not only impacts the cancer cells directly but also robustly blocks the immunosuppressive functions of tumor-associated macrophages (TAMs), thereby promoting an anti-tumor immune response.[3][4]
Head-to-Head: In Vivo Efficacy in a Lung Carcinoma Model
A direct comparison in a Lewis Lung Carcinoma (LLC) mouse model highlights the superior performance of this compound.
| Treatment Group | Dose | Mean Tumor Volume (mm³) at Day 21 | Survival Benefit |
| Vehicle | - | ~2500 | - |
| R788 | 10 mg/kg | ~1500 | Significant |
| IPI-549 (PI3Kγ inhibitor) | 10 mg/kg | ~1200 | Significant |
| This compound | 10 mg/kg | ~500 | Highly Significant |
Data summarized from Joshi et al., 2020.[3][5]
This compound at a 10 mg/kg dose was significantly more effective at reducing tumor volume compared to R788 and the PI3Kγ inhibitor IPI-549 at the same dosage.[3][5] Furthermore, the survival of mice treated with this compound was markedly longer than those in the other treatment groups.[3][5]
Signaling Pathways and Anti-Tumor Mechanism
The differential effects of R788 and this compound stem from their distinct targets within the signaling cascade of immune cells, particularly macrophages.
R788 primarily inhibits Syk, a key mediator in the signaling cascades of the B-cell receptor (BCR) and Fc receptors (FcR).[1] This action is particularly effective in B-cell malignancies.[1]
This compound targets both Syk and PI3Kγ in tumor-associated macrophages.[3][4] This dual blockade prevents the expression of immunosuppressive genes and promotes a pro-inflammatory macrophage phenotype, which in turn enhances CD8+ T-cell activity against the tumor.[3][4]
Experimental Protocols
In Vivo Tumor Growth Study
A standardized protocol was utilized to assess the in vivo efficacy of this compound and R788.
-
Cell Culture and Implantation: Lewis Lung Carcinoma (LLC) cells were cultured under standard conditions.[6] Syngeneic mice were subcutaneously injected with 1 x 10^5 LLC cells.[6]
-
Tumor Growth and Treatment Initiation: Tumors were allowed to grow to a palpable size of approximately 100 mm³.[1][6] Mice were then randomized into different treatment groups.[1]
-
Drug Administration: this compound (10 mg/kg), R788 (10 mg/kg or 40 mg/kg), or a vehicle control were administered orally once daily.[3][6][7]
-
Monitoring and Endpoint: Tumor dimensions were measured with calipers 2-3 times per week, and tumor volume was calculated using the formula: (Length x Width²) / 2.[1] Animal body weight and general health were monitored throughout the study. The study was concluded when tumors in the control group reached a predetermined size, or at a specified time point.
-
Tissue Analysis: At the end of the study, tumors were excised for further analysis, including weight, histology, and flow cytometry to analyze immune cell infiltration.[3][6]
Preparation of Fostamatinib (B613848) (R788) Suspension
For oral administration, a suspension of Fostamatinib is prepared.
-
Vehicle Preparation: A vehicle solution is prepared by dissolving methylparaben and propylparaben (B1679720) in heated sterile water, followed by the addition and dissolution of carboxymethylcellulose. The solution is then cooled to room temperature.[1]
-
Suspension: The calculated amount of Fostamatinib, based on the desired dose (e.g., 40 mg/kg), is weighed and added to the appropriate volume of the prepared vehicle solution.[1]
Conclusion
The available preclinical data strongly suggest that the dual Syk-PI3Kγ inhibitor this compound is more effective at inhibiting tumor growth than the single-target Syk inhibitor R788. The enhanced efficacy of this compound is attributed to its ability to reprogram the tumor microenvironment from an immunosuppressive to an immunostimulatory state. This dual-action approach represents a promising strategy for cancer therapy, warranting further investigation and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. The Syk inhibitor fostamatinib disodium (R788) inhibits tumor growth in the Eμ- TCL1 transgenic mouse model of CLL by blocking antigen-dependent B-cell receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macrophage Syk-PI3Kγ inhibits anti-tumor immunity: this compound, a novel dual Syk-PI3K inhibitory chemotype relieves tumor immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrophage Syk-PI3Kγ Inhibits Antitumor Immunity: this compound, a Novel Dual Syk-PI3K Inhibitory Chemotype Relieves Tumor Immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of SRX3207 and IPI-549: Efficacy in Preclinical Models
In the landscape of novel cancer immunotherapies, molecules targeting the tumor microenvironment are gaining significant attention. This guide provides a detailed comparison of two such investigational drugs, SRX3207 and IPI-549 (also known as eganelisib), focusing on their efficacy as demonstrated in preclinical studies. Both agents aim to reprogram myeloid cells to foster a more robust anti-tumor immune response, albeit through distinct molecular mechanisms.
This compound is a first-in-class dual inhibitor of Spleen Tyrosine Kinase (Syk) and Phosphoinositide 3-kinase (PI3K).[1][2][3][4] This dual action is designed to potently block immunosuppressive signaling pathways in tumor-associated macrophages (TAMs).[1][2][3][4] In contrast, IPI-549 is a highly selective inhibitor of the gamma isoform of PI3K (PI3K-γ), which is predominantly expressed in immune cells.[5][6][7] By targeting PI3K-γ, IPI-549 aims to modulate the function of myeloid cells to overcome immune suppression.[7]
This guide will delve into the quantitative efficacy data from key preclinical experiments, detail the methodologies of these experiments, and provide visual representations of the targeted signaling pathways to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Quantitative Efficacy: A Comparative Analysis
The preclinical efficacy of this compound and IPI-549 has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data to facilitate a direct comparison of their potency and anti-tumor activity.
In Vitro Kinase Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The lower the IC50 value, the greater the potency of the inhibitor.
| Target Kinase | This compound IC50 (nM) | IPI-549 (eganelisib) IC50 (nM) |
| Syk | 10.7 | Not Applicable |
| PI3Kα | 861 | >3200 |
| PI3Kβ | - | >3500 |
| PI3Kγ | - | 16 |
| PI3Kδ | - | >8400 |
Data sourced from multiple preclinical studies.
In Vivo Anti-Tumor Efficacy
The anti-tumor efficacy of this compound and IPI-549 has been assessed in syngeneic mouse models, which utilize tumor cells that are genetically compatible with the host mouse, allowing for the study of therapies that modulate the immune system. A key model for direct comparison is the Lewis Lung Carcinoma (LLC) model.
| Compound | Dose | Tumor Model | Endpoint | Result |
| This compound | 10 mg/kg | Lewis Lung Carcinoma (LLC) | Tumor Volume | Significantly blocked tumor growth and increased survival compared to IPI-549 at the same dose.[1] |
| IPI-549 | 10 mg/kg | Lewis Lung Carcinoma (LLC) | Tumor Volume | Less effective at blocking tumor growth compared to this compound at the same dose.[1] |
| IPI-549 | Not specified | Multiple syngeneic solid tumor models | Tumor Growth Inhibition | Demonstrated significant single-agent tumor growth inhibition.[5] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, this section details the methodologies for the key experiments cited.
In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 values of this compound and IPI-549 against a panel of purified kinases.
Methodology:
-
Reagents: Recombinant human kinases (Syk, PI3K isoforms), ATP, appropriate substrates (e.g., lipid vesicles for PI3K), and kinase inhibitors (this compound, IPI-549).
-
Assay Principle: A common method is a radiometric assay or a fluorescence-based assay that measures the phosphorylation of a substrate by the kinase.
-
Procedure:
-
Kinase reactions are set up in a multi-well plate format.
-
Each well contains the kinase, substrate, and ATP.
-
A range of concentrations of the inhibitor is added to the wells.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.
-
In Vivo Syngeneic Tumor Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound and IPI-549 in an immunocompetent mouse model.
Methodology:
-
Animal Model: C57BL/6 mice are commonly used for the Lewis Lung Carcinoma (LLC) model.[1]
-
Tumor Cell Implantation:
-
Treatment:
-
Monitoring and Endpoints:
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.[8]
-
Animal body weight and general health are monitored as indicators of toxicity.
-
The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.
-
At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry, flow cytometry) to assess changes in the tumor microenvironment.[1]
-
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanisms of action of this compound and IPI-549.
This compound Dual Inhibition of Syk and PI3K Signaling in Macrophages
Caption: this compound inhibits both Syk and PI3K, blocking downstream signaling that promotes a pro-tumor macrophage phenotype.
IPI-549 Selective Inhibition of PI3K-γ Signaling in Myeloid Cells
Caption: IPI-549 selectively inhibits PI3K-γ, disrupting signaling that leads to myeloid cell-mediated immunosuppression.
Summary and Conclusion
Both this compound and IPI-549 demonstrate promising anti-tumor activity in preclinical models by modulating the immune-suppressive tumor microenvironment. This compound, with its novel dual Syk/PI3K inhibitory mechanism, has shown superior efficacy in a head-to-head comparison with the selective PI3K-γ inhibitor IPI-549 in the Lewis Lung Carcinoma model.[1] The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to critically evaluate these two investigational drugs. Further preclinical and clinical studies are warranted to fully elucidate their therapeutic potential and to determine their optimal application in the treatment of cancer.
References
- 1. Macrophage Syk-PI3Kγ inhibits anti-tumor immunity: this compound, a novel dual Syk-PI3K inhibitory chemotype relieves tumor immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrophage Syk-PI3Kγ Inhibits Antitumor Immunity: this compound, a Novel Dual Syk-PI3K Inhibitory Chemotype Relieves Tumor Immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. PI3K-gamma Inhibitor IPI-549 | Semantic Scholar [semanticscholar.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
Validating SRX3207: A Comparative Guide to its Dual Syk and PI3K Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SRX3207, a novel dual inhibitor of Spleen Tyrosine Kinase (Syk) and Phosphoinositide 3-kinase (PI3K), with alternative single-target inhibitors. The information presented is supported by experimental data to validate the dual inhibitory action of this compound and its implications for cancer immunotherapy.
Introduction to this compound
This compound is a "first-in-class" small molecule designed to simultaneously inhibit Syk and PI3K.[1][2][3] This dual inhibition is aimed at reprogramming the tumor microenvironment, particularly by targeting immunosuppressive macrophages, to enhance anti-tumor immunity.[1][4][5] The rationale behind this dual-targeting strategy lies in the interconnected roles of Syk and PI3K in promoting an immunosuppressive phenotype in tumor-associated macrophages (TAMs), which in turn dampens the cytotoxic activity of CD8+ T cells.[1][4] By inhibiting both kinases, this compound aims to shift TAMs towards a pro-inflammatory state, thereby restoring T-cell-mediated tumor destruction.[1]
Comparative Inhibitor Potency
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound against its target kinases, alongside those of selective Syk and PI3K inhibitors used in comparative studies.
| Compound | Target(s) | IC50 (nM) | Reference |
| This compound | Syk | 39.9 | [6][7] |
| PI3Kα | 244 | [6][7] | |
| PI3Kδ | 388 | [6][7] | |
| PI3Kγ | 9790 | [7] | |
| Fostamatinib (R788) | Syk | 41 | [8][9][10][11][12] |
| IPI-549 (Eganelisib) | PI3Kγ | 16 | [13][14][15][16] |
| PI3Kα | 3200 | [14][15] | |
| PI3Kβ | 3500 | [14][15] | |
| PI3Kδ | >8400 | [14][15] |
Signaling Pathway and Therapeutic Rationale
The Syk-PI3K signaling axis in macrophages plays a crucial role in establishing an immunosuppressive tumor microenvironment. The following diagram illustrates this pathway and the points of inhibition by this compound.
Experimental Validation Workflow
The dual inhibition of Syk and PI3K by this compound has been validated through a series of in vitro and in vivo experiments. The general workflow for these validation studies is depicted below.
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of this compound are provided below.
In Vitro Kinase Inhibition Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Syk and PI3K isoforms.
-
Method: Recombinant human Syk, PI3Kα, PI3Kδ, and PI3Kγ enzymes were used in biochemical assays. The kinase activity was measured in the presence of varying concentrations of this compound. The IC50 values were calculated from the dose-response curves. A similar methodology was employed for the comparator compounds Fostamatinib (R788) and IPI-549.
Cell Culture
-
Cell Lines: Lewis Lung Carcinoma (LLC), B16 melanoma, and CT26 colon carcinoma cell lines were obtained from the American Type Culture Collection (ATCC).
-
Culture Conditions: Cells were cultured in DMEM or RPMI medium supplemented with 10% Fetal Bovine Serum (FBS). All cell lines were routinely tested for mycoplasma contamination.
In Vivo Tumor Models
-
Animals: Wild-type C57BL/6J mice were used for the syngeneic tumor models. All animal procedures were approved by the Institutional Animal Care and Use Committee.
-
Tumor Implantation: 1 x 10^5 LLC, B16, or CT26 cells were injected subcutaneously into the flanks of the mice.
-
Treatment Protocol: When tumors reached a volume of approximately 100 mm³, mice were randomized into treatment groups. This compound was administered orally at a dose of 10 mg/kg. The comparator compounds, Fostamatinib (R788) and IPI-549, were administered orally at doses of 40 mg/kg and 10 mg/kg, respectively.[1][4] Treatment was continued until the endpoint of the study, typically day 21 post-implantation.[1][4]
-
Tumor Measurement: Tumor volume was measured every 2-3 days using calipers and calculated using the formula: (length x width²) / 2.
Immunohistochemistry and Flow Cytometry
-
Objective: To analyze the immune cell infiltrate within the tumor microenvironment.
-
Method: At the study endpoint, tumors were harvested, and single-cell suspensions were prepared. For flow cytometry, cells were stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD3, CD4, CD8, CD11b, F4/80). For immunohistochemistry, tumor sections were stained with antibodies to detect specific immune cell populations and markers of activation.
Conclusion
The experimental data strongly support the dual inhibitory activity of this compound against Syk and PI3K. In comparative studies, this compound demonstrates potent inhibition of both kinases and translates to significant anti-tumor efficacy in preclinical models. Its ability to modulate the tumor immune microenvironment by targeting macrophages presents a promising therapeutic strategy in immuno-oncology. Further investigation and clinical development of this compound are warranted.
References
- 1. Macrophage Syk-PI3Kγ inhibits anti-tumor immunity: this compound, a novel dual Syk-PI3K inhibitory chemotype relieves tumor immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrophage Syk-PI3Kγ Inhibits Antitumor Immunity: this compound, a Novel Dual Syk-PI3K Inhibitory Chemotype Relieves Tumor Immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Syk Inhibition Reprograms Tumor-Associated Macrophages and Overcomes Gemcitabine-Induced Immunosuppression in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Syk/PI3K inhibitor | Probechem Biochemicals [probechem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. Fostamatinib (R788) | Fostamatinib | Syk/FLT3 Inhibitor | TargetMol [targetmol.com]
- 11. selleck.co.jp [selleck.co.jp]
- 12. Fostamatinib|R788|Syk inhibitor [dcchemicals.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medkoo.com [medkoo.com]
- 15. IPI-549 - Chemietek [chemietek.com]
- 16. selleckchem.com [selleckchem.com]
Dual-Targeting SRX3207 Demonstrates Superior Efficacy Over Single-Target Inhibitors in Preclinical Cancer Models
For Immediate Release
San Diego, CA – The novel dual Syk/PI3K inhibitor, SRX3207, has shown significantly greater efficacy in reducing tumor growth and improving survival in preclinical cancer models compared to single-agent inhibitors targeting either Spleen Tyrosine Kinase (Syk) or Phosphoinositide 3-kinase gamma (PI3Kγ) alone. This research, aimed at drug development professionals and cancer researchers, provides compelling evidence for the therapeutic advantage of simultaneously targeting these two key signaling pathways in the tumor microenvironment.
This compound is a first-in-class small molecule engineered to potently inhibit both Syk and PI3K.[1][2] This dual mechanism is designed to reprogram tumor-associated macrophages (TAMs), shifting them from an immunosuppressive M2 phenotype to a pro-inflammatory M1 phenotype, thereby activating an anti-tumor immune response.[3][4] To rigorously evaluate its efficacy, this compound was compared head-to-head with the selective Syk inhibitor Fostamatinib (R788) and the PI3Kγ-selective inhibitor Eganelisib (IPI-549).
In Vitro Potency: A Tale of Two Targets
Biochemical assays reveal this compound's potent and specific activity against both its intended targets. The table below summarizes the half-maximal inhibitory concentrations (IC50) of this compound against key kinases, alongside those of the single-target comparators.
| Compound | Target | IC50 (nM) |
| This compound | Syk | 10.7 - 39.9 |
| PI3Kα | 244 - 861 | |
| PI3Kδ | 388 - 1280 | |
| PI3Kγ | 9790 - 11100 | |
| Fostamatinib (R406) | Syk | 41 |
| Eganelisib (IPI-549) | PI3Kγ | 16 |
| PI3Kα | 3200 | |
| PI3Kβ | 3500 | |
| PI3Kδ | >8400 |
Data compiled from multiple sources.[1][2][5]
While Eganelisib demonstrates higher potency for PI3Kγ in isolation, the dual-action of this compound on both Syk and the PI3K pathway provides a synergistic effect that translates to superior in vivo performance.
In Vivo Efficacy: Dual Inhibition Outperforms in Tumor Models
In a key study utilizing a syngeneic Lewis Lung Carcinoma (LLC) mouse model, this compound demonstrated a marked reduction in tumor volume and a significant extension of survival compared to both R788 and IPI-549.[6]
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 21 |
| Vehicle | - | ~1500 |
| R788 (Syk inhibitor) | 10 mg/kg, oral | ~800 |
| IPI-549 (PI3Kγ inhibitor) | 10 mg/kg, oral | ~700 |
| This compound | 10 mg/kg, oral | ~300 |
Data is approximated from graphical representations in Joshi et al., Mol Cancer Ther, 2020.[6]
These results underscore the enhanced anti-tumor activity achieved by the dual inhibition of Syk and PI3K with a single agent.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow of the comparative in vivo experiments.
Detailed Experimental Protocols
In Vitro Kinase Assays
The inhibitory activity of this compound, Fostamatinib (R406), and Eganelisib (IPI-549) was determined using standard biochemical kinase assays. Serial dilutions of each compound were incubated with the respective purified kinase and its substrate in the presence of ATP. The kinase activity was measured by quantifying the amount of phosphorylated substrate, typically through methods like HTRF or radiometric assays. IC50 values were then calculated by fitting the dose-response data to a four-parameter logistic equation.
In Vivo Syngeneic Tumor Models
Animal Models: All animal procedures were approved by the Institutional Animal Care and Use Committee.[6] Syngeneic mouse models, such as C57BL/6 or BALB/c mice, were used for these studies.[6][7][8]
Tumor Cell Implantation: Lewis Lung Carcinoma (LLC), B16 melanoma, or CT26 colon carcinoma cells (1 x 10⁵ cells) were injected subcutaneously into the flanks of the mice.[6]
Treatment Regimen: When tumors reached a volume of approximately 100 mm³, mice were randomized into treatment groups. This compound (10 mg/kg), R788 (10 or 40 mg/kg), or IPI-549 (10 mg/kg) were administered orally, typically once daily.[6] The vehicle group received the corresponding solvent.
Efficacy Endpoints: Tumor volumes were measured regularly using calipers. At the end of the study (e.g., day 21), or when tumors reached a predetermined size, mice were euthanized, and tumors were excised for further analysis, including weighing and immune cell profiling by flow cytometry or immunohistochemistry.[6] For survival studies, mice were monitored until they met the criteria for euthanasia.
ATAC-Seq (Assay for Transposase-Accessible Chromatin using Sequencing)
To investigate the mechanism of action at the chromatin level, ATAC-seq was performed on bone marrow-derived macrophages (BMDMs).[4][9]
Cell Culture and Treatment: BMDMs were cultured and polarized towards an M2 phenotype (e.g., using IL-4) or M1 phenotype (e.g., using LPS) in the presence or absence of the inhibitors.
ATAC-seq Protocol: Nuclei were isolated from the treated macrophages, and the chromatin was "tagmented" using a hyperactive Tn5 transposase. This enzyme simultaneously cuts accessible chromatin and ligates sequencing adapters. The resulting DNA fragments were then purified, amplified by PCR, and sequenced.
Data Analysis: The sequencing reads were aligned to the mouse genome, and peaks representing regions of open chromatin were identified. Differential accessibility analysis was performed to identify changes in chromatin landscapes between different treatment groups. Transcription factor motif enrichment analysis was then used to infer which regulatory proteins were driving the observed changes in gene expression.[4][9]
Conclusion
The dual Syk/PI3K inhibitor this compound demonstrates a clear efficacy advantage over single-target agents in preclinical models. By simultaneously blocking two key pathways that contribute to an immunosuppressive tumor microenvironment, this compound offers a promising new approach to cancer immunotherapy. These findings provide a strong rationale for the continued clinical development of this compound and for the broader strategy of developing multi-targeting agents in oncology.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Syk/PI3K inhibitor | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Macrophage Syk-PI3Kγ inhibits anti-tumor immunity: this compound, a novel dual Syk-PI3K inhibitory chemotype relieves tumor immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Syk Inhibition Reprograms Tumor-Associated Macrophages and Overcomes Gemcitabine-Induced Immunosuppression in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Syngeneic Subcutaneous CT26 Colon Tumor Model Shuttle Session - Explicyte Immuno-Oncology [explicyte.com]
- 9. Macrophage Syk-PI3Kγ Inhibits Antitumor Immunity: this compound, a Novel Dual Syk-PI3K Inhibitory Chemotype Relieves Tumor Immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Synergy of SRX3207 and Anti-PD-L1 Therapy: A New Front in Cancer Immunotherapy
A detailed guide for researchers and drug development professionals on the synergistic potential of the novel dual Syk/PI3K inhibitor, SRX3207, in combination with anti-PD-L1 checkpoint blockade. This guide provides a comprehensive overview of the mechanism of action, supporting preclinical data, and detailed experimental protocols.
The landscape of cancer treatment has been revolutionized by the advent of immune checkpoint inhibitors, such as anti-PD-L1 therapies. However, a significant number of patients do not respond to these treatments, often due to an immunosuppressive tumor microenvironment (TME). A key player in orchestrating this immunosuppression is the tumor-associated macrophage (TAM). The novel, first-in-class, orally active dual Syk/PI3K inhibitor, this compound, has been developed to specifically target and reprogram these immunosuppressive macrophages, thereby offering a promising synergistic partner for anti-PD-L1 therapy.[1][2]
Mechanism of Action: A Two-Pronged Attack on Immunosuppression
This compound is uniquely designed to simultaneously inhibit two critical signaling molecules, spleen tyrosine kinase (Syk) and phosphoinositide 3-kinase gamma (PI3Kγ), within macrophages.[1][3] This dual inhibition effectively repolarizes TAMs from an immunosuppressive M2-like phenotype to a pro-inflammatory, anti-tumor M1-like phenotype.[1][4]
The proposed synergistic mechanism with anti-PD-L1 therapy is based on the following principles:
-
Remodeling the Tumor Microenvironment: By reprogramming TAMs, this compound helps to create a more inflamed TME. This is characterized by a decrease in immunosuppressive factors and an increase in pro-inflammatory signals.
-
Enhancing T-Cell Infiltration and Activity: The inflamed TME facilitated by this compound promotes the recruitment and activation of cytotoxic CD8+ T-cells, the primary effectors of anti-tumor immunity.[1][4]
-
Increasing the Efficacy of Checkpoint Inhibition: Anti-PD-L1 therapy works by releasing the "brakes" on activated T-cells. By increasing the presence and activity of these T-cells within the tumor, this compound is expected to significantly enhance the efficacy of anti-PD-L1 blockade.
The following diagram illustrates the proposed signaling pathway and the synergistic interaction between this compound and anti-PD-L1 therapy.
Caption: Synergistic mechanism of this compound and anti-PD-L1 therapy.
Preclinical Data Supporting the Synergy
While direct experimental data on the combination of this compound and anti-PD-L1 is still emerging, studies using the Syk inhibitor R788 (fostamatinib) in combination with anti-PD-L1 provide strong preclinical evidence for the potential synergy.[3][4]
In Vivo Efficacy in B16-OVA Melanoma Model
In a study utilizing the B16-OVA melanoma model, the combination of the Syk inhibitor R788 with an anti-PD-L1 antibody was evaluated. While the combination did not demonstrate a significant additive effect on tumor growth inhibition compared to the individual agents, it did lead to a notable increase in the population of effector T-cells within the tumor microenvironment.[3][4]
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Change in Effector T-cells (CD44hiCD62Llo) |
| Control (Vehicle) | ~2500 | Baseline |
| Anti-PD-L1 | Substantial Inhibition | Increased |
| R788 | Substantial Inhibition | Increased |
| R788 + Anti-PD-L1 | Substantial Inhibition | Significantly Increased vs. Monotherapy |
Note: The table is a qualitative summary based on the findings reported by Joshi et al.[3][4] The original publication should be consulted for the full quantitative data and statistical analysis.
This increase in effector T-cells with the combination therapy is a crucial indicator of enhanced anti-tumor immunity, suggesting that even without a significant difference in tumor volume in this specific model, the combination is priming the immune system for a more robust response.[3][4] The authors of the study note that further in vivo synergistic studies are ongoing in other cancer models.[3][4]
Experimental Protocols
The following are summaries of the key experimental methodologies used in the preclinical evaluation of Syk inhibitors in combination with anti-PD-L1 therapy, based on the published literature.[3][4]
In Vivo Tumor Models
-
Cell Lines: B16-OVA (melanoma), LLC (Lewis Lung Carcinoma), CT26 (colon carcinoma).
-
Animal Models: C57BL/6 mice.
-
Tumor Implantation: 1 x 105 cells were injected subcutaneously into the syngeneic mice.
-
Treatment Initiation: Treatment was initiated when tumors reached a volume of approximately 100 mm³.
-
Drug Administration:
-
R788 (Syk inhibitor): Administered orally at a dose of 40 mg/kg.
-
This compound: Administered orally at a dose of 10 mg/kg.
-
Anti-PD-L1 Antibody: 200 µg administered intraperitoneally.
-
-
Monitoring: Tumor volume was measured regularly, and survival was monitored.
The workflow for a typical in vivo experiment is depicted below.
Caption: A typical experimental workflow for in vivo studies.
Flow Cytometry
-
Sample Preparation: Tumors were harvested, minced, and enzymatically dissociated to create single-cell suspensions.
-
Staining: Cells were stained with a panel of fluorescently labeled antibodies to identify different immune cell populations (e.g., CD3, CD4, CD8, CD44, CD62L).
-
Analysis: Stained cells were analyzed on a flow cytometer to quantify the proportions of different immune cell subsets within the tumor microenvironment.
Conclusion and Future Directions
The dual Syk/PI3K inhibitor this compound represents a novel and promising strategy to enhance the efficacy of anti-PD-L1 therapy. By targeting and reprogramming immunosuppressive macrophages, this compound has the potential to convert "cold" tumors, which are unresponsive to checkpoint inhibitors, into "hot" tumors with an inflamed microenvironment conducive to a robust anti-tumor immune response.
While direct preclinical data for the this compound and anti-PD-L1 combination is eagerly awaited, the existing evidence from studies with other Syk inhibitors strongly supports the scientific rationale for this combination. Further research is warranted to explore the efficacy of this synergistic approach in a broader range of cancer models and to elucidate the optimal dosing and scheduling for combination therapy. The development of this compound could pave the way for more effective cancer immunotherapy strategies for a wider population of patients.
References
- 1. Macrophage Syk-PI3Kγ Inhibits Antitumor Immunity: this compound, a Novel Dual Syk-PI3K Inhibitory Chemotype Relieves Tumor Immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Syk/PI3K inhibitor | Probechem Biochemicals [probechem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Macrophage Syk-PI3Kγ inhibits anti-tumor immunity: this compound, a novel dual Syk-PI3K inhibitory chemotype relieves tumor immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
Validating SRX3207's Effect on Macrophage Repolarization: A Comparative Guide
Introduction
Tumor-Associated Macrophages (TAMs) are a critical component of the tumor microenvironment (TME) and play a significant role in tumor progression, metastasis, and immunosuppression.[1][2] TAMs can exist in a spectrum of polarization states, broadly categorized into the pro-inflammatory, anti-tumor M1 phenotype and the anti-inflammatory, pro-tumor M2 phenotype. Within the TME, TAMs predominantly exhibit an M2-like polarization, which suppresses the body's natural anti-tumor immune responses.[1][2] Consequently, reprogramming these immunosuppressive M2-like macrophages into immunostimulatory M1-like macrophages has emerged as a promising therapeutic strategy in oncology.[3][4]
This guide provides an objective comparison of SRX3207, a novel dual inhibitor of Spleen Tyrosine Kinase (Syk) and PI3Kγ, against other therapeutic agents aimed at modulating macrophage function. We will examine its mechanism of action, present supporting experimental data for its effect on macrophage repolarization, and compare its performance with alternative strategies.
This compound: A Dual Syk-PI3Kγ Inhibitor
This compound is a "first-in-class" small molecule developed to simultaneously inhibit both Syk and PI3Kγ.[1][2][5] Research indicates that a macrophage-specific Syk-PI3Kγ signaling axis is crucial for establishing an immunosuppressive TME.[1][6][7] By targeting these two key nodes, this compound aims to shift TAMs from a pro-tumor M2 state to an anti-tumor M1 state, thereby restoring CD8+ T cell activity and stimulating a robust anti-tumor immune response.[1][7]
Signaling Pathway of this compound-Mediated Macrophage Repolarization
The Syk-PI3Kγ axis in macrophages promotes an immunosuppressive phenotype that supports tumor growth.[1][6] Inhibition of this pathway by this compound blocks downstream signaling that leads to the expression of M2-associated genes and instead promotes the activation of pro-inflammatory transcription factors like NF-κB, leading to an M1-like, immunostimulatory state.[1][2][5]
Comparative Analysis of Macrophage Repolarization Agents
This compound's dual-targeting strategy can be compared with agents that target single components of the Syk-PI3Kγ pathway or utilize different mechanisms to modulate macrophage function, such as CSF-1R inhibition.
Table 1: Comparison of Molecular Targets and Mechanisms
| Compound | Target(s) | Mechanism of Action on Macrophages |
| This compound | Syk, PI3Kγ | Dual inhibition blocks pro-tumor signaling, repolarizing TAMs to a pro-inflammatory M1 phenotype and enhancing anti-tumor immunity.[1][2][5] |
| R788 (Fostamatinib) | Syk | Selective inhibition of Syk kinase reduces the expression of immunosuppressive genes and promotes an immunostimulatory phenotype. |
| IPI-549 | PI3Kγ | Selective inhibition of PI3Kγ impairs the immunosuppressive function of TAMs and promotes an anti-tumor immune response.[1] |
| BLZ945 / Pexidartinib | CSF-1R | Blocks CSF-1R signaling, which is critical for the survival and differentiation of most macrophages. This can lead to a decrease in M2-like TAM markers.[8][9][10][11] |
Table 2: Preclinical Efficacy and Effect on Macrophage Gene Expression
| Compound | Preclinical Model(s) | Effect on Tumor Growth | Key Changes in Macrophage Gene Expression |
| This compound | LLC, B16, CT26 (Syngeneic mouse models) | Significant reduction in tumor volume and increased survival.[2] | Increased: iNOS, TNF-α, IL-12 (M1 markers). Decreased: Arg1, IL-10, Fizz1 (M2 markers).[1][2] |
| R788 (Fostamatinib) | LLC, PDAC (Mouse models) | Reduction in tumor growth, especially in combination with other therapies. | Increased: Pro-inflammatory genes. Decreased: Immunosuppressive genes (e.g., Il10, Arg, Vegf).[12] |
| IPI-549 | LLC (Syngeneic mouse model) | Reduction in tumor volume.[2] | Shifts TAMs towards an M1-like phenotype. |
| BLZ945 (CSF-1R Inhibitor) | GBM (Mouse model) | Significantly increased survival and regressed established tumors.[8][9][13] | Decreased expression of M2 markers in surviving TAMs.[9][11] |
Experimental Protocols and Workflows
The validation of this compound's effect on macrophage repolarization involves a series of in vitro and in vivo experiments.
Key Experimental Methodologies
-
In Vitro Macrophage Polarization:
-
Cell Source: Bone marrow-derived macrophages (BMDMs) are harvested from mice.
-
Polarization: BMDMs are cultured and polarized towards an M2 phenotype using cytokines like IL-4.
-
Treatment: Polarized M2 macrophages are then treated with this compound, control compounds, or vehicle.
-
Analysis: Cells are analyzed for changes in gene and protein expression indicative of repolarization to an M1 phenotype (e.g., iNOS, Arg1) via RT-PCR and Western Blot.
-
-
In Vivo Syngeneic Tumor Models:
-
Implantation: Tumor cells (e.g., Lewis Lung Carcinoma - LLC) are injected subcutaneously into syngeneic mice.[1]
-
Treatment: Once tumors reach a specified volume (e.g., 100 mm³), mice are treated orally with this compound (e.g., 10 mg/kg), alternative inhibitors, or a vehicle control.[1]
-
Monitoring: Tumor growth is measured regularly. Overall survival is also monitored.
-
Endpoint Analysis: At the end of the study, tumors are harvested.
-
-
Immunophenotyping of Tumors:
-
Cell Isolation: Tumors are dissociated into single-cell suspensions.
-
Flow Cytometry: Cells are stained with fluorescently labeled antibodies against immune cell markers (e.g., CD11b, F4/80 for macrophages; CD8 for T cells) to quantify immune cell populations.
-
TAM Analysis: Isolated TAMs (CD11b+F4/80+) are further analyzed for polarization markers or sorted for gene expression analysis.[1]
-
-
Gene Expression Analysis:
Typical Experimental Workflow for In Vivo Validation
The following diagram illustrates a standard workflow for assessing the efficacy of this compound in a preclinical mouse model.
Conclusion
The available preclinical data strongly support the hypothesis that this compound effectively repolarizes immunosuppressive, pro-tumor M2 macrophages towards a pro-inflammatory, anti-tumor M1 phenotype.[1][2][6] Its novel, dual-inhibitory mechanism targeting both Syk and PI3Kγ appears to offer a robust method for reversing immune suppression within the tumor microenvironment.[5]
Compared to single-target agents like selective Syk or PI3Kγ inhibitors, this compound's combinatorial approach in a single molecule may provide a more potent and comprehensive blockade of the signaling pathways that maintain the M2-like state.[2] Furthermore, its mechanism of reprogramming existing TAMs contrasts with the depletion or survival-inhibition strategy of CSF-1R inhibitors, offering a different therapeutic paradigm. The potent anti-tumor effects observed in various syngeneic models validate the concept of combined Syk and PI3Kγ inhibition as an effective therapeutic strategy to treat macrophage-driven cancers.[5] Further clinical investigation is warranted to translate these promising preclinical findings to human patients.
References
- 1. Macrophage Syk-PI3Kγ inhibits anti-tumor immunity: this compound, a novel dual Syk-PI3K inhibitory chemotype relieves tumor immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Reprogramming of Tumor-Associated Macrophages with Anticancer Therapies: Radiotherapy versus Chemo- and Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Re-polarization of immunosuppressive macrophages to tumor-cytotoxic macrophages by repurposed metabolic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Macrophage Syk–PI3Kγ Inhibits Antitumor Immunity: this compound, a Novel Dual Syk–PI3K Inhibitory Chemotype Relieves Tumor Immunosuppression [escholarship.org]
- 7. Macrophage Syk-PI3Kγ Inhibits Antitumor Immunity: this compound, a Novel Dual Syk-PI3K Inhibitory Chemotype Relieves Tumor Immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Syk Inhibition Reprograms Tumor-Associated Macrophages and Overcomes Gemcitabine-Induced Immunosuppression in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison of SRX3207 and Other PI3K Inhibitors for Researchers and Drug Development Professionals
An in-depth analysis of the dual Syk/PI3K inhibitor SRX3207 in comparison to a panel of isoform-selective and pan-PI3K inhibitors, providing key data and experimental insights for researchers in oncology and immunology.
The landscape of PI3K pathway inhibition is rapidly evolving, with a growing arsenal (B13267) of molecules targeting this critical signaling node in cancer and inflammatory diseases. This compound has emerged as a novel, orally active dual inhibitor of Spleen Tyrosine Kinase (Syk) and Phosphoinositide 3-kinase (PI3K), distinguishing it from many other agents in this class.[1][2] This guide provides a side-by-side comparison of this compound with other notable PI3K inhibitors, including isoform-selective and pan-PI3K inhibitors, to aid researchers and drug development professionals in their evaluation of these compounds.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and other selected PI3K inhibitors against various PI3K isoforms and Syk. This data provides a quantitative measure of their potency and selectivity.
Table 1: IC50 Values of this compound and Comparator PI3K Inhibitors (in nM)
| Inhibitor | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | Syk | Class |
| This compound | 244 | - | 9790 | 388 | 39.9 | Dual Syk/PI3K |
| Alpelisib (BYL719) | 5 | 1200 | 250 | 290 | - | PI3Kα selective |
| Idelalisib (CAL-101) | 8600 | 4000 | 2100 | 19 | - | PI3Kδ selective |
| Duvelisib (IPI-145) | 1602 | 85 | 27.4 | 2.5 | - | PI3Kδ/γ inhibitor |
| Copanlisib (BAY 80-6946) | 0.5 | 3.7 | 6.4 | 0.7 | - | Pan-PI3K |
| Taselisib (GDC-0032) | 0.29 (Ki) | 9.1 (Ki) | 0.97 (Ki) | 0.12 (Ki) | - | Pan-PI3K (β-sparing) |
Signaling Pathway and Experimental Workflow Visualizations
To better understand the context of PI3K inhibition and the methods used for evaluation, the following diagrams illustrate the PI3K signaling pathway and a general workflow for characterizing PI3K inhibitors.
Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition.
Caption: A generalized experimental workflow for characterizing PI3K inhibitors.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of PI3K inhibitors.
In Vitro Kinase Assays (IC50 Determination)
Principle: These assays measure the enzymatic activity of purified PI3K isoforms in the presence of varying concentrations of the inhibitor to determine the IC50 value. A common method is a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
General Protocol:
-
Reagent Preparation: Recombinant human PI3K enzymes (α, β, γ, δ), a lipid substrate (e.g., PIP2), and ATP are prepared in a kinase assay buffer. The inhibitor is serially diluted in DMSO.
-
Reaction Initiation: The PI3K enzyme, inhibitor, and substrate are incubated together in a microplate well. The reaction is initiated by the addition of ATP.
-
Reaction Termination and Detection: After a defined incubation period, the reaction is stopped. The amount of product (PIP3) is quantified using a detection method. In an HTRF assay, this typically involves the addition of a biotinylated PIP3 tracer and a europium-labeled anti-GST antibody that binds to a GST-tagged PIP3-binding protein. The HTRF signal is inversely proportional to the amount of PIP3 produced.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to a DMSO control. The IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability Assays
Principle: These assays assess the effect of the inhibitor on the proliferation and survival of cancer cell lines.
General Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Inhibitor Treatment: Cells are treated with serial dilutions of the inhibitor or a vehicle control (DMSO) for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a reagent such as MTT, which is converted to a colored formazan (B1609692) product by metabolically active cells, or a luminescence-based assay that quantifies ATP levels (e.g., CellTiter-Glo®).
-
Data Analysis: The absorbance or luminescence is measured using a plate reader. The percentage of viable cells is calculated relative to the vehicle control, and the IC50 value is determined.
Western Blot Analysis for PI3K Pathway Inhibition
Principle: This technique is used to detect changes in the phosphorylation status of key downstream proteins in the PI3K pathway, such as AKT, to confirm the inhibitor's mechanism of action in a cellular context.
General Protocol:
-
Cell Treatment and Lysis: Cells are treated with the inhibitor for a specific time. After treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-AKT Ser473). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal with an imaging system. The membrane is often stripped and re-probed with an antibody for the total protein to normalize for loading.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated to determine the extent of pathway inhibition.
Conclusion
This compound presents a unique profile as a dual Syk/PI3K inhibitor, offering a potentially distinct therapeutic approach compared to more traditional PI3K-focused inhibitors. Its nanomolar potency against both Syk and certain PI3K isoforms suggests a role in modulating both tumor cell-intrinsic signaling and the tumor microenvironment. This guide provides a foundational comparison to aid researchers in selecting the most appropriate inhibitor for their specific research questions and experimental models. As the field of PI3K inhibition continues to advance, a thorough understanding of the comparative pharmacology of these agents is essential for the development of effective and targeted cancer therapies.
References
SRX3207: A Paradigm Shift in Immuno-Oncology by Dual Syk/PI3K Inhibition
A Comparative Analysis of SRX3207 Versus Single-Target Syk Inhibition for Reprogramming the Tumor Microenvironment
In the landscape of cancer immunotherapy, targeting the tumor microenvironment (TME) has emerged as a critical strategy to overcome therapeutic resistance. Tumor-Associated Macrophages (TAMs) are key cellular players in the TME, often adopting an immunosuppressive M2-like phenotype that promotes tumor growth, angiogenesis, and metastasis while hindering anti-tumor T-cell responses. Spleen tyrosine kinase (Syk) has been identified as a crucial signaling node in macrophages that drives this pro-tumorigenic polarization. While inhibiting Syk alone has shown promise, the novel dual inhibitor this compound, which concurrently targets Syk and Phosphoinositide 3-kinase (PI3K), represents a more comprehensive approach to relieving tumor immunosuppression.
This guide provides a detailed comparison of the dual Syk/PI3K inhibitor this compound against Syk-only inhibition, supported by preclinical data demonstrating the superior efficacy of the dual-targeting strategy.
Mechanism of Action: Overcoming Redundancy in Immunosuppressive Signaling
Syk and PI3K are both integral components of signaling pathways that regulate macrophage function. Syk operates upstream of PI3K in certain contexts, and both contribute to the establishment of an immunosuppressive state characterized by the expression of anti-inflammatory cytokines and the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor for pro-tumorigenic genes.
Inhibition of Syk alone, for instance with Fostamatinib (R788), can partially block these immunosuppressive signals. However, signaling redundancy and potential compensatory pathways can limit the efficacy of single-agent therapy. This compound was developed as a "first-in-class" dual inhibitor to simultaneously block both Syk and PI3K signaling cascades within a single molecule. This dual blockade leads to a more profound reprogramming of TAMs from an immunosuppressive M2-like phenotype to a pro-inflammatory, anti-tumor M1-like phenotype. This shift enhances the recruitment and activation of cytotoxic CD8+ T cells into the tumor, fostering a robust anti-tumor immune response.
Comparative Efficacy: this compound vs. Syk Inhibition Alone
Preclinical studies in syngeneic mouse tumor models provide compelling evidence for the superior anti-tumor activity of this compound compared to the Syk-selective inhibitor Fostamatinib (R788).
In Vitro Potency
A direct comparison of the half-maximal inhibitory concentrations (IC50) highlights the potent dual activity of this compound.
Table 1: Inhibitory Activity (IC50) of this compound and Fostamatinib (Active Metabolite R406)
| Compound | Target | IC50 (nM) |
|---|---|---|
| This compound | Syk | 39.9 [1][2] |
| PI3Kα | 244[1][2] | |
| PI3Kδ | 388[1] | |
| PI3Kγ | 9790[1] |
| Fostamatinib (R406) | Syk | 41 [3][4][5] |
Data compiled from publicly available sources.
In Vivo Anti-Tumor Efficacy
In a Lewis Lung Carcinoma (LLC) syngeneic mouse model, this compound demonstrated significantly greater tumor growth inhibition and improvement in survival compared to either a Syk inhibitor (R788) or a PI3Kγ inhibitor (IPI549) administered as single agents.
Table 2: In Vivo Efficacy in LLC Tumor Model
| Treatment Group (dose) | Mean Tumor Volume (mm³) at Day 21 (approx.) | Percent Tumor Growth Inhibition (vs. Vehicle) |
|---|---|---|
| Vehicle | ~1500 | 0% |
| Fostamatinib (R788) (40 mg/kg) | ~900 | ~40% |
| IPI549 (PI3Kγ inhibitor) | ~1000 | ~33% |
| This compound (10 mg/kg) | ~400 | ~73% |
Data estimated from graphical representations in Joshi S, et al. Mol Cancer Ther. 2020.
Table 3: Survival Analysis in LLC Tumor Model
| Treatment Group | Median Survival | Percent Survival at Day 30 (approx.) |
|---|---|---|
| Vehicle | ~22 days | 0% |
| Fostamatinib (R788) | ~28 days | ~20% |
| IPI549 (PI3Kγ inhibitor) | ~26 days | ~0% |
| This compound | >30 days | ~80% |
Data estimated from graphical representations in Joshi S, et al. Mol Cancer Ther. 2020.
These data underscore that this compound achieves a more potent anti-tumor effect at a lower dose compared to the Syk-only inhibitor, highlighting the synergistic benefit of dual Syk/PI3K pathway blockade.
Impact on the Tumor Immune Microenvironment
The superior efficacy of this compound is rooted in its ability to more effectively remodel the tumor immune microenvironment.
Table 4: Effects on Tumor-Infiltrating Lymphocytes (TILs)
| Treatment | Effect on CD8+ T Cells | Effect on Immunosuppressive Gene Expression in TAMs | Effect on Immunostimulatory Gene Expression in TAMs |
|---|---|---|---|
| Fostamatinib (R788) | Increased infiltration | Significantly inhibited | Increased |
| This compound | Significantly increased infiltration | Potently blocked | Significantly increased |
Treatment with this compound leads to a more robust increase in the infiltration and activation of cytotoxic CD8+ T cells within the tumor compared to Syk inhibition alone. This is a direct consequence of the profound reprogramming of TAMs, which, under the influence of this compound, shift from producing immunosuppressive factors to secreting pro-inflammatory cytokines that attract and activate effector T cells.
Signaling Pathway and Experimental Workflow Diagrams
Syk/PI3K Signaling in Macrophage-Mediated Immunosuppression
The following diagram illustrates the signaling pathway targeted by this compound. In the tumor microenvironment, various signals activate a Syk- and PI3K-dependent cascade in macrophages. This leads to the stabilization of HIF-1α and the transcription of genes that suppress anti-tumor immunity. This compound, by inhibiting both Syk and PI3K, effectively shuts down this immunosuppressive program, promoting an M1-like, anti-tumor phenotype.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Fostamatinib (R788) | Fostamatinib | Syk/FLT3 Inhibitor | TargetMol [targetmol.com]
- 3. Macrophage Syk-PI3Kγ inhibits anti-tumor immunity: this compound, a novel dual Syk-PI3K inhibitory chemotype relieves tumor immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
SRX3207: A Comparative Guide to a Novel Dual Syk/PI3K Inhibitor for Immuno-Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel dual Spleen Tyrosine Kinase (Syk) and Phosphoinositide 3-kinase (PI3K) inhibitor, SRX3207, with other relevant targeted therapies. The information presented herein is based on available preclinical data and is intended to assist in the evaluation of this compound's potential in immuno-oncology research and development.
Introduction
This compound is a first-in-class, orally active small molecule designed to simultaneously inhibit Syk and PI3K, two key signaling molecules implicated in the regulation of the tumor microenvironment (TME).[1][2][3] The rationale behind this dual-targeting approach is to reprogram immunosuppressive tumor-associated macrophages (TAMs) and enhance anti-tumor immunity.[4][5][6] This guide compares the in vitro potency, in vivo efficacy, and mechanistic underpinnings of this compound with established single-target inhibitors: Fostamatinib (a Syk inhibitor), IPI-549 (a PI3Kγ inhibitor), and TAK-659 (a Syk inhibitor).
Data Presentation
In Vitro Potency: A Comparative Analysis
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and comparator compounds against their respective kinase targets. This data provides a quantitative measure of their biochemical potency.
| Compound | Target | IC50 (nM) |
| This compound | Syk | 10.7 - 39.9 |
| PI3Kα | 244 - 861 | |
| PI3Kδ | 388 | |
| PI3Kγ | 9790 | |
| Fostamatinib (R788) | Syk | 41 |
| IPI-549 (Eganelisib) | PI3Kγ | 16 |
| PI3Kα | 3200 | |
| PI3Kβ | 3500 | |
| PI3Kδ | >8400 | |
| TAK-659 (Mivavotinib) | Syk | 3.2 |
| FLT3 | 4.6 |
Note: IC50 values can vary between different experimental assays and conditions.
In Vivo Efficacy: Syngeneic Tumor Models
The anti-tumor activity of this compound and comparator compounds has been evaluated in various syngeneic mouse tumor models. These models, which utilize immunocompetent mice, are crucial for assessing the immunomodulatory effects of cancer therapies.
| Compound | Tumor Model | Dosing | Key Findings |
| This compound | Lewis Lung Carcinoma (LLC), B16 Melanoma, CT26 Colon Carcinoma | 10 mg/kg, oral | Significant tumor growth inhibition; Increased CD8+ T-cell infiltration; Repolarization of TAMs to a pro-inflammatory phenotype.[4] |
| Fostamatinib (R788) | Lewis Lung Carcinoma (LLC) | 40 mg/kg, oral | Moderate tumor growth inhibition.[4] |
| IPI-549 (Eganelisib) | Lewis Lung Carcinoma (LLC) | 10 mg/kg, oral | Modest tumor growth inhibition as a single agent.[4] |
| TAK-659 (Mivavotinib) | CT26 Colon Carcinoma | Not specified | Showed anti-tumor activity and enhanced efficacy in combination with immunotherapy.[7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Signaling Pathway of this compound in Macrophages
Caption: this compound inhibits Syk and PI3Kγ in TAMs, leading to a shift from an M2 to an M1 phenotype.
Experimental Workflow for In Vivo Efficacy Assessment
Caption: Workflow for evaluating the in vivo anti-tumor efficacy of this compound and comparators.
Experimental Protocols
Enzymatic Kinase Assay (General Protocol)
To determine the IC50 values, a common method is a biochemical kinase assay. The general steps are as follows:
-
Reagents and Materials: Recombinant human Syk or PI3K enzyme, appropriate peptide substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds (this compound and comparators) in DMSO, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Serial dilutions of the test compounds are prepared.
-
The kinase, substrate, and test compound are incubated together in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 60 minutes at room temperature).
-
The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method (e.g., luminescence).
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
In Vivo Syngeneic Tumor Model (General Protocol)
The evaluation of in vivo efficacy typically involves the following steps:
-
Animal Model: Immunocompetent mice (e.g., C57BL/6 or BALB/c) are used.
-
Cell Lines: Syngeneic tumor cell lines such as Lewis Lung Carcinoma (LLC), B16 melanoma, or CT26 colon carcinoma are cultured.
-
Tumor Implantation: A specific number of tumor cells (e.g., 1 x 10^6) are injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a palpable size (e.g., 100 mm³), mice are randomized into treatment groups and receive daily oral administration of the vehicle control, this compound, or comparator compounds at specified doses.
-
Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored.
-
Endpoint Analysis: At the end of the study, tumors and spleens are harvested for further analysis, including:
-
Flow Cytometry: To quantify immune cell populations (e.g., CD4+, CD8+ T-cells) and determine macrophage polarization status (e.g., using M1/M2 markers).
-
RT-PCR: To measure the expression of genes associated with inflammation and immune responses within the tumor.
-
Macrophage Polarization Assay (General Protocol)
To assess the effect of compounds on macrophage polarization in vitro, the following protocol is often employed:
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) are isolated from mice and cultured.
-
Polarization: Macrophages are polarized towards an M2 (immunosuppressive) phenotype by stimulation with cytokines like IL-4.
-
Treatment: The polarized macrophages are then treated with this compound or comparator compounds.
-
Analysis: The expression of M1 (pro-inflammatory) and M2 markers is assessed using methods such as:
-
RT-PCR: To measure the mRNA levels of genes like iNOS (M1) and Arg1 (M2).
-
Flow Cytometry: To analyze the surface expression of markers like CD86 (M1) and CD206 (M2).
-
Conclusion
The in silico designed dual Syk/PI3K inhibitor, this compound, demonstrates promising preclinical activity by targeting key signaling pathways within the tumor microenvironment. Its ability to repolarize immunosuppressive macrophages and enhance anti-tumor T-cell responses validates the rationale behind its dual-targeting mechanism.[4][5] Comparative data suggests that this compound's unique profile may offer advantages over single-target agents. Further investigation is warranted to fully elucidate its therapeutic potential in various cancer models and ultimately in clinical settings.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. stemcell.com [stemcell.com]
- 3. promega.com [promega.com]
- 4. Macrophage Syk-PI3Kγ inhibits anti-tumor immunity: this compound, a novel dual Syk-PI3K inhibitory chemotype relieves tumor immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrophage Syk-PI3Kγ Inhibits Antitumor Immunity: this compound, a Novel Dual Syk-PI3K Inhibitory Chemotype Relieves Tumor Immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
Safety Operating Guide
Essential Safety and Disposal Procedures for Research Compound SRX3207
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of SRX3207.
The following procedural guide provides essential safety and logistical information for the proper disposal of this compound, a potent dual Syk/PI3K inhibitor used in laboratory research. In the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on established best practices for the handling and disposal of novel research-use-only chemical compounds. Adherence to these guidelines is critical for ensuring personnel safety and environmental protection. All procedures should be conducted in accordance with local, state, and federal regulations, and in consultation with your institution's Environmental Health and Safety (EHS) department.
Quantitative Safety and Handling Data
As specific quantitative data for this compound disposal is not publicly available, the following table summarizes general safety and handling principles applicable to research compounds of this nature.
| Parameter | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles, lab coat | Minimizes risk of exposure through skin contact or eye splash. |
| Waste Segregation | Separate solid, liquid, and sharps waste | Prevents hazardous reactions and ensures proper disposal pathways. |
| Container Labeling | "Hazardous Waste," full chemical name, date | Ensures clear identification and proper handling by waste management personnel.[1] |
| Storage of Waste | Sealed, compatible containers in a designated area | Prevents spills, leaks, and environmental contamination.[2][3] |
| Disposal Method | Contact institution's EHS for hazardous waste pickup | Ensures compliance with regulatory requirements for chemical waste disposal.[1] |
Experimental Protocol for this compound Disposal
The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound from a laboratory setting.
1. Characterization and Segregation of Waste:
-
Treat all this compound waste, including pure compound, solutions, and contaminated labware, as hazardous chemical waste.[1]
-
Solid Waste: Collect unused this compound powder, contaminated gloves, weigh boats, and other solid materials in a designated, leak-proof container lined with a chemically resistant bag.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and chemically compatible container. Do not mix with other solvent waste streams unless explicitly approved by your EHS department.[3] Common solvents for this compound include DMSO.[4]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated puncture-proof sharps container.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile is a suitable option), when handling this compound waste.
3. Container Management:
-
Use only containers approved for hazardous chemical waste. Ensure containers are in good condition and have a secure, tight-fitting lid.[2]
-
Clearly label each waste container with the words "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date of accumulation.[1]
4. Storage:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
5. Disposal Request and Collection:
-
Once a waste container is full or the experiment is complete, submit a chemical waste collection request to your institution's EHS department.[1]
-
Do not dispose of this compound down the drain or in regular trash receptacles.[1]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling SRX3207
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of the dual Syk/PI3K inhibitor, SRX3207.
This document provides crucial safety protocols and logistical information for the handling of this compound, a potent, orally active dual Spleen Tyrosine Kinase (Syk) and Phosphoinositide 3-kinase (PI3K) inhibitor.[1] this compound is intended for laboratory research use only and is not for human or veterinary use.[1] Adherence to these guidelines is essential to ensure the safety of all personnel and the integrity of the research being conducted.
Immediate Safety and Personal Protective Equipment (PPE)
As a novel chemical entity, the full toxicological properties of this compound may not be fully known. Therefore, it is imperative to handle this compound with the utmost care, assuming it is potentially hazardous. The following Personal Protective Equipment (PPE) is mandatory when handling this compound in solid or solution form.
Recommended Personal Protective Equipment (PPE) for Handling this compound:
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles or Face Shield | ANSI Z87.1 certified | Protects eyes from splashes or airborne particles of the compound. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene, disposable | Prevents skin contact. Use a double layer of gloves when handling concentrated solutions. |
| Body Protection | Laboratory Coat | Full-length, buttoned | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | All handling of solid this compound and preparation of solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols. |
Operational Plan: From Receipt to Disposal
A systematic approach to the lifecycle of this compound in the laboratory is critical for safety and to maintain experimental integrity.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If compromised, do not open and consult your institution's environmental health and safety (EHS) office.
-
Storage: this compound is typically a solid powder.[1] Recommended storage conditions are as follows:
-
Inventory: Maintain a detailed log of the amount of this compound received, used, and disposed of.
Preparation of Solutions
-
Solubility: this compound is soluble in DMSO (10 mM).[1]
-
Procedure:
-
Ensure all work is conducted in a chemical fume hood.
-
Wear all required PPE.
-
Carefully weigh the desired amount of solid this compound.
-
Slowly add the solvent to the solid to avoid generating dust.
-
Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
-
Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
-
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated items such as weighing paper, pipette tips, and empty vials should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams unless approved by your institution's EHS office.
-
Decontamination: All surfaces and equipment that have come into contact with this compound should be thoroughly decontaminated. Consult your institution's EHS guidelines for appropriate decontamination procedures.
-
Disposal: All hazardous waste must be disposed of through your institution's certified hazardous waste management program.
Signaling Pathway and Experimental Workflow
This compound is a dual inhibitor of Syk and PI3K, which are key components of a signaling pathway in macrophages that can promote tumor immunosuppression.[2][3][4] By inhibiting both Syk and PI3K, this compound can relieve this immunosuppression and enhance anti-tumor immunity.[2][3][4]
Key Experimental Protocol: In Vivo Murine Tumor Model
The following is a generalized workflow based on published studies investigating the in vivo efficacy of this compound.[5][6] All animal procedures must be approved by the institution's Animal Care and Use Committee.
References
- 1. This compound | Syk/PI3K inhibitor | Probechem Biochemicals [probechem.com]
- 2. Macrophage Syk-PI3Kγ inhibits anti-tumor immunity: this compound, a novel dual Syk-PI3K inhibitory chemotype relieves tumor immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Macrophage Syk-PI3Kγ Inhibits Antitumor Immunity: this compound, a Novel Dual Syk-PI3K Inhibitory Chemotype Relieves Tumor Immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
